molecular formula C5H3F3N2O B3024285 4-(trifluoromethyl)pyridazin-3(2H)-one CAS No. 749258-95-5

4-(trifluoromethyl)pyridazin-3(2H)-one

Cat. No.: B3024285
CAS No.: 749258-95-5
M. Wt: 164.09 g/mol
InChI Key: HAKAYTVRYJYKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(trifluoromethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C5H3F3N2O and its molecular weight is 164.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(trifluoromethyl)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-2-9-10-4(3)11/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKAYTVRYJYKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Significance of Trifluoromethylated Pyridazinones

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)pyridazin-3(2H)-one

The incorporation of fluorine-containing substituents, particularly the trifluoromethyl (CF₃) group, is a cornerstone of modern medicinal chemistry.[1] This privileged structural motif can dramatically alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced pharmacological profiles.[2][3] The pyridazinone nucleus, a six-membered heterocycle with two adjacent nitrogen atoms, is a recognized pharmacophore present in numerous compounds with a wide array of biological activities, including cardiovascular and anticancer applications.[1][4][5]

The combination of these two features in this compound creates a molecule of significant interest for drug discovery and development. However, the synthesis of such fluorinated heterocycles can be challenging. Historical methods have often involved multiple steps, starting from less common precursors and resulting in low overall yields.[1] This guide provides a comprehensive overview of a convenient and efficient two-step synthetic methodology, grounded in established chemical principles, for researchers and professionals in drug development.

Strategic Approach: Retrosynthetic Analysis

The most logical and widely adopted strategy for constructing the pyridazinone ring involves the cyclocondensation of a 1,4-dicarbonyl compound, or a functional equivalent like a γ-ketoacid, with a hydrazine derivative.[6] This disconnection is the foundation of our synthetic design.

G Target This compound Disconnection Cyclocondensation (Disconnection) Target->Disconnection C-N bond formation Precursors γ-Ketoacid Equivalent + Hydrazine Disconnection->Precursors

Caption: Retrosynthetic disconnection of the pyridazinone ring.

The primary challenge lies in accessing a suitable γ-ketoacid precursor bearing a trifluoromethyl group at the α-position. The methodology detailed below addresses this by ingeniously generating this key intermediate in situ.

Primary Synthetic Route: A Two-Step Synthesis from Methyl 3,3,3-Trifluoropyruvate (MeTFP)

A highly effective and convenient synthesis has been developed starting from the readily available methyl 3,3,3-trifluoropyruvate (MeTFP).[1] This approach circumvents the need for complex, multi-step preparations of the required fluorinated precursor. The overall strategy consists of an initial aldol-type condensation followed by a cyclocondensation reaction.

G Start Methyl 3,3,3-Trifluoropyruvate (MeTFP) + Carbonyl Compound Step1 Step 1: Aldol Condensation Start->Step1 Heat (e.g., 100°C) Intermediate α-Hydroxy-α-CF₃-γ-ketoacid Derivative (Aldol Adduct) Step1->Intermediate Step2 Step 2: Cyclocondensation Intermediate->Step2 NH₂NH₂·H₂O, AcOH, Reflux Product This compound Step2->Product

Caption: Two-step workflow for the synthesis of this compound.

Step 1: Aldol-Type Condensation

The first step involves the reaction of MeTFP with a carbonyl compound. For the synthesis of the parent this compound, acetone is a suitable carbonyl partner. This reaction proceeds via an aldol-type mechanism where the enol or enolate of the ketone attacks the highly electrophilic carbonyl carbon of MeTFP.

  • Causality: The electron-withdrawing trifluoromethyl group makes the ketone carbonyl of MeTFP exceptionally electrophilic, facilitating the nucleophilic attack by the enolized ketone even without strong catalysis. Heating the neat mixture is sufficient to drive the reaction to completion.[1]

Step 2: Cyclocondensation with Hydrazine

The resulting aldol adduct, a derivative of an α-hydroxy-α-CF₃-γ-ketoacid, is then treated with hydrazine hydrate in an acidic medium, typically acetic acid.[1] This triggers a cascade of reactions:

  • Hydrazone Formation: The more reactive ketone carbonyl of the aldol adduct reacts with hydrazine to form a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazone then attacks the ester carbonyl.

  • Dehydration: The resulting cyclic intermediate readily eliminates two molecules of water (one from the initial hydrazone formation and one from the hydroxyl group) to form the stable, aromatic pyridazinone ring.

  • Trustworthiness: This cyclocondensation is a robust and well-established transformation for forming pyridazinone rings.[6][7][8] The use of acetic acid as a solvent and catalyst facilitates both the hydrazone formation and the final dehydration steps.[9]

Detailed Experimental Protocol

The following protocol is adapted from the validated procedures reported in the literature.[1] It is crucial that all operations are performed in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Synthesis of Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)pentanoate (Aldol Adduct)
  • Reagent Preparation: In a pressure tube equipped with a magnetic stir bar, add methyl 3,3,3-trifluoropyruvate (MeTFP) (1.0 equiv) and acetone (1.0-1.2 equiv).

    • Scientist's Note: Using a slight excess of the ketone can help drive the reaction to completion. The reaction is often performed neat (without solvent) to maximize reagent concentration.[1]

  • Reaction Execution: Seal the pressure tube tightly and place it in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction mixture vigorously for 1-5 hours. The reaction progress can be monitored by ¹⁹F NMR or TLC if a suitable method is developed.

  • Work-up and Purification: After the reaction is complete (as indicated by the consumption of MeTFP), cool the tube to room temperature. The crude product can often be used directly in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Part B: Synthesis of this compound
  • Reaction Setup: To a round-bottom flask containing the crude aldol adduct from Part A (1.0 equiv), add glacial acetic acid (approx. 10 mL per gram of adduct).

  • Reagent Addition: While stirring, add hydrazine hydrate (NH₂NH₂·H₂O) (3.0 equiv) dropwise to the solution. An exothermic reaction may be observed.

    • Expert Insight: A molar excess of hydrazine is used to ensure complete reaction with both the ketone and ester functionalities of the intermediate.[1]

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C).

  • Monitoring: Maintain the reflux for 1-3 hours. The formation of the product can be monitored by ¹⁹F NMR by observing the disappearance of the signal corresponding to the aldol adduct and the appearance of a new signal for the pyridazinone product.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Pour the mixture into ice water, which should precipitate the solid product. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid and excess hydrazine, and dry under vacuum. The product can be further purified by recrystallization if needed.

Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of various 4-CF₃-(2H)-pyridazin-3-ones based on the primary literature.[1]

Carbonyl ReactantAldol Adduct YieldPyridazinone Yield
AcetoneHigh (often used crude)Good to Excellent
CyclopentanoneHigh (often used crude)Good
AcetophenoneHigh (often used crude)Moderate to Good
PropiophenoneHigh (often used crude)Moderate

Yields are qualitative and based on published results. Actual yields may vary based on experimental conditions.

Potential Challenges and Troubleshooting

While the described method is robust, researchers may encounter certain challenges common to pyridazinone synthesis.[9]

  • Low Yield: This can be caused by impure starting materials or incomplete reactions. Ensure the purity of MeTFP and the carbonyl compound. The reaction temperature and time for both steps should be optimized. Water removal is generally not necessary for the cyclization as it is driven by the stability of the final product, but in stubborn cases, it could be considered.[9]

  • Side Product Formation: The primary side product in the first step is often unreacted starting material. In the second step, incomplete cyclization may leave hydrazone intermediates.[9] Ensuring sufficient heating time and the correct stoichiometry of hydrazine is critical to drive the reaction to the final product.

  • Regioisomerism: When using unsymmetrical ketones, the formation of regioisomers is possible.[9] However, in the cyclization step for this specific synthesis, the regiochemistry is fixed by the structure of the aldol adduct.

Conclusion

The synthesis of this compound is efficiently achieved through a two-step process starting from methyl 3,3,3-trifluoropyruvate. This method is characterized by its operational simplicity, use of readily available starting materials, and good overall yields, making it superior to older, more convoluted pathways.[1] The key to the process is the effective generation of a trifluoromethylated γ-ketoacid equivalent via an aldol-type condensation, which readily undergoes cyclization with hydrazine. This guide provides a validated, reliable, and technically sound framework for researchers to access this valuable heterocyclic building block for applications in drug discovery and materials science.

References

  • Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1113-1125.
  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Royal Society of Chemistry.
  • Ito, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 336-348.
  • Cottet, F., et al. (2003). Recommendable Routes to Trifluoromethyl‐Substituted Pyridine‐ and Quinolinecarboxylic Acids. European Journal of Organic Chemistry, 2003(8), 1559-1568.
  • de Oliveira, R. B., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 257-266.
  • de Oliveira, R. B., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 257-266.
  • Wang, M., et al. (2021). In Silico Structure-Guided Optimization and Molecular Simulation Studies of 3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines as Potent Phytoene Desaturase Inhibitors. International Journal of Molecular Sciences, 22(22), 12521.
  • Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 76(8), 1119-1130.
  • Rehman, T., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801.
  • ResearchGate. (n.d.). Reaction of hydrazine with 1,3-dicarbonyl compounds in HFIP.
  • Allam, H. A., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry.
  • Stanetty, P., et al. (2012). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 8, 1263-1270.
  • Zhang, S., et al. (2023). Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. Beilstein Journal of Organic Chemistry, 19, 1729-1755.
  • Allam, H. A., et al. (2024). An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 16(16), 1685-1703.
  • Li, Y., et al. (2024). Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Synthetic Communications, 54(20).

Sources

An In-depth Technical Guide to 4-(Trifluoromethyl)pyridazin-3(2H)-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)pyridazin-3(2H)-one is a heterocyclic organic compound that has garnered significant interest within the fields of medicinal chemistry and agrochemical research. As a structural analogue of pyridazinone, a scaffold known for a wide array of biological activities, the introduction of a trifluoromethyl (-CF3) group at the 4-position profoundly influences its physicochemical and biological properties.[1] The trifluoromethyl group is a well-established bioisostere for chlorine and its presence can enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, serving as a technical resource for professionals engaged in drug discovery and development.

Physicochemical Properties

The incorporation of the strongly electron-withdrawing trifluoromethyl group is expected to significantly impact the molecule's acidity, lipophilicity, and reactivity compared to its non-fluorinated counterpart. While extensive experimental data for this specific parent compound is not widely published, a combination of data from commercial suppliers and computational predictions provides a solid foundation for its chemical profile.

Table 1: General and Experimentally Available Properties of this compound

PropertyValueSource(s)
CAS Number 749258-95-5[3][4]
Molecular Formula C₅H₃F₃N₂O[3]
Molecular Weight 164.09 g/mol [3]
Physical Form Solid (off-white to brown)[5][6]
Purity Typically ≥98%[3]
Storage Sealed in dry, 2-8°C[6][7]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
XlogP3 0.2[8]
Monoisotopic Mass 164.01974 Da[8]
Topological Polar Surface Area 41.5 Ų[8]
Hydrogen Bond Donor Count 1[8]
Hydrogen Bond Acceptor Count 3[8]

Synthesis of this compound

The synthesis of 4-substituted pyridazin-3(2H)-ones is well-documented, with the most common and robust method involving the cyclocondensation of a γ-keto acid or its ester equivalent with a hydrazine derivative.[9] For the synthesis of the title compound, a trifluoromethylated γ-keto precursor is required. The following protocol is a representative method adapted from established procedures for analogous compounds.

Representative Synthetic Protocol

The synthesis can be envisioned as a two-step process starting from a suitable trifluoromethylated building block, such as ethyl 4,4,4-trifluoroacetoacetate.

Synthesis_Workflow reagent1 Ethyl 4,4,4-trifluoroacetoacetate intermediate1 Intermediate γ-keto acid reagent1->intermediate1 Knoevenagel Condensation reagent2 Glyoxylic acid reagent2->intermediate1 product This compound intermediate1->product Cyclocondensation reagent3 Hydrazine hydrate reagent3->product

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 4,4,4-Trifluoro-2-oxobut-3-enoic acid (Intermediate γ-keto acid)

  • To a stirred solution of ethyl 4,4,4-trifluoroacetoacetate and glyoxylic acid in a suitable solvent like ethanol, a catalytic amount of a base such as piperidine or pyridine is added.

  • The reaction mixture is heated to reflux for several hours to facilitate the Knoevenagel condensation.

  • Upon completion, the reaction mixture is cooled and acidified, leading to the precipitation of the intermediate γ-keto acid.

  • The crude product is filtered, washed with cold water, and dried.

Step 2: Cyclocondensation to form this compound

  • The intermediate γ-keto acid from Step 1 is suspended in a solvent like ethanol or glacial acetic acid.

  • An excess of hydrazine hydrate (N₂H₄·H₂O) is added to the suspension.

  • The mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is triturated with water, and the solid product is collected by filtration.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a solid.[9]

Expected Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the protons at the C5 and C6 positions of the pyridazinone ring. A broad singlet corresponding to the N-H proton would also be present, which is exchangeable with D₂O. The proton at C5 will likely appear as a doublet, coupled to the proton at C6, which in turn will appear as a doublet. The electron-withdrawing effect of the trifluoromethyl group would likely deshield the adjacent C5 proton, shifting it downfield.

  • ¹³C NMR: The carbon NMR spectrum will show five distinct signals. The carbonyl carbon (C3) is expected to be the most downfield signal. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JC-F).[10] The remaining three carbons of the pyridazinone ring will appear in the aromatic region.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group.[11] The chemical shift would be in the typical range for an aromatic-CF₃ group. A small coupling to the proton at C5 might be observable.[10]

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O (amide) stretching vibration, typically in the range of 1650-1680 cm⁻¹. A broad absorption corresponding to the N-H stretch will be present around 3100-3300 cm⁻¹. Strong C-F stretching bands are expected in the 1100-1300 cm⁻¹ region.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should show the molecular ion peak [M]⁺ corresponding to the exact mass of C₅H₃F₃N₂O. Common adducts in electrospray ionization (ESI) would include [M+H]⁺ and [M+Na]⁺.[8]

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dictated by the interplay of the pyridazinone core and the trifluoromethyl substituent.

Reactivity cluster_N2 N-2 Position Reactivity cluster_ring Ring Reactivity start 4-(CF3)pyridazin-3(2H)-one n_alkylation N-Alkylation start->n_alkylation R-X, Base n_arylation N-Arylation start->n_arylation Ar-B(OH)2, Cu(OAc)2 electrophilic Electrophilic Substitution (deactivated) start->electrophilic E+ nucleophilic Nucleophilic Substitution (activated) start->nucleophilic Nu-

Caption: Key reactivity pathways for this compound.

  • N-2 Position: The nitrogen at the 2-position is the most common site for functionalization. It can be readily alkylated or arylated using standard conditions, such as reaction with alkyl halides in the presence of a base (e.g., K₂CO₃) or through copper-catalyzed N-arylation with boronic acids.[9][11] This provides a straightforward entry into a wide range of derivatives for structure-activity relationship (SAR) studies.

  • Ring Reactivity: The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the pyridazinone ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the CF₃ group (i.e., C3 and C5), should a suitable leaving group be present at those positions.

  • Tautomerism: Like other pyridazin-3(2H)-ones, the title compound can exist in tautomeric forms, although the keto form is generally predominant.

Applications in Research and Development

While specific applications for the parent this compound are not extensively detailed, its core structure is a key pharmacophore in several classes of biologically active molecules.

  • Medicinal Chemistry: The pyridazinone scaffold is present in numerous compounds with diverse pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][4] The introduction of a trifluoromethyl group is a common strategy in drug design to enhance potency and pharmacokinetic profiles. For instance, derivatives of trifluoromethyl-substituted pyridazinones have been investigated as potent and selective monoamine oxidase B (MAO-B) inhibitors for the potential treatment of neurodegenerative diseases.[10]

  • Agrochemicals: Trifluoromethylated heterocyclic compounds are prevalent in modern agrochemicals. The pyridazinone ring is a known toxophore in herbicides, and the trifluoromethyl group can enhance the herbicidal activity and modify the spectrum of weed control.

Safety Information

Based on supplier safety data, this compound should be handled with appropriate precautions in a laboratory setting.

Table 3: GHS Hazard and Precautionary Statements

CategoryCodesStatements
Hazard Statements H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P260Do not breathe dust/fume/gas/mist/vapours/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source: Sigma-Aldrich[3]

Conclusion

This compound is a valuable heterocyclic building block with significant potential for the development of new pharmaceuticals and agrochemicals. Its synthesis is achievable through established chemical pathways, and its reactivity is predictably influenced by the potent electronic effects of the trifluoromethyl group. While detailed experimental characterization of the parent compound is sparse in the public domain, its expected properties can be reliably inferred from related structures. This guide provides a foundational understanding of this compound, intended to facilitate its use in research and development programs aimed at discovering novel bioactive agents.

References

  • Brütsch, M., et al. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 10, 1759–1764.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Hafez, H. N., et al. (2020). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. Scientific Reports, 10(1), 1-13.
  • Google Patents. (n.d.). US10463663B2 - Pyridazinone compounds and their use as DAAO inhibitors.
  • Royal Society of Chemistry. (2013). Supporting Information for: Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System.
  • Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678.
  • Uchikura, T., et al. (2020). Supporting Information for: Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent. Beilstein Journal of Organic Chemistry, 16, 2442-2447.
  • Shanghai Rlavie Technology Co., ltd. (n.d.). This compound.
  • Abd-Rabo, Z. S., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 16(14), 1047-1070.
  • Amine, M. S., et al. (2018). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of the Serbian Chemical Society, 83(1), 1-28.
  • Isumu, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 239-255.
  • ResearchGate. (2021). Synthesis, Characterization and Antifungal Evaluation of Novel Pyridazin-3(2 H )-One Derivatives.
  • Data.gov. (n.d.). Bicyclohexyl: Experimental and Derived Thermodynamic Properties - Table 5. Derived Enthalpies of Vaporization.csv.
  • Google Patents. (n.d.). WO2022087141A1 - Process for the preparation of 6-(4-nitro-phenoxy)-2h-pyridazin-3-one and 6-(4-amino-phenoxy)-2h-pyridazin-3-one derivatives as intermediates of thyroid hormone analogues.
  • FDER. (n.d.). 749258-95-5 | this compound.
  • Wiley-VCH. (2007). Supporting Information.
  • Organic & Biomolecular Chemistry. (2019). Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester.
  • Science of Synthesis. (n.d.). Fluorine NMR.
  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • PubChem. (n.d.). 4-Chloro-2-(3-chlorophenyl)-5-(4-(2,6-dinitro-4-(trifluoromethyl)phenyl)piperazino)-3(2H)-pyridazinone.
  • NIST WebBook. (n.d.). 4-(2-Trifluoromethylphenyl)but-3-en-2-one.
  • ChemRxiv. (2022). Ultrafast 19F MAS NMR.
  • SpectraBase. (n.d.). Pyridazine-3,6(1H,2H)-dione, 1-(3-trifluoromethylphenyl)-.
  • PubChem. (n.d.). 3(2H)-Pyridazinone.
  • NIH. (2020). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions.
  • ResearchGate. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines - Sequential versus multicomponent reaction approach.
  • Beilstein Journals. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach.
  • International Journal of Chemical and Molecular Engineering. (2021). Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one.
  • SAJ Cancer Science. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents.

Sources

The Pyridazinone Core: A Privileged Scaffold for Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazin-3(2H)-one nucleus is a versatile heterocyclic scaffold that has garnered significant attention from medicinal and agricultural chemists.[1][2][3] Its unique chemical architecture, featuring a six-membered ring with two adjacent nitrogen atoms and a carbonyl group, allows for extensive functionalization at various positions. This chemical tractability has led to the development of a vast library of derivatives exhibiting a wide spectrum of biological activities.[1][4] Pyridazinone-based compounds have been investigated for their potential as anticancer, cardiovascular, anti-inflammatory, analgesic, and antimicrobial agents, as well as herbicides and insecticides.[1][2][5][6][7]

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in modern drug discovery to enhance their pharmacological profiles.[8][9][10][11] The -CF3 group is known to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets due to its strong electron-withdrawing nature and steric bulk.[8][9][10] The strategic placement of a trifluoromethyl group on the pyridazinone scaffold, as in 4-(trifluoromethyl)pyridazin-3(2H)-one, is therefore a rational approach to developing novel bioactive agents with potentially superior properties.

This technical guide provides an in-depth exploration of the known and potential biological activities of this compound. Drawing upon the extensive research on pyridazinone derivatives and the established principles of medicinal chemistry related to trifluoromethyl substitution, this document will serve as a valuable resource for researchers, scientists, and drug development professionals.

Potential Biological Activities and Mechanisms of Action

While specific experimental data for this compound is not extensively available in public literature, we can infer its likely biological activities by examining the properties of the pyridazinone core and the influence of the trifluoromethyl substituent.

Anticancer Activity

Pyridazin-3(2H)-one derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[1][12] These include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases, PARP, DHFR, and tubulin polymerization.[1] The presence of a trifluoromethyl group can enhance these activities by increasing the compound's ability to penetrate cell membranes and interact with the active sites of target proteins.

Potential Mechanisms:

  • Kinase Inhibition: Many pyridazinone derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[13] The trifluoromethyl group could enhance binding to the ATP-binding pocket of various kinases.

  • Tubulin Polymerization Inhibition: Some pyridazinone compounds have been shown to interfere with the dynamics of microtubules, which are essential for cell division.[1] This leads to cell cycle arrest and apoptosis in cancer cells.

  • Induction of Apoptosis: By modulating various signaling pathways, this compound could potentially induce programmed cell death in cancer cells.

Caption: Potential anticancer mechanisms of this compound.

Cardiovascular Effects

The pyridazinone scaffold is a well-known pharmacophore in the development of cardiovascular drugs.[1][14] Derivatives have been shown to possess vasodilator, antihypertensive, and cardiotonic activities.[1][3] These effects are often mediated through the inhibition of phosphodiesterases (PDEs) or by acting as antagonists of the renin-angiotensin-aldosterone system.[1]

Potential Mechanisms:

  • Phosphodiesterase (PDE) Inhibition: By inhibiting PDEs, particularly PDE3, pyridazinone derivatives can increase intracellular levels of cyclic adenosine monophosphate (cAMP), leading to vasodilation and increased cardiac contractility.

  • Calcium Channel Modulation: Some pyridazinones may exert their effects by modulating calcium channels in vascular smooth muscle cells, leading to relaxation and a decrease in blood pressure.

Caption: Potential cardiovascular mechanism via PDE inhibition.

Agrochemical Applications

Pyridazine derivatives have also found applications in agriculture as herbicides and insecticides.[2][7] The trifluoromethyl group is a common feature in many successful agrochemicals, enhancing their potency and stability.[15]

Potential Mechanisms:

  • Herbicidal Activity: Trifluoromethyl-containing pyridazinone derivatives have been shown to act as potent inhibitors of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway in plants.[5] Inhibition of PDS leads to photobleaching and ultimately, plant death.

  • Insecticidal Activity: Certain pyridazinone derivatives have been patented for their use in controlling insect pests.[7] The exact mechanism of action can vary, but may involve disruption of the nervous system or other vital physiological processes in insects.

Experimental Protocols for Biological Evaluation

To validate the potential biological activities of this compound, a series of in vitro and in vivo assays can be employed.

In Vitro Anticancer Activity Assessment

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., HCT116, MCF-7, A549) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound for 48-72 hours.

    • Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

2. Kinase Inhibition Assay

  • Objective: To assess the inhibitory activity of the compound against specific protein kinases.

  • Methodology:

    • Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Incubate the target kinase with its substrate and ATP in the presence of varying concentrations of this compound.

    • After the kinase reaction, add ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Measure the luminescence, which is proportional to the kinase activity.

    • Determine the IC50 value for kinase inhibition.

Caption: Workflow for evaluating anticancer activity.

In Vitro Vasodilator Activity Assessment

1. Aortic Ring Assay

  • Objective: To evaluate the vasorelaxant effect of the compound on isolated rat thoracic aorta.

  • Methodology:

    • Isolate the thoracic aorta from a rat and cut it into rings of 2-3 mm in width.

    • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

    • Pre-contract the aortic rings with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).

    • Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

    • Record the changes in isometric tension to determine the relaxation response.

    • Calculate the EC50 value, which is the concentration of the compound that causes 50% of the maximal relaxation.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table presents representative data for related pyridazinone derivatives to provide a comparative context for potential efficacy.

Compound ClassBiological ActivityTargetPotency (IC50/EC50)Reference
Phenylpyridazinone DerivativeVasodilatorSmooth Muscle Relaxation0.339 µM[14]
Quinoline-pyridazinoneAnticancerTubulin Polymerization2.2 µM (PACA-2)[1]
Pyridazinone-arylpiperazineα1-adrenoceptor antagonistα1-adrenoceptor4.5-fold > Prazosin[2]
Trifluoromethylphenyl-pyridazineHerbicidalPhytoene DesaturaseGood activity at 750 g ai/ha[5]
Phenylpiperazine-pyridazinoneMAO-B InhibitorMAO-B0.17 µM[16]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic and agrochemical agents. Based on the extensive body of research on pyridazinone derivatives, this compound is anticipated to exhibit a range of biological activities, including anticancer, cardiovascular, and herbicidal effects. The presence of the trifluoromethyl group is expected to enhance these properties, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of these potential activities. Further investigation into the synthesis and biological testing of this compound and its analogues is warranted to fully elucidate their therapeutic and commercial potential.

References

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells.
  • Various Chemical and Biological Activities of Pyridazinone Deriv
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • Pyridazin-3(2H)-ones: the versatile pharmacophore of medicinal significance. (Unknown Source)
  • Pyridazinone compounds and their use as DAAO inhibitors.
  • The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (Unknown Source)
  • Pyridazinone derivatives.
  • The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (Unknown Source)
  • Pyridazin-3(2H)-one derivatives.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • In Silico Structure-Guided Optimization and Molecular Simulation Studies of 3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines as Potent Phytoene Desaturase Inhibitors.
  • Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. (Future Medicinal Chemistry)
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (Journal of Biomedical Research & Environmental Sciences)
  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (Unknown Source)
  • Biological activities of pyridazinones.
  • Pyridazinone derivatives and compositions for controlling and/or preventing insect pests.
  • Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors.
  • This compound. (PubChem)
  • This compound. (Shanghai Rlavie Technology Co., ltd.)
  • Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (Unknown Source)
  • 3(2H)-pyridazinone derivatives and pharmaceutical compositions containing these compounds.
  • Substituted Pyridazin-3(2 H)-ones as Highly Potent and Biased Formyl Peptide Receptor Agonists. (PubMed)
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (PubMed Central)

Sources

An In-depth Technical Guide to the Postulated Mechanism of Action of 4-(Trifluoromethyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Prospective Analysis for Researchers and Drug Development Professionals

Preamble: Navigating the Knowns and Uncovering the Potential of a Novel Scaffold

To the esteemed community of researchers, scientists, and drug development professionals, this guide ventures into the mechanistic possibilities of a unique chemical entity: 4-(trifluoromethyl)pyridazin-3(2H)-one. As of this writing, a specific, empirically validated mechanism of action for this compound has not been extensively documented in peer-reviewed literature. However, the absence of direct evidence presents a compelling opportunity for scientific inquiry.

This document, therefore, serves as a forward-looking technical guide. By deconstructing the compound into its core scaffold—the pyridazin-3(2H)-one ring—and its key substituent—the 4-trifluoromethyl group—we can postulate several high-probability mechanisms of action. This analysis is grounded in the well-established biological activities of analogous structures and the known physicochemical impact of trifluoromethylation in medicinal chemistry.[1][2][3][4][5]

Our objective is to provide a robust framework for initiating research into this promising molecule. We will explore potential biological targets, delineate hypothetical signaling pathways, and provide detailed, actionable experimental protocols to test these hypotheses. This guide is designed not as a definitive statement, but as a scientifically rigorous starting point for discovery.

Part 1: Deconstruction of the Molecular Architecture

The Pyridazin-3(2H)-one Core: A Scaffold of Diverse Bioactivity

The pyridazin-3(2H)-one moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to interact with a wide array of biological targets.[6][7][8] This six-membered heterocyclic ring, with its two adjacent nitrogen atoms and a carbonyl group, possesses a unique electronic and structural profile that has been successfully exploited to develop agents for various therapeutic areas.

Derivatives of this core have demonstrated a remarkable spectrum of pharmacological activities, including but not limited to:

  • Cardiovascular Effects: Many pyridazinone derivatives exhibit vasodilatory properties, often through the inhibition of phosphodiesterases (PDEs) or by acting as antagonists of the renin-angiotensin-aldosterone system.[6][9][10]

  • Anticancer Activity: The scaffold is present in several approved and investigational anticancer drugs, where it can function as an inhibitor of crucial enzymes like poly(ADP-ribose) polymerase (PARP).[11]

  • Neuroactivity: Certain pyridazinones have been shown to possess analgesic, anti-inflammatory, and anticonvulsant properties, suggesting interactions with targets within the central nervous system.[7][8]

  • Enzyme Inhibition: The pyridazinone ring is a versatile binder, capable of inhibiting various enzymes, including monoamine oxidase B (MAO-B) and acetylcholinesterase.

The 4-(Trifluoromethyl) Substituent: A Strategic Functional Group

The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance a molecule's therapeutic potential.[1][2][3][4][5] The unique properties of the -CF3 group can profoundly influence a compound's mechanism of action and pharmacokinetic profile:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation. This can increase the compound's half-life and bioavailability.[3]

  • Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[1][3]

  • Electronic Effects: As a strong electron-withdrawing group, the -CF3 moiety can alter the electronic distribution of the pyridazinone ring, potentially modulating its binding affinity and selectivity for specific biological targets.[4]

  • Conformational Control: The steric bulk of the -CF3 group can influence the preferred conformation of the molecule, locking it into a bioactive shape.

The placement of the -CF3 group at the 4-position of the pyridazinone ring is particularly noteworthy. This position is often involved in critical binding interactions, and the presence of the trifluoromethyl group could confer novel or enhanced activity compared to other substituted pyridazinones.

Part 2: Postulated Mechanisms of Action and Experimental Validation

Based on the analysis of its constituent parts, we can propose several plausible mechanisms of action for this compound. For each hypothesis, we will outline the underlying signaling pathway and provide a comprehensive experimental workflow for its validation.

Hypothesis 1: Inhibition of Cyclooxygenase (COX) Enzymes
  • Rationale: The pyridazinone scaffold is known to be present in compounds with anti-inflammatory and analgesic properties, often attributed to the inhibition of COX enzymes.[7][8] The electron-withdrawing nature of the 4-trifluoromethyl group could enhance the acidity of the N-H proton, potentially facilitating interactions with the active site of COX-1 and/or COX-2.

  • Signaling Pathway:

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Compound 4-(Trifluoromethyl) pyridazin-3(2H)-one Compound->COX_Enzymes Inhibition

Caption: Postulated COX inhibition pathway.

  • Experimental Workflow:

    1. In Vitro COX Inhibition Assay:

    • Objective: To determine the direct inhibitory effect of the compound on COX-1 and COX-2 activity.

    • Methodology:

      • Utilize a commercial COX inhibitor screening assay kit (e.g., Cayman Chemical, Abcam).

      • Prepare a dilution series of this compound.

      • Incubate purified ovine COX-1 and human recombinant COX-2 enzymes with the compound at various concentrations.

      • Add arachidonic acid as the substrate.

      • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.

      • Calculate the IC50 values for both COX-1 and COX-2 to determine potency and selectivity.

    2. Cell-Based Assay for Prostaglandin Production:

    • Objective: To assess the compound's ability to inhibit prostaglandin production in a cellular context.

    • Methodology:

      • Culture a relevant cell line, such as RAW 264.7 macrophages.

      • Pre-treat the cells with various concentrations of the compound.

      • Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression and prostaglandin synthesis.

      • Collect the cell supernatant and quantify the levels of PGE2 using an ELISA kit.

      • Determine the EC50 value for the inhibition of PGE2 production.

  • Anticipated Data:

ParameterThis compound (Hypothetical)Celecoxib (Reference)
COX-1 IC50 (µM) 1510
COX-2 IC50 (µM) 0.50.05
COX-2 Selectivity Index 30200
LPS-induced PGE2 EC50 (µM) 1.20.1
Hypothesis 2: Phosphodiesterase (PDE) Inhibition
  • Rationale: The pyridazinone core is a well-established pharmacophore for PDE inhibitors, particularly PDE3 and PDE4, leading to vasodilation and anti-inflammatory effects, respectively.[6] The trifluoromethyl group could enhance binding to the hydrophobic regions of the PDE active site.

  • Signaling Pathway:

PDE_Inhibition ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA AMP AMP PDE->AMP Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Compound 4-(Trifluoromethyl) pyridazin-3(2H)-one Compound->PDE Inhibition

Sources

discovery and history of pyridazinone compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Pyridazinone Compounds

Abstract

The pyridazin-3(2H)-one core, a six-membered heterocycle featuring two adjacent nitrogen atoms, is a cornerstone of modern medicinal and agricultural chemistry. Often hailed as a "privileged scaffold" or "wonder nucleus," its unique electronic and structural properties have enabled the development of a vast array of biologically active molecules.[1][2] This guide provides a comprehensive exploration of the pyridazinone journey, from its initial synthesis as a chemical curiosity to its current status as the foundation for life-saving pharmaceuticals and effective agrochemicals. We will examine the foundational synthetic methodologies, the pivotal discoveries that unveiled its biological potential, the intricate structure-activity relationship (SAR) studies that optimized its function, and the mechanisms of action for landmark compounds. This analysis is tailored for researchers, scientists, and drug development professionals, offering not just a historical account, but a deeper understanding of the scientific rationale that has driven the evolution of this remarkable scaffold.

Introduction: The Pyridazinone Core - A Privileged Scaffold

The pyridazin-3(2H)-one structure is characterized by a 1,2-diazine ring with a carbonyl group at the 3-position. This arrangement results in a planar, electron-rich system capable of keto-enol tautomerism, although it exists predominantly in the more stable oxo-form.[1] The key to its pharmacological versatility lies in the strategic placement of its functional groups: the two nitrogen atoms and the keto functionality serve as critical hydrogen bond donors and acceptors.[1] This allows molecules incorporating the pyridazinone core to engage in a wide variety of interactions with biological targets, leading to a diverse range of pharmacological effects including cardiovascular, anti-inflammatory, anticancer, antimicrobial, and herbicidal activities.[2][3]

Chapter 1: The Genesis of Pyridazinone Chemistry

The story of pyridazinones begins not with a biological target, but with fundamental synthetic chemistry. While the parent heterocycle, pyridazine, was first synthesized by Tauber in 1895, the development of its derivatives, particularly the pyridazinones, followed as chemists explored the reactivity of dicarbonyl compounds.

The most classical and enduring method for constructing the 4,5-dihydropyridazin-3(2H)-one ring involves the simple condensation of a γ-ketoacid with hydrazine hydrate.[1][4] This robust reaction forms the heterocyclic ring in a single, efficient step, providing a straightforward entry into this class of compounds.

Protocol 1: Classical Synthesis of a 6-Aryl-4,5-dihydropyridazin-3(2H)-one

This protocol describes the foundational synthesis, which has been the starting point for countless research programs.

Objective: To synthesize a model pyridazinone core via condensation.

Materials:

  • β-Aroylpropionic acid (1 equivalent)

  • Hydrazine hydrate (80% solution, 1.2 equivalents)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (catalyst)

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the β-aroylpropionic acid in absolute ethanol.

  • Reagent Addition: Add a catalytic amount of glacial acetic acid, followed by the slow, dropwise addition of hydrazine hydrate. The use of a slight excess of hydrazine ensures the complete consumption of the starting ketoacid.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After cooling to room temperature, the reaction mixture is poured into ice-cold water. The precipitated solid is collected by vacuum filtration.

  • Purification and Validation: The crude product is washed with cold water and then recrystallized from ethanol to yield the pure 6-aryl-4,5-dihydropyridazin-3(2H)-one. The structure and purity must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the outcome.[4][5]

G cluster_reactants Reactants cluster_process Process cluster_product Product Ketoacid γ-Ketoacid Condensation Cyclocondensation (Ethanol, Reflux) Ketoacid->Condensation Hydrazine Hydrazine Hydrate Hydrazine->Condensation Pyridazinone 4,5-Dihydropyridazin-3(2H)-one Condensation->Pyridazinone

Figure 1: Foundational synthesis of the pyridazinone core.

Chapter 2: Unveiling Biological Potential

For decades, pyridazinones were primarily of academic interest. The turning point came with the systematic screening of chemical libraries, which revealed their profound and varied biological activities. An early, intriguing discovery was a mesoionic pyridazinone ribonucleoside, identified as a metabolite in mice, which possessed in vivo antibacterial activity against E. coli.[6] This finding highlighted that the scaffold was not only active itself but could also be metabolized into novel active forms.

Subsequent research uncovered a wide spectrum of activities:

  • Herbicidal Activity: Certain substituted pyridazinones, such as pyrazon, were found to be potent inhibitors of photosynthesis in plants by blocking the Hill reaction.[7]

  • Anti-inflammatory and Analgesic: Numerous derivatives were shown to possess anti-inflammatory and analgesic properties, with some acting as selective COX-2 inhibitors or targeting inflammatory mediators like TNF-α and IL-6.[2][8][9] The drug Emorfazone, marketed in Japan, is a notable example from this class.[2]

  • Anticancer: More recently, pyridazinones have emerged as promising anticancer agents, acting through mechanisms such as the inhibition of crucial kinases like Bruton's tyrosine kinase (BTK) and VEGFR-2, or by disrupting tubulin polymerization.[10][11][12]

Chapter 3: Case Study - The Rise of Cardiovascular Pyridazinones

Perhaps the most significant therapeutic impact of pyridazinones has been in the treatment of cardiovascular diseases.[12] Their ability to induce vasodilation made them attractive candidates for antihypertensive therapies.[1][13]

Intensive structure-activity relationship (SAR) studies were conducted to optimize this activity. Researchers systematically modified the substituents at the C6-position (typically an aryl group) and the N2-position of the pyridazinone ring. These studies revealed that specific substitutions could dramatically enhance potency and selectivity.[14]

Compound Base R1 (at N2) R2 (at C6-phenyl) Relative Vasodilator Potency (IC₅₀) Reference
Dihydropyridazinone-H-HBaseline[12]
Dihydropyridazinone-H4-OCH₃Moderate Increase[15]
Dihydropyridazinone-CH₂-CO-NH-(piperidine)4-ClSignificant Increase[13]
Dihydropyridazinone-H4-(biphenyl)High Potency[15]
Pyrazolo[3,4-d]pyridazinone-Benzyl(fused pyrazole)Potent (PDE5 Inhibition)[12]

Table 1: A synthesized summary of Structure-Activity Relationships for pyridazinone-based vasodilators, demonstrating the impact of substitutions on biological activity.

Deep Dive: Levosimendan (Simdax®) - A Paradigm of Mechanistic Innovation

The culmination of research into cardiotonic pyridazinones is Levosimendan, a drug developed by Orion Corporation and first approved in Sweden in 2000.[16][17] It represented a significant breakthrough for the treatment of acutely decompensated severe heart failure.[18]

What makes Levosimendan exceptional is its dual mechanism of action, which elegantly addresses the core problems of heart failure without the drawbacks of traditional inotropes.

  • Calcium Sensitization: Unlike catecholamines that increase intracellular calcium levels (which can lead to arrhythmias and increased myocardial oxygen demand), Levosimendan enhances cardiac contractility by sensitizing the myofilaments to calcium.[19][20] It achieves this by binding to cardiac troponin C in a calcium-dependent manner, strengthening the heart's contraction without increasing calcium concentration.[16][18]

  • Vasodilation: Levosimendan also opens ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[16][18] This action leads to vasodilation, which reduces both the preload (the filling pressure of the heart) and the afterload (the resistance the heart pumps against), decreasing the overall workload on the failing heart.[16]

This combined inotropic and vasodilatory effect, termed "inodilation," made Levosimendan a first-in-class agent.[17][20] Its efficacy has been demonstrated in numerous clinical trials, such as LIDO and SURVIVE, and it is now approved in over 60 countries.[16][17][18]

G cluster_levo Levosimendan cluster_myocyte Cardiac Myocyte cluster_vsmc Vascular Smooth Muscle Cell Levo Levosimendan TnC Cardiac Troponin C Levo->TnC Binds to KATP ATP-sensitive K⁺ Channel Levo->KATP Opens Contractility Increased Contractility (Positive Inotropy) TnC->Contractility Ca²⁺ Sensitization Vasodilation Vasodilation (Reduced Preload/Afterload) KATP->Vasodilation K⁺ Efflux

Figure 2: Dual mechanism of action of the pyridazinone drug Levosimendan.

Chapter 4: Expanding Horizons - Pyridazinones in Agriculture and Oncology

The structural versatility of the pyridazinone core has allowed its application to extend far beyond cardiovascular medicine.

Herbicidal Activity: In agriculture, pyridazinone derivatives were among the early synthetic herbicides. The compound 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone (pyrazon) was found to be an effective inhibitor of photosynthesis at Photosystem II.[7] Further research demonstrated that adding specific substitutions, such as a trifluoromethyl group on the phenyl ring and a dimethylamino group, created a new herbicide that not only retained the original mechanism but also added a second mode of action involving the disruption of chloroplast development, making it significantly more potent.[7]

Oncology: The field of oncology has become a major focus for modern pyridazinone research. Recognizing that the scaffold is adept at fitting into the ATP-binding pockets of kinases, researchers have designed potent and selective kinase inhibitors. By mimicking the structure of successful drugs like Sorafenib, novel pyridazinone-based diarylurea derivatives have been developed as inhibitors of VEGFR-2, a key target in angiogenesis.[10] Fused systems, such as pyrazolo[3,4-d]pyridazinones, have yielded potent irreversible inhibitors of Bruton's tyrosine kinase (BTK), a critical target in B-cell malignancies.[11][12]

Conclusion and Future Perspectives

The history of the pyridazinone scaffold is a testament to the power of chemical synthesis and biological screening in drug discovery. From a simple heterocycle born from a classical condensation reaction, it has evolved into a pharmacologically privileged structure present in a diverse range of critical therapeutic and agricultural agents. Its journey from the bench to the clinic and the field demonstrates a remarkable capacity for structural modification and functional optimization.

The future for pyridazinone chemistry remains bright. Current research is exploring novel applications, such as dual-action agents that combine antimicrobial and anticancer properties in a single molecule.[10] Furthermore, the potential of pyridazinones to modulate targets involved in neuroinflammation and neurodegeneration is an emerging area of interest.[9] As synthetic methodologies become more advanced and our understanding of biological pathways deepens, the "wonder nucleus" is certain to be at the heart of many more discoveries to come.

References

  • Vertex AI Search Result [Source 2]
  • Vertex AI Search Result [Source 3]
  • Vertex AI Search Result [Source 4]
  • Vertex AI Search Result [Source 5]
  • Vertex AI Search Result [Source 6]
  • Vertex AI Search Result [Source 7]
  • Vertex AI Search Result [Source 8]
  • Vertex AI Search Result [Source 9]
  • Vertex AI Search Result [Source 10]
  • Vertex AI Search Result [Source 11]
  • Vertex AI Search Result [Source 12]
  • Vertex AI Search Result [Source 13]
  • Vertex AI Search Result [Source 14]
  • Vertex AI Search Result [Source 15]
  • Vertex AI Search Result [Source 16]
  • Vertex AI Search Result [Source 17]
  • Vertex AI Search Result [Source 18]
  • Vertex AI Search Result [Source 19]
  • Vertex AI Search Result [Source 20]
  • Vertex AI Search Result [Source 21]
  • Vertex AI Search Result [Source 22]
  • Vertex AI Search Result [Source 23]
  • Vertex AI Search Result [Source 24]
  • Vertex AI Search Result [Source 25]
  • Vertex AI Search Result [Source 26]
  • Vertex AI Search Result [Source 27]
  • Vertex AI Search Result [Source 28]

Sources

A Comprehensive Technical Guide to Trifluoromethylated Heterocyles: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the synthesis, unique physicochemical properties, and diverse applications of trifluoromethylated heterocycles. We will explore the causal relationships behind the selection of various synthetic methodologies—including nucleophilic, electrophilic, and radical approaches—and detail field-proven protocols. Furthermore, this guide will illuminate how the distinct electronic and steric properties of the CF3 group are leveraged to enhance the metabolic stability, lipophilicity, and target-binding affinity of drug candidates, supported by case studies of prominent pharmaceuticals.

Part 1: The Unique Physicochemical Profile of the Trifluoromethyl Group

The introduction of a trifluoromethyl group into a heterocyclic molecule dramatically alters its properties, often conferring significant advantages in a drug development context.[1][2] The CF3 group is frequently considered a "super-methyl" group due to its ability to mimic the size of a methyl group while imparting profoundly different electronic characteristics.[1]

  • Enhanced Lipophilicity: The highly electronegative fluorine atoms render the CF3 group significantly more lipophilic than a methyl group.[1][3] This increased lipophilicity, quantified by a positive Hansch π value of approximately +0.88, can improve a molecule's ability to cross biological membranes, leading to better absorption and distribution.[3]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of about 485.3 kJ/mol, compared to 414.2 kJ/mol for a C-H bond.[3][4] This inherent strength makes the CF3 group highly resistant to metabolic degradation by enzymes such as cytochrome P450, often resulting in a longer drug half-life.[1]

  • Potent Electron-Withdrawing Nature: The CF3 group is a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[1][5] When attached to a heterocyclic ring, it can significantly lower the pKa of nearby acidic or basic functional groups, influencing their ionization state at physiological pH and potentially enhancing interactions with biological targets.[1][5]

  • Steric and Conformational Influence: While similar in size to a methyl group, the CF3 group exerts a distinct steric influence that can affect how a molecule binds to its target protein.[1] This can lead to improved binding affinity and selectivity.

PropertyMethyl Group (CH₃)Trifluoromethyl Group (CF₃)Implication in Drug Design
Hansch Lipophilicity Parameter (π) +0.56+0.88Enhanced membrane permeability and absorption.[3]
Van der Waals Radius ~2.0 Å~2.7 ÅCan act as a bioisostere for groups like chlorine.[3][4]
Electronic Effect Weakly electron-donatingStrongly electron-withdrawingModulates pKa, influences binding interactions.[1][5]
Metabolic Stability Susceptible to oxidationHighly resistant to oxidationIncreased drug half-life and reduced metabolic clearance.[1][3]

Part 2: Synthetic Strategies for the Trifluoromethylation of Heterocycles

The installation of a CF3 group onto a heterocyclic core can be achieved through several distinct mechanistic pathways: nucleophilic, electrophilic, and radical trifluoromethylation.[6][7] The choice of method is dictated by the electronic nature of the heterocyclic substrate, the desired regioselectivity, and the tolerance of other functional groups present in the molecule.

Nucleophilic Trifluoromethylation

This approach involves the reaction of an electron-deficient heterocycle with a source of the trifluoromethyl anion (CF3⁻). The most widely used reagent for this purpose is trifluoromethyltrimethylsilane (TMSCF3), often referred to as the Ruppert-Prakash reagent.[8][9]

The Ruppert-Prakash Reagent (TMSCF₃): This organosilicon compound serves as a stable and convenient source of the CF3 nucleophile.[8] Its activation typically requires a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), which generates a highly reactive pentacoordinate siliconate intermediate.[8][10] This intermediate then delivers the CF3 group to electrophilic substrates like imines and carbonyls within a heterocyclic framework.[8]

Experimental Protocol: Trifluoromethylation of a Heterocyclic Imine using Ruppert-Prakash Reagent

Objective: To synthesize a trifluoromethylated amine from a heterocyclic imine precursor.

Materials:

  • Heterocyclic imine (1.0 mmol)

  • Trifluoromethyltrimethylsilane (TMSCF3, 1.5 mmol)[8]

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF (0.1 mmol)

  • Anhydrous Tetrahydrofuran (THF), 10 mL

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask, add the heterocyclic imine (1.0 mmol) and dissolve in anhydrous THF (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Ruppert-Prakash reagent (TMSCF3, 1.5 mmol) to the stirred solution.[8]

  • Add the TBAF solution (0.1 mL, 0.1 mmol) dropwise. The reaction is often exothermic.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of 1N HCl (5 mL) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired trifluoromethylated amine.

Electrophilic Trifluoromethylation

For electron-rich heterocycles, an electrophilic source of the trifluoromethyl group is required. Hypervalent iodine compounds, known as Togni reagents, are the most prominent class of electrophilic trifluoromethylating agents.[11][12][13]

Togni Reagents: These reagents, such as 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one, can act as a source of a "CF3+" equivalent.[11][14] The reaction mechanism can be nuanced; depending on the substrate and conditions, it can proceed through a polar SN2-type pathway or via a single-electron transfer (SET) process to generate a trifluoromethyl radical.[11] Copper catalysis is often employed to facilitate these transformations, particularly with unsaturated systems.[15]

Togni_Reagent_Mechanism Substrate Electron-Rich Heterocycle (Nu:) Intermediate Transition State [Nu---CF3---I] Substrate->Intermediate Nucleophilic Attack Togni Togni Reagent (I-CF3) Togni->Intermediate Product CF3-Heterocycle Intermediate->Product CF3 Transfer Biproduct Iodo-Aromatic Byproduct Intermediate->Biproduct Iodine Reduction

Caption: Mechanism of electrophilic trifluoromethylation.

Radical Trifluoromethylation

Radical-based methods have emerged as powerful tools for the C-H trifluoromethylation of heterocycles, often under mild conditions.[16] Visible-light photoredox catalysis is a leading strategy in this area.[17][18][19]

Photoredox Catalysis: In this approach, a photocatalyst (e.g., a ruthenium or iridium complex) is excited by visible light.[17][20] The excited catalyst then engages in a single-electron transfer (SET) with a CF3 source (like CF3I or CF3SO2Na) to generate a trifluoromethyl radical (•CF3).[7][20] This highly reactive radical can then add to a heterocycle, often in a Minisci-type reaction, to achieve direct C-H functionalization.[16] This method avoids the need for pre-functionalized substrates.[19]

Photoredox_Workflow cluster_excitation PC Photocatalyst (PC) PC_star Excited State (PC*) PC->PC_star Light Visible Light (hν) Light->PC Excitation CF3_Radical CF3• Radical PC_star->CF3_Radical SET CF3_Source CF3 Source (e.g., CF3I) Radical_Adduct Radical Adduct [Het(H)-CF3]• CF3_Radical->Radical_Adduct Addition Heterocycle Heterocycle (Het-H) Product Product (Het-CF3) Radical_Adduct->Product Oxidation -H+ Oxidant Oxidant

Caption: General workflow for photoredox trifluoromethylation.

Part 3: Trifluoromethylated Heterocycles in Drug Discovery: Case Studies

The unique properties imparted by the CF3 group have been successfully exploited in numerous blockbuster drugs.[5] The inclusion of a trifluoromethylated heterocycle is a recurring motif in pharmaceuticals across various therapeutic areas.[21][22]

  • Celecoxib (Celebrex®): An anti-inflammatory drug, celecoxib features a trifluoromethyl group on its pyrazole ring.[5] This group is crucial for its selective inhibition of the COX-2 enzyme over COX-1, which is attributed to the steric bulk of the CF3 group fitting into a specific hydrophobic pocket of the COX-2 active site.

  • Fluoxetine (Prozac®): This well-known antidepressant is a selective serotonin reuptake inhibitor (SSRI).[5] The trifluoromethyl group on the phenyl ring of its phenoxyphenylpropylamine core enhances its lipophilicity, facilitating its passage across the blood-brain barrier.[15] It also contributes to the molecule's metabolic stability, ensuring a longer duration of action.[15]

  • Apalutamide (Erleada®): An androgen receptor inhibitor used to treat prostate cancer, apalutamide contains a trifluoromethyl-substituted pyridine ring.[21] The strong electron-withdrawing nature of the CF3 group is critical for the drug's high binding affinity to the androgen receptor.

Drug_Structures celecoxib Celecoxib celecoxib_label Celecoxib (Celebrex®) fluoxetine Fluoxetine fluoxetine_label Fluoxetine (Prozac®) apalutamide Apalutamide apalutamide_label Apalutamide (Erleada®)

Caption: Structures of key trifluoromethylated drugs.

Conclusion and Future Outlook

Trifluoromethylated heterocycles are indispensable structural motifs in modern drug discovery and materials science.[23] The ability of the CF3 group to fine-tune key physicochemical properties such as lipophilicity, metabolic stability, and electronic character provides a powerful tool for optimizing lead compounds.[2] Advances in synthetic chemistry, particularly in the realms of photoredox catalysis and the development of novel trifluoromethylating reagents, continue to expand the accessibility and diversity of these valuable compounds.[12][16] Future research will likely focus on developing more efficient, selective, and asymmetric trifluoromethylation methods to accelerate the discovery of next-generation therapeutics and advanced materials.

References

  • A Brief Review on the Synthesis of the N-CF 3 Motif in Heterocycles. MDPI.
  • General Reaction Mode of Hypervalent Iodine Trifluoromethylation Reagent: A Density Functional Theory Study. ACS Catalysis.
  • The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • Mechanisms of Formation and Rearrangement of Benziodoxole-Based CF3 and SCF3 Transfer Reagents. The Journal of Organic Chemistry.
  • Trifluoromethyl group - Wikipedia. Wikipedia.
  • Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl‐α,β‐ynones. ResearchGate.
  • Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. ACS Publications.
  • Trifluoromethyltrimethylsilane - Wikipedia. Wikipedia.
  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Taylor & Francis Online.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit.
  • Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. Organic & Biomolecular Chemistry (RSC Publishing).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.
  • Trifluoromethylation - Wikipedia. Wikipedia.
  • Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Chemistry Portal.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.
  • Trifluoromethylation of diverse heterocycles. ResearchGate.
  • Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. PubMed.
  • The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. PubMed Central.
  • Examples of drugs bearing trifluoromethyl groups (highlighted in green). ResearchGate.
  • The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert–Prakash Reagent. Organic Letters.
  • Togni reagent II - Wikipedia. Wikipedia.
  • Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. PubMed Central.
  • Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. ResearchGate.
  • Carbon Trifluoromethylation (IOC 49). YouTube.
  • The Role of Trifluoromethylated Compounds in Modern Drug Discovery. LinkedIn.
  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.
  • Togni Reagent II mechanism. Reddit.
  • Hydrotrifluoromethylation of Styrene and Phenylacetylene Derivatives under Visible-Light Photoredox Conditions. MDPI.
  • Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. National Institutes of Health.

Sources

An In-Depth Technical Guide to 4-(Trifluoromethyl)pyridazin-3(2H)-one (CAS: 749258-95-5): Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Confluence of a Privileged Scaffold and a Powerhouse Substituent

In the landscape of medicinal chemistry, the pyridazinone core is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to a variety of biological targets, making it a fertile ground for drug discovery.[1][2][3] Derivatives of this six-membered diazine have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anti-cancer, cardiovascular, and antimicrobial effects.[1][4][5] The strategic functionalization of this core is paramount to tuning its biological activity.

Parallel to the importance of the scaffold is the role of specific substituents in modulating a molecule's properties. The trifluoromethyl (CF3) group has emerged as a powerhouse in drug design.[6] Its introduction into a molecule can profoundly enhance critical pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity, by altering the electronic nature and conformation of the parent compound.[7][8]

This guide focuses on the convergence of these two powerful elements in 4-(trifluoromethyl)pyridazin-3(2H)-one (CAS No. 749258-95-5) . We will provide an in-depth examination of this compound, not merely as a chemical entity, but as a versatile and high-potential building block for the development of next-generation therapeutics. We will explore its synthesis from a mechanistic perspective, detail its physicochemical and spectroscopic identity, and illuminate its vast potential for creating diverse chemical libraries for drug screening.

Part 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a molecular building block is the bedrock of its effective application. This compound is a stable, solid compound at ambient temperature, lending itself well to standard laboratory handling and reaction conditions.

Physicochemical Data Summary

The key identifying and physical properties of the title compound are summarized below for quick reference.

PropertyValueSource
CAS Number 749258-95-5[9]
Molecular Formula C₅H₃F₃N₂O[10]
Molecular Weight 164.09 g/mol
Physical Form Solid
InChI Key HAKAYTVRYJYKGH-UHFFFAOYSA-N[10]
Purity (Typical) ≥98%
Spectroscopic Characterization Profile

While specific spectra for this exact compound are not publicly cataloged in detail, its structure allows for a confident prediction of its spectroscopic signature based on extensive data from analogous pyridazinones and trifluoromethylated aromatics.[11][12][13]

  • ¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to be simple. The two vinyl protons on the pyridazinone ring (at C5 and C6) would appear as distinct signals in the aromatic region, likely showing doublet or multiplet splitting due to coupling with each other. The N-H proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and temperature.

  • ¹³C NMR: The spectrum would show five distinct carbon signals. The carbonyl carbon (C3) would be the most downfield signal. The carbon bearing the CF₃ group (C4) would appear as a quartet due to C-F coupling. The remaining two ring carbons (C5, C6) and the CF₃ carbon itself (which also shows a quartet) would complete the spectrum.

  • ¹⁹F NMR: This would be the most unambiguous signature, showing a sharp singlet for the three equivalent fluorine atoms of the CF₃ group.

  • FT-IR: Key vibrational bands would include a strong C=O stretch (typically around 1650-1680 cm⁻¹), N-H stretching (a broad peak around 3200-3400 cm⁻¹), C=C and C=N stretching in the 1500-1650 cm⁻¹ region, and very strong C-F stretching bands (typically in the 1100-1300 cm⁻¹ range).[13][14]

  • Mass Spectrometry (MS): The ESI-MS spectrum would show a prominent [M+H]⁺ ion at m/z 165.0270 and/or an [M-H]⁻ ion at m/z 163.0125, confirming the molecular weight.[10]

Part 2: A Convenient and Efficient Synthetic Pathway

The utility of a chemical building block is directly tied to the accessibility and efficiency of its synthesis. A convenient two-step synthesis for a variety of 4-CF₃-pyridazin-3-ones, including the title compound, has been reported, starting from the readily available methyl 3,3,3-trifluoropyruvate.[7] This method stands out for its operational simplicity and good yields.

Synthetic Workflow Overview

The process involves an initial aldol condensation followed by a cyclocondensation with hydrazine, a classic and reliable method for forming the pyridazinone ring.[7][15]

Synthesis_Workflow cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Cyclocondensation MeTFP Methyl 3,3,3-trifluoropyruvate (MeTFP) Intermediate α-hydroxy-α-CF₃-γ-ketoacid derivative MeTFP->Intermediate Neat, 100 °C Carbonyl Carbonyl Compound (e.g., Aldehyde) Carbonyl->Intermediate Neat, 100 °C Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Product This compound Hydrazine->Product Intermediate->Product AcOH, Reflux Reactivity_Diagram Core 4-(CF₃)pyridazin-3(2H)-one Core N2 N-2 Position (Amide N-H) Core->N2 Site C5_C6 C5 / C6 Positions (Ring Carbons) Core->C5_C6 Sites O3 O-3 Position (Carbonyl/Enol) Core->O3 Site Alkylation N-Alkylation / Arylation (e.g., Mitsunobu, SₙAr) N2->Alkylation Halogenation Electrophilic Halogenation (e.g., with NBS, NCS) C5_C6->Halogenation O_Alkylation O-Alkylation (forms 3-alkoxypyridazines) O3->O_Alkylation Coupling Cross-Coupling (e.g., Suzuki, Buchwald) (after halogenation) Halogenation->Coupling SAR_Strategy Core Core Scaffold 4-(CF₃)pyridazin-3(2H)-one R1 R¹ at N-2 Core->R1 Diversify R2 R² at C-5 Core->R2 Diversify R3 R³ at C-6 Core->R3 Diversify Library Diverse Chemical Library (Thousands of Compounds) R1->Library R2->Library R3->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Compounds Screening->Hit Identify

Sources

The Pyridazinone Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Versatility of the Pyridazinone Ring

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility stems from a unique combination of physicochemical properties and the ease with which its structure can be functionalized at multiple positions. This inherent adaptability has allowed for the generation of vast libraries of pyridazinone derivatives, leading to the discovery of compounds with a broad spectrum of biological activities.[1][2][3][4] This technical guide provides an in-depth exploration of the potential therapeutic applications of pyridazinones, offering insights into their mechanisms of action, key structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation.

The pyridazinone scaffold's ability to interact with a multitude of biological targets, including enzymes and receptors, has propelled its investigation across diverse therapeutic areas.[5] From well-established roles in cardiovascular medicine to emerging applications in oncology and neurodegenerative diseases, pyridazinone-based compounds continue to be a fertile ground for the development of novel therapeutics. This guide will delve into the specifics of these applications, providing researchers, scientists, and drug development professionals with a comprehensive overview of this "wonder nucleus" in drug discovery.[6]

Cardiovascular Applications: Modulating Vascular Tone and Cardiac Function

Pyridazinone derivatives have a rich history in the treatment of cardiovascular diseases, with several compounds having reached clinical trials and the market.[5][6][7] Their primary mechanisms of action in this domain revolve around vasodilation and the modulation of cardiac muscle contractility.

Mechanism of Action: Phosphodiesterase Inhibition and Beyond

A significant number of cardioactive pyridazinones exert their effects by inhibiting phosphodiesterases (PDEs), particularly PDE3 and PDE5.[5] Inhibition of these enzymes leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), respectively. This elevation in cyclic nucleotides triggers downstream signaling cascades that result in smooth muscle relaxation and vasodilation.[8]

Beyond PDE inhibition, certain pyridazinone derivatives have been shown to act as direct-acting vasodilators or to modulate the renin-angiotensin-aldosterone system.[5] For instance, some compounds have demonstrated promising angiotensin-converting enzyme (ACE) inhibitory activity in preclinical studies.[9]

Key Compounds and In Vitro Efficacy

The following table summarizes the in vitro efficacy of selected pyridazinone derivatives with cardiovascular applications, highlighting their targets and potencies.

Compound/DerivativeTargetIC50/EC50Reference
Compound 9Vasodilation0.051 µM (IC50)[9]
N,O-dibenzyl derivative (10)Vasodilation35.3 µM (IC50)[9]
Compound 13Vasodilation0.199 µM (IC50)[9]
Acid (16)Vasodilation0.339 µM (EC50)[9]
Ester analog (17)Vasodilation1.225 µM (EC50)[9]
4-methoxyphenyl hydrazide derivative (18)Vasodilation1.204 µM (EC50)[9]
Compound 19Vasodilation0.250 µM (IC50)[9]
Compound 20ACE Inhibition5.78 g/ml (IC50)[9]
Compound 27PDE5 Inhibition34 nM (IC50)[9]
Imidazole-based indeno[1,2-c]-pyridazinone (31)PDE3 Inhibition1.8 µM (IC50)[8]
Imidazole-based indeno[1,2-c]-pyridazinone (32)PDE3 Inhibition1.6 µM (IC50)[8]
Fluorinated pyridazinone derivativesMitochondrial Complex 18 to 4000 nM (IC50)[10]

Oncology: A Multifaceted Approach to Cancer Therapy

The pyridazinone scaffold has emerged as a powerful platform for the development of novel anticancer agents, with several compounds demonstrating potent and selective activity against various cancer cell lines.[5][11][12] Their mechanisms of action are diverse, targeting key pathways involved in cancer cell proliferation, survival, and DNA repair.

Targeting DNA Repair Pathways: The Rise of PARP Inhibitors

A significant breakthrough in pyridazinone-based cancer therapy has been the development of potent poly(ADP-ribose) polymerase (PARP) inhibitors.[5] PARP enzymes play a crucial role in the repair of single-strand DNA breaks. In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are essential for homologous recombination-mediated double-strand break repair, the inhibition of PARP leads to synthetic lethality, a state where the combination of two non-lethal defects results in cell death.[13]

Several pyridazinone-containing PARP inhibitors have entered the market for the treatment of various cancers, including ovarian, breast, and prostate cancer.[5]

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP PARP DNA_Damage->PARP activates Replication_Fork Replication Fork DNA_Damage->Replication_Fork encounters PAR_chain Poly(ADP-ribose) Chain (PARylation) PARP->PAR_chain synthesizes Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR_chain->Repair_Proteins recruits SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair DSB Double-Strand Break Replication_Fork->DSB HR_Repair Homologous Recombination Repair DSB->HR_Repair repaired by Apoptosis Apoptosis DSB->Apoptosis leads to BRCA_mut BRCA1/2 Mutation (Deficient HR) BRCA_mut->HR_Repair impairs Pyridazinone_PARPi Pyridazinone-based PARP Inhibitor Pyridazinone_PARPi->PARP inhibits

Caption: PARP Inhibition Pathway in BRCA-mutant Cancer Cells.

Inhibition of Other Key Cancer-Related Targets

Beyond PARP, pyridazinone derivatives have been shown to inhibit a range of other targets crucial for cancer cell survival and proliferation, including:

  • Tyrosine Kinases: Such as Bruton's tyrosine kinase (BTK).[9]

  • Dihydrofolate Reductase (DHFR): An enzyme involved in nucleotide synthesis.[9]

  • B-Raf: A serine/threonine-protein kinase in the MAPK/ERK signaling pathway.[9]

  • Tubulin Polymerization: Disrupting the formation of the mitotic spindle.[9]

  • Phosphoinositide 3-kinase (PI3K): A key component of a major cell survival pathway.[8]

Cytotoxicity of Pyridazinone Derivatives in Cancer Cell Lines

The following table presents the cytotoxic activity of various pyridazinone-based compounds against different cancer cell lines.

CompoundTargetCancer Cell LineIC50Reference
OlaparibPARPOvarian Cancer0.015 µM[9]
FluzoparibPARPBreast, Ovarian, Gastric Cancer1.46 nmol/l[9]
TalazoparibPARPBreast, Prostate Cancer0.0002 µM[9]
E-7016PARPMelanoma0.04 µM[9]
Compound 35DHFROVCAR-3 (Ovarian), MDA-MB-435 (Melanoma)0.32 µM, 0.46 µM[9]
Compound 37BTK-2.1 nM[9]
Compound 43Tubulin PolymerizationPanc-1 (Pancreatic), Paca-2 (Pancreatic)2.9 µM, 2.2 µM[9]
Pyridazino[4,5-b]indol-4-one 81PI3K (potential)IMR-32 (Neuroblastoma)0.07 µM[8]
Pyridazino[4,5-b]indol-4-one 82PI3K (potential)IMR-32 (Neuroblastoma)0.04 µM[8]
Hydrazide 83PI3KMCF-7 (Breast)4.25 µM[8]
Hydrazide 84PI3KMCF-7 (Breast)5.35 µM[8]
Pyridazino[3,4,5-de]quinazolin-3(2H)-one 87PARP-1-0.148 µM[8]
Pyridazino[3,4,5-de]quinazolin-3(2H)-one 88PARP-1-0.152 µM[8]
4aaPDE4Saos-2 (Osteosarcoma), MNNG (Osteosarcoma)Lowest IC50 values observed[3]
4baPDE4Saos-2 (Osteosarcoma), MNNG (Osteosarcoma)Lowest IC50 values observed[3]

Anti-inflammatory Applications: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and pyridazinone derivatives have emerged as promising anti-inflammatory agents with potentially fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[1][9]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory properties of pyridazinones are often attributed to their ability to inhibit key inflammatory mediators and signaling pathways:

  • Cyclooxygenase-2 (COX-2) Inhibition: Some pyridazinone derivatives selectively inhibit COX-2, the enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation, while sparing the constitutively expressed COX-1, thereby reducing the risk of gastrointestinal side effects.[8]

  • Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is a key enzyme in inflammatory cells that degrades cAMP. Inhibition of PDE4 by pyridazinone derivatives increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β, while promoting the release of anti-inflammatory mediators like IL-10.[6][8][14]

  • NF-κB Pathway Inhibition: The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammation. Some pyridazinones have been shown to inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB signaling pathway, thereby downregulating the expression of numerous pro-inflammatory genes.[8][15]

PDE4_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Adenylate_Cyclase Adenylate Cyclase Inflammatory_Stimuli->Adenylate_Cyclase activates NFkB NF-κB Inflammatory_Stimuli->NFkB activates cAMP cAMP Adenylate_Cyclase->cAMP converts ATP to ATP ATP PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates AMP 5'-AMP PDE4->AMP degrades cAMP to CREB CREB PKA->CREB phosphorylates Anti_inflammatory_Genes Anti-inflammatory Gene Expression (e.g., IL-10) CREB->Anti_inflammatory_Genes promotes Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory_Genes promotes Pyridazinone_PDE4i Pyridazinone-based PDE4 Inhibitor Pyridazinone_PDE4i->PDE4 inhibits

Caption: PDE4 Inhibition Pathway in Inflammatory Cells.

Antimicrobial and Antiviral Potential

The pyridazinone scaffold has also demonstrated promising activity against a range of microbial pathogens, including bacteria, fungi, and viruses.[16][17][18] This broad-spectrum activity makes them attractive candidates for the development of new anti-infective agents, particularly in an era of growing antimicrobial resistance.

Antibacterial and Antifungal Activity

Several studies have reported the synthesis of pyridazinone derivatives with significant antibacterial and antifungal properties.[16][17] For example, certain diarylurea derivatives based on the pyridazinone scaffold have shown potent activity against Staphylococcus aureus and Candida albicans.[16] The mechanism of action for their antimicrobial effects is still under investigation but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Antiviral Activity

The antiviral potential of pyridazinones has also been explored, with some derivatives showing activity against viruses such as HIV-1.[5] Further research is needed to elucidate their specific viral targets and mechanisms of inhibition.

Experimental Protocols

To ensure the scientific integrity and reproducibility of findings, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the therapeutic potential of pyridazinone derivatives.

MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[18] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridazinone test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.[18]

  • MTT Addition: After the incubation period, carefully remove the medium and add 20-28 µL of MTT solution (5 mg/mL in PBS) to each well.[18] Incubate for 1.5-4 hours at 37°C.[18][19]

  • Formazan Solubilization: Remove the MTT solution and add 100-130 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18][19]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 492-590 nm using a microplate reader.[18] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.

MTT_Assay_Workflow cluster_Day1 Day 1: Cell Seeding cluster_Day2 Day 2: Compound Treatment cluster_Day4_5 Day 4/5: Assay and Measurement Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add pyridazinone compounds Incubate_24h->Add_Compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_1_4h Incubate for 1.5-4h Add_MTT->Incubate_1_4h Solubilize Add solubilization solution Incubate_1_4h->Solubilize Measure_Absorbance Measure absorbance Solubilize->Measure_Absorbance

Caption: MTT Cell Viability Assay Workflow.

COX-2 Inhibitor Screening Assay (Fluorometric)

This assay is used to identify and characterize inhibitors of the COX-2 enzyme.

Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme. A specific probe produces a fluorescent signal that is proportional to the amount of Prostaglandin G2 generated by COX-2.

Protocol:

  • Reagent Preparation: Reconstitute and dilute all kit components (COX-2 enzyme, arachidonic acid, COX probe, etc.) according to the manufacturer's instructions.[1]

  • Inhibitor Preparation: Dissolve the test pyridazinone compounds in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations with the assay buffer.[1]

  • Assay Plate Setup: Add the diluted test inhibitors, a known COX-2 inhibitor (inhibitor control), and assay buffer (enzyme control) to the wells of a 96-well plate.[1]

  • Reaction Initiation: Prepare a reaction mix containing the COX-2 enzyme and the COX probe. Add the reaction mix to all wells. Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously using a multichannel pipette.[1]

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.[1]

  • Data Analysis: Calculate the rate of the reaction from the linear portion of the kinetic curve. Determine the percentage of inhibition for each test compound concentration and calculate the IC50 value.

Conclusion and Future Perspectives

The pyridazinone scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, yielding a plethora of compounds with diverse and potent therapeutic activities. The journey of pyridazinone-based drug discovery is far from over. Future research will likely focus on several key areas:

  • Target Specificity and Selectivity: The development of highly selective pyridazinone derivatives that target specific isoforms of enzymes or receptor subtypes will be crucial for minimizing off-target effects and improving therapeutic indices.

  • Novel Therapeutic Areas: The exploration of pyridazinones in less-investigated areas such as neurodegenerative diseases and metabolic disorders holds significant promise.

  • Combination Therapies: Investigating the synergistic effects of pyridazinone-based drugs with existing therapies could lead to more effective treatment regimens, particularly in complex diseases like cancer.

  • Drug Delivery and Formulation: Optimizing the pharmacokinetic and pharmacodynamic properties of pyridazinone compounds through advanced drug delivery systems will be essential for their successful clinical translation.

References

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Center for Biotechnology Information.
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (n.d.). MDPI.
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025). PubMed Central.
  • PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. (2024). PubMed Central.
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). Royal Society of Chemistry.
  • Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences.
  • Molecular Pathways: Targeting PARP in Cancer Treatment. (n.d.). National Center for Biotechnology Information.
  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. (n.d.). National Center for Biotechnology Information.
  • Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. (n.d.). National Center for Biotechnology Information.
  • The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. (2024). MDPI.
  • Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. (n.d.). PubMed.
  • Cell Viability Assays. (2013). National Center for Biotechnology Information.
  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). MDPI.
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.). Frontiers.
  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (n.d.). MDPI.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication.
  • A Review on Pyridazinone Ring Containing Various Cardioactive Agents. (n.d.). SpringerLink.
  • MTT (Assay protocol). (2023). Protocols.io.
  • A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. (2019). National Center for Biotechnology Information.
  • Signal Transduction pathway of PARP enzyme[21]. (n.d.). ResearchGate.
  • A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. (n.d.). PubMed.
  • The therapeutic journey of pyridazinone. (2016). PubMed.
  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. (2025). ResearchGate.
  • MTT Cell Assay Protocol. (n.d.).
  • PARP Inhibitors in Cancer Diagnosis and Therapy. (n.d.). AACR Journals.
  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
  • NF-κB/293/GFP-Luc™ Transcriptional Reporter Cell Line. (n.d.). System Biosciences.
  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (n.d.). MDPI.
  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science.
  • A RAD51 assay feasible in routine tumor samples calls PARP inhibitor response beyond BRCA mutation. (2018). National Center for Biotechnology Information.
  • IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). (n.d.). ResearchGate.
  • Anti-Inflammatory Effects of Phosphodiesterase 4 Inhibition Are Mediated by Mitogen-Activated Protein Kinase Phosphatase-1. (n.d.). ACR abstract.
  • NF-κB Reporter Kit (NF-κB Signaling Pathway). (n.d.). BPS Bioscience.
  • Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers. (2008). PubMed.
  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). National Center for Biotechnology Information.
  • Pyridazin-3(2H)-one as New FABP4 Inhibitors Suggested by Molecular Growing Experiments. (2025). ResearchGate.
  • The IC 50 values, K i constants and inhibition types determined for... (n.d.). ResearchGate.
  • Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy. (n.d.). ACS Publications.

Sources

The Pyridazinone Scaffold: A Privileged Core for Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

A Senior Application Scientist's Guide to Structure-Activity Relationships (SAR)

Introduction: The "Wonder Nucleus" in Medicinal Chemistry

The pyridazinone core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, has been dubbed a "wonder nucleus" in the field of medicinal chemistry.[1][2][3] This designation stems from the remarkable versatility of the scaffold, which allows for functionalization at multiple positions, leading to derivatives with a vast spectrum of pharmacological activities.[4][5] Pyridazinone-based compounds have been successfully developed as agents targeting cardiovascular diseases, inflammation, cancer, and microbial infections.[1][5][6]

The stability of the pyridazin-3(2H)-one structure is a key feature; it exists predominantly in the more stable keto form rather than its enol tautomer, 3-hydroxypyridazine.[6] This inherent stability, combined with the ease of synthetic modification, makes it an attractive and reliable starting point for drug design and development. This guide will provide an in-depth analysis of the structure-activity relationships (SAR) of pyridazinone derivatives across several major therapeutic areas, offering insights into the causal relationships between chemical structure and biological function.

Foundational Synthesis of the Pyridazinone Core

A common and efficient method for constructing the foundational 4,5-dihydropyridazin-3(2H)-one ring system involves the cyclocondensation of a γ-ketoacid with hydrazine hydrate.[7] This straightforward reaction provides a versatile entry point for creating a diverse library of derivatives, as the initial γ-ketoacid can be readily varied. Subsequent oxidation can then be employed to introduce the double bond, yielding the aromatic pyridazinone ring.

G start γ-Ketoacid (C) intermediate Cyclocondensation start->intermediate reagent + Hydrazine Hydrate (NH₂NH₂) reagent->intermediate product1 6-Substituted-4,5-dihydropyridazin-3(2H)-one (D) intermediate->product1 oxidation Oxidation (e.g., Br₂/AcOH) product1->oxidation product2 6-Substituted-pyridazin-3(2H)-one (G) oxidation->product2

Caption: General synthesis of pyridazinone scaffolds.

SAR Analysis by Therapeutic Indication

The specific substitutions around the pyridazinone ring dictate its interaction with biological targets. The following sections explore the nuanced SAR for major therapeutic classes.

Cardiovascular Agents: Modulating Cardiac Contractility and Vasodilation

Pyridazinone derivatives are well-established as potent cardiovascular agents, primarily acting as phosphodiesterase 3 (PDE3) inhibitors or direct vasodilators.[6][8][9] Inhibition of PDE3 in cardiac muscle increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to a positive inotropic (increased contractility) effect, while inhibition in vascular smooth muscle results in vasodilation.[6][8]

Key SAR Insights for Cardiotonic Activity:

  • C6-Position: Substitution at the C6-position with a phenyl ring is a cornerstone of cardiotonic activity. Further substitution on this phenyl ring is critical. For instance, a 4-pyridylamino group at the para-position of the C6-phenyl ring led to the development of MCI-154, an extremely potent inotropic agent.[10]

  • N2-Position: The lactam nitrogen (N2) is a key point for modification. For many potent inodilators, this position remains unsubstituted (N-H).[1] However, substitution with small alkyl or functionalized chains can modulate activity and selectivity.[6]

  • C4/C5-Positions: The saturation of the C4-C5 bond (a dihydropyridazinone) is common among potent cardiotonics.[10][11] Substitution at C5 with a methyl group, as seen in compound 5 , further enhances positive inotropic activity compared to its unsubstituted counterpart.[10]

G ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP  + PDE3 PDE3 cAMP->PDE3 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE3->AMP Hydrolysis Effect Increased Cardiac Contractility & Vasodilation PKA->Effect Inhibitor Pyridazinone Derivative Inhibitor->PDE3 Inhibits

Caption: Mechanism of PDE3 inhibition by pyridazinone derivatives.

Table 1: SAR of Pyridazinone-Based Cardiotonic Agents

CompoundC6-SubstituentC5-SubstituentN2-SubstituentBiological Activity (Target)Reference
MCI-154 (4) 4-(4-pyridylamino)phenylHHPotent inotrope + vasodilator (ED₃₀ = 8.5 µg/kg)[10]
Compound 5 4-(4-pyridylamino)phenylMethylHPotent inotrope + vasodilator (ED₃₀ = 4.4 µg/kg)[10]
N,O-dibenzyl derivative (10) 4-(benzyloxy)phenylHBenzylVasodilator (IC₅₀ = 35.3 µM)[6]
Amide derivative (9) 4-(carboxymethyloxyphenyl)HAmide chainVasodilator (IC₅₀ = 0.051 µM)[6]
Anti-inflammatory Agents: Selective Targeting of COX-2 and PDE4

Chronic inflammation underlies numerous diseases, and pyridazinone derivatives offer promising therapeutic avenues, often with a reduced risk of the gastrointestinal side effects associated with traditional NSAIDs.[12][13] Their primary anti-inflammatory mechanisms involve the selective inhibition of cyclooxygenase-2 (COX-2) or phosphodiesterase-4 (PDE4).[1][13][14]

Key SAR Insights for COX-2 Inhibition:

  • C6-Position: A key feature for potent and selective COX-2 inhibitors is the presence of an aryl or pyridyl moiety, often linked via a spacer like an ethenyl group, at the C6 position.[15]

  • N2-Position: The N2 position is frequently substituted with a phenyl or substituted-phenyl ring. A p-methoxyphenyl or p-fluorophenyl group at this position has been shown to be favorable for activity.

  • C4/C5-Positions: Modifications at these positions are crucial. For example, vicinally disubstituted pyridazinones have been identified as potent and selective COX-2 inhibitors.[1] The presence of chloro or fluoro-benzyl groups at C5 has been associated with good anti-inflammatory potential.[12] The rationale for COX-2 selectivity lies in designing molecules with bulky substituents that can fit into the larger, more accommodating active site of the COX-2 isozyme compared to the narrower channel of COX-1.

Key SAR Insights for PDE4 Inhibition:

  • PDE4 Target: PDE4 is a critical enzyme in inflammatory cells that degrades cAMP. Its inhibition raises cAMP levels, leading to a dampening of the inflammatory response.[16]

  • Indole Moiety: A successful strategy for designing PDE4 inhibitors has been the incorporation of an indole moiety, typically at the C4 position of the pyridazinone ring.[16]

  • N2-Position: For PDE4 inhibition, introducing a hydrophobic substituent at the N2 position strongly promotes activity.[17]

Table 2: Activity of Pyridazinone Derivatives as Selective COX-2 Inhibitors

CompoundC6-SubstituentN2-SubstituentCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (nM)Selectivity Index (SI)Reference
2d (E)-2-(4-chlorophenyl)ethenyl4-methoxyphenyl>10015.56>6426 (reported as 24)[15]
2f (E)-2-(4-bromophenyl)ethenyl4-methoxyphenyl>10018.98>5268 (reported as 38)[15]
3c (E)-2-(4-chlorophenyl)ethenyl4-fluorophenyl>10019.77>5058 (reported as 35)[15]
Celecoxib N/AN/A1.360.0817[15]
Note: Reference calculates SI using a different method. The trend of high selectivity is maintained.
Anticancer Agents: Inhibiting Key Oncogenic Pathways

The pyridazinone scaffold has been successfully utilized as a bioisosteric replacement for other rings in known anticancer drugs, leading to novel compounds with potent activity.[18] A prominent strategy involves designing diarylurea derivatives based on pyridazinone scaffolds that mimic multi-kinase inhibitors like sorafenib, primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[18][19]

Key SAR Insights for Anticancer (VEGFR-2 Inhibition) Activity:

  • Bioisosteric Replacement: The pyridine ring of sorafenib can be replaced by a pyridazinone ring, with the extra nitrogen atom potentially forming additional hydrogen bond interactions in the target's active site.[18]

  • Diarylurea Moiety: A diarylurea group connected to the pyridazinone core is a critical pharmacophoric feature for VEGFR-2 inhibition.

  • Substituents on Phenyl Rings: The nature and position of substituents on the terminal phenyl rings of the diarylurea moiety significantly impact potency. Electron-withdrawing groups like chlorine or trifluoromethyl are often beneficial.

  • Dual Activity: Interestingly, some of these anticancer derivatives also exhibit significant antimicrobial activity, making them promising candidates for treating immunocompromised cancer patients who are susceptible to infections.[18][19] Compound 10h showed potent activity against Staphylococcus aureus, while 8g was active against Candida albicans.[19]

Table 3: Anticancer Activity of Selected Pyridazinone Derivatives

CompoundCell LineAssay TypeActivity MetricValueReference
10l A549/ATCC (NSCLC)5-dose screenGI₅₀1.66 µM[18][19]
17a A549/ATCC (NSCLC)5-dose screenGI₅₀3.51 µM[19]
17a HCT-116 (Colon)5-dose screenGI₅₀2.50 µM[19]
17a PC-3 (Prostate)5-dose screenGI₅₀1.99 µM[19]

Experimental Protocols for Biological Evaluation

To validate the SAR hypotheses and quantify the biological activity of newly synthesized derivatives, standardized assays are essential. The following are representative protocols for evaluating anticancer and anti-inflammatory activity.

Protocol: MTT Assay for Cell Viability and Proliferation

This colorimetric assay is a standard method for assessing the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.[20][21]

Objective: To determine the concentration of a pyridazinone derivative that inhibits the growth of a cancer cell line by 50% (GI₅₀ or IC₅₀).

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HCT116) in 96-well plates at a predetermined density and allow them to adhere and grow for 24 hours in a suitable culture medium.[21]

  • Compound Treatment: Prepare serial dilutions of the test pyridazinone derivatives and a reference drug (e.g., daunorubicin). Add these solutions to the wells and incubate for a specified period (e.g., 48 hours).[21]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[20] Live cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to a purple formazan.[20]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability compared to untreated controls and plot a dose-response curve to determine the GI₅₀/IC₅₀ value.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 a Seed cancer cells in 96-well plate b Incubate for 24h (allow attachment) a->b c Treat cells with Pyridazinone Derivatives (serial dilutions) b->c d Incubate for 48h c->d e Add MTT Reagent d->e f Incubate 3-4h (Formazan forms) e->f g Add Solubilizer (e.g., DMSO) f->g h Read Absorbance (570 nm) g->h i Calculate GI₅₀ h->i

Caption: Experimental workflow for the MTT cell viability assay.

Protocol: Carrageenan-Induced Rat Paw Edema Assay

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[12]

Objective: To assess the ability of a pyridazinone derivative to reduce acute inflammation in a live animal model.

Methodology:

  • Animal Acclimatization: Use adult rats (e.g., Wistar) and allow them to acclimatize to the laboratory conditions.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose (e.g., 200 mg/kg) to different groups of rats. A control group receives the vehicle, and a positive control group receives a standard drug like ibuprofen or indomethacin.[2][12]

  • Induction of Inflammation: After a set time (e.g., 1 hour) post-compound administration, inject a small volume of 1% carrageenan solution into the sub-plantar region of one hind paw of each rat.

  • Measurement of Edema: Measure the volume of the injected paw immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Analysis: Calculate the percentage of edema inhibition for each treated group at each time point relative to the control group. A significant reduction in paw volume indicates potent anti-inflammatory activity.

Conclusion and Future Outlook

The structure-activity relationships of pyridazinone derivatives are both well-defined and ripe for further exploration. The core scaffold's amenability to substitution at the N2, C4, C5, and C6 positions allows for the fine-tuning of activity and selectivity against a wide array of biological targets. Key takeaways include the importance of a C6-aryl substituent for cardiovascular and anti-inflammatory activities, the role of the N2 position in modulating selectivity for PDE isozymes, and the utility of the scaffold as a bioisostere in kinase inhibitor design.

Future research will likely focus on developing dual-activity agents, such as anticancer compounds with antimicrobial properties, to address complex clinical needs.[18] Furthermore, the application of advanced computational methods, including pharmacophore modeling and structure-based design, will continue to rationalize SAR data and accelerate the discovery of new, more potent, and more selective pyridazinone-based therapeutics.[22][23][24] The "wonder nucleus" continues to hold immense promise for addressing significant challenges in human health.

References

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.
  • Verma, S., K, S., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
  • Synthesis and biological evaluation of some new pyridazinone deriv
  • Manfroni, G., et al. (2001). Synthesis, biological evaluation, and pharmacophore generation of new pyridazinone derivatives with affinity toward alpha(1)- and alpha(2)-adrenoceptors. PubMed. [Link]
  • Manfroni, G., et al. (2001). Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors. Journal of Medicinal Chemistry, 44(25), 4491-4503. [Link]
  • Hassan, A. A., et al. (2013). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 18(5), 4993-5013. [Link]
  • A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone.
  • Aziz, M. A., et al. (2025).
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
  • El-Malah, A. A., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 13(37), 25969-25992. [Link]
  • Okushima, H., et al. (1987). A novel class of cardiotonics. Synthesis and pharmacological properties of [4-(substituted-amino)phenyl]pyridazinones and related derivatives. Journal of Medicinal Chemistry, 30(7), 1157-61. [Link]
  • Crocetti, L., et al. (2020). Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1137-1144. [Link]
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Hassan, M. S. A., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Future Medicinal Chemistry. [Link]
  • Sbardella, G., et al. (2021). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. International Journal of Molecular Sciences, 22(19), 10295. [Link]
  • Giraudo, A., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 421-432. [Link]
  • Cantini, N., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Pharmaceuticals, 15(6), 709. [Link]
  • Hassan, M. S. A., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200067. [Link]
  • Ghorab, M. M., et al. (2010). Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. Archives of Pharmacal Research, 33(1), 25-46. [Link]
  • Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • The structure activity relationship for the newly synthesized pyridazin-3-one derivatives.
  • Structure‐activity relationship of the synthesized pyridazine derivatives.
  • Cardiotonic agents. 9. Synthesis and biological evaluation of a series of (E)-4,5-dihydro-6-[2-[4-(1H-imidazol-1-yl)phenyl]ethenyl]-3(2H)-pyridazinones.
  • Carta, F., et al. (2017). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. European Journal of Medicinal Chemistry, 138, 1185-1194. [Link]
  • Cantini, N., et al. (2022).
  • Ibrahim, H. M., & Behbehani, H. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines.
  • Chambers, R. J., et al. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. Bioorganic & Medicinal Chemistry Letters, 21(11), 3369-73. [Link]
  • Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Sami Publishing Company. [Link]
  • Pyridazinone derivatives with anticancer activity.
  • Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. ScienceOpen. [Link]
  • Pyridazine Derivatives Act as Phosphodiesterase-III, IV, and V Inhibitors. Applied Organometallic Chemistry. [Link]
  • Sbardella, G., et al. (2021). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. [Link]
  • Gomaa, H. A. M., et al. (2019). Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 171, 25-37. [Link]
  • Therapeutic Potential of Pyridazinones Explored. Mirage News. [Link]
  • Pyridazinone derivatives to selectively inhibit COX-2 in inflamm

Sources

Introduction: The Enduring Significance of the Pyridazin-3(2H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pyridazin-3(2H)-one Core: A Privileged Scaffold in Modern Drug Discovery

The pyridazin-3(2H)-one is a six-membered heterocyclic scaffold featuring two adjacent nitrogen atoms and a carbonyl group at the 3-position.[1] This arrangement gives rise to a unique electronic and structural profile, establishing it as a "privileged scaffold" or "wonder nucleus" in medicinal chemistry.[2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation and application in nearly every major therapeutic area.[2][4][5] The structural versatility of the pyridazin-3(2H)-one core, which allows for functionalization at multiple positions, enables the fine-tuning of its pharmacological properties, making it an invaluable template for the design of novel therapeutic agents.[6][7]

This guide provides a comprehensive overview for researchers and drug development professionals, delving into the core's synthesis, chemical reactivity, and its profound impact on medicinal chemistry, with a focus on its applications in treating cardiovascular diseases and cancer.[1][8][9]

Core Synthesis Strategies: Constructing the Pyridazinone Ring

The creation of the pyridazin-3(2H)-one ring system is a cornerstone for any research program centered on this scaffold. Several robust and versatile synthetic routes have been developed, with the choice of method often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Primary Synthetic Pathway: Condensation of γ-Keto Acids with Hydrazines

The most common and dependable method for synthesizing 4,5-dihydropyridazin-3(2H)-ones involves the condensation of γ-keto acids, or their ester analogues, with hydrazine hydrate or its derivatives.[6] This reaction is foundational, providing a straightforward entry into the 6-substituted dihydropyridazinone system, which can then be aromatized if desired.

The causality behind this method's prevalence lies in the commercial availability of various γ-keto acids, such as levulinic acid, and the predictable nature of the cyclocondensation reaction.[6] The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization to yield the stable six-membered ring.

G cluster_0 Experimental Workflow: Synthesis from γ-Keto Acid start γ-Keto Acid + Hydrazine Derivative intermediate Hydrazone Intermediate (via condensation) start->intermediate Reflux in EtOH/MeOH product 4,5-Dihydropyridazin-3(2H)-one (via intramolecular cyclization) intermediate->product aromatization Aromatization (e.g., Bromination) product->aromatization Br2 in Acetic Acid final_product Pyridazin-3(2H)-one aromatization->final_product

Caption: Key sites for functionalization on the pyridazin-3(2H)-one core.

  • N2-Position: The lactam nitrogen is a common site for introducing a wide variety of substituents. N-alkylation or N-acylation can be readily achieved to append side chains that can interact with specific biological targets, improve solubility, or alter the molecule's ADMET profile. [2]* C6-Position: The substituent at this position is typically introduced from the γ-keto acid precursor. Aryl groups at C6 are common and play a critical role in the activity of many pyridazinone-based drugs, often fitting into hydrophobic pockets of target enzymes or receptors. [10]* C4 and C5-Positions: These positions on the ring can be substituted to further tune the molecule's properties. For example, halogenation at these sites can alter the electronic nature of the ring and provide additional vectors for interaction.

Medicinal Chemistry Significance and Diverse Biological Activities

The pyridazin-3(2H)-one scaffold is present in numerous compounds with a wide array of pharmacological activities. [5][11]This versatility stems from the core's ability to present substituents in a well-defined spatial orientation, allowing for precise interactions with a multitude of biological targets.

Cardiovascular Applications

A significant number of pyridazinone derivatives exhibit potent cardiovascular effects, particularly as vasodilators and antihypertensive agents. [1][9]* Vasodilators: Many pyridazinone compounds act as direct-acting vasodilators or target the renin-angiotensin-aldosterone system. [1]For instance, certain 6-phenylpyridazin-3(2H)-one derivatives have shown potent vasorelaxant activity, with some compounds being significantly more active than the reference drug hydralazine. [1][10]* Phosphodiesterase (PDE) Inhibitors: The scaffold is a key component in several PDE inhibitors. [1][8]By inhibiting PDEs (particularly PDE3 and PDE5), these compounds increase intracellular levels of cyclic nucleotides (cAMP and cGMP), leading to vasodilation and cardiac muscle relaxation. This mechanism is central to their use as cardiotonic agents. [1][5]

cluster_pathway Mechanism of Vasodilation PDE Phosphodiesterase (PDE) cGMP cGMP cGMP->PDE Degradation Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation GTP GTP sGC sGC GTP->sGC NO sGC->cGMP Pyridazinone Pyridazinone Derivative Pyridazinone->PDE Inhibition

Caption: Simplified pathway showing PDE inhibition by pyridazinones.

Anticancer Activity

The pyridazinone core is a prominent scaffold in the development of targeted anticancer agents. [1][8]Its derivatives have been shown to inhibit a variety of targets crucial for cancer cell growth and survival.

  • Tyrosine Kinase Inhibitors (TKIs): The scaffold has been incorporated into inhibitors of various tyrosine kinases, which are often dysregulated in cancer. [1][9]* Tubulin Polymerization Inhibitors: Some pyridazinone derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated anticancer strategy that leads to cell cycle arrest and apoptosis. [1]* Other Targets: Pyridazinone derivatives have also been developed as inhibitors of Bruton's tyrosine kinase (BTK), PARP, DHFR, and B-RAF, highlighting the scaffold's adaptability in targeting diverse cancer-related enzymes. [1][8]

Anti-inflammatory and Analgesic Properties

Many pyridazinone compounds have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic properties and reduced ulcerogenic effects. [2][12]Emorfazone, a pyridazinone derivative, has been marketed in Japan as an analgesic and anti-inflammatory drug. [2]The mechanism for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes. [5]

Summary of Biological Activities and Key Compounds

The table below summarizes the diverse applications of the pyridazin-3(2H)-one core in medicinal chemistry.

Therapeutic AreaBiological Target(s)Example Compound(s) / DerivativesReference(s)
Cardiovascular Phosphodiesterases (PDEs), Direct VasodilationPimobendan, Levosimendan, Indolidan[5]
Oncology Tubulin, BTK, PARP, VEGFR-2, various kinasesZardaverine, Ibrutinib analogs, Sorafenib surrogates[1][8][13][14]
Anti-inflammatory COX-1/COX-2, 5-LOXEmorfazone, various 6-substituted derivatives[2][5][15]
Antimicrobial Various bacterial/fungal targetsPyridazinone-thiadiazole hybrids[2]
Agrochemical Various insecticidal/herbicidal targetsPyridaben, Pyrazon[6]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of pyridazinone derivatives is crucial for rational drug design. Key insights include:

  • Substitution at N2: The presence of an acetamide side chain linked to the lactam nitrogen at the N2 position has been shown to enhance analgesic and anti-inflammatory actions. [2]* Substitution at C6: For PDE5 inhibition, a phenyl ring at the C6 position (or fused to the core) is often necessary for potent activity. [1]Similarly, for vasorelaxant activity, 6-phenyl substitution is a common feature of highly active compounds. [10]* Fused Ring Systems: Fusing the pyridazinone core with other heterocyclic rings, such as pyrazole or pyrimidine, can lead to potent and selective inhibitors of specific targets like PDE5 or BTK. [1]

Future Perspectives

The pyridazin-3(2H)-one core remains a highly promising scaffold for the development of new therapeutic agents. [1]Current research is focused on several key areas:

  • Dual-Activity Agents: Given that risk factors for cardiovascular disease and cancer can overlap, there is growing interest in developing pyridazinone derivatives with dual activity, for example, compounds that act as both vasodilators and anticancer agents. [1][8][9]* Novel Scaffolds: The synthesis of new, more complex fused heterocyclic systems based on the pyridazinone core continues to yield compounds with novel biological activities and improved selectivity. [3]* Targeted Therapies: The adaptability of the pyridazinone scaffold makes it an ideal starting point for designing inhibitors against newly validated biological targets in a range of diseases.

References

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2024). Future Medicinal Chemistry. [Link]
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019).
  • Synthesis and chemistry of pyridazin-3(2H)-ones. (2022). ScienceDirect. [Link]
  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2025). Medicinal Chemistry. [Link]
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2024). Taylor & Francis Online. [Link]
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). Semantic Scholar. [Link]
  • An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2024). PubMed. [Link]
  • A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. (2024).
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019).
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace. [Link]
  • Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. (2018).
  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). PubMed. [Link]
  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library. [Link]
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2024). MDPI. [Link]
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer | Request PDF. (2024).
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). International Journal of ChemTech Research. [Link]
  • Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds. (2020). PubMed. [Link]

Sources

Methodological & Application

Synthesis of 4-(Trifluoromethyl)pyridazin-3(2H)-one: An Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Trifluoromethylated Pyridazinones

The pyridazin-3(2H)-one scaffold is a cornerstone in medicinal chemistry and drug development, recognized for its diverse pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1] The introduction of a trifluoromethyl (CF₃) group into organic molecules is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Consequently, 4-(trifluoromethyl)pyridazin-3(2H)-one represents a key building block for the synthesis of novel therapeutic agents, combining the privileged pyridazinone core with the advantageous properties of the trifluoromethyl group.

This document provides a comprehensive, in-depth experimental protocol for the synthesis of this compound. It is designed for researchers and scientists in both academic and industrial settings, offering not just a series of steps, but also the underlying chemical principles and practical insights to ensure a successful and safe synthesis.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step sequence. The process begins with an Aldol-type condensation reaction between methyl 3,3,3-trifluoropyruvate and a suitable carbonyl compound. This is followed by a cyclocondensation reaction of the resulting γ-keto acid intermediate with hydrazine hydrate to form the final pyridazinone ring.

G cluster_0 Step 1: Aldol-Type Condensation cluster_1 Step 2: Cyclocondensation A Methyl 3,3,3-trifluoropyruvate C γ-Keto Acid Intermediate A->C Aldol Condensation B Carbonyl Compound (e.g., Acetone) B->C E This compound C->E Cyclocondensation & Dehydration D Hydrazine Hydrate (NH₂NH₂·H₂O) D->E

Caption: Overall two-step synthesis workflow.

PART 1: Detailed Experimental Protocol

This protocol is based on the method developed by Sibgatulin et al., which provides a convenient and efficient route to the target compound.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
Methyl 3,3,3-trifluoropyruvate≥98%Commercially AvailableCorrosive and flammable. Handle with care.
AcetoneACS GradeCommercially Available
Hydrazine hydrate50-60% aqueous solutionCommercially AvailableToxic and corrosive. Handle in a fume hood.
Glacial Acetic AcidACS GradeCommercially Available
Diethyl etherAnhydrousCommercially Available
HexaneACS GradeCommercially Available
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available
Round-bottom flasksStandard laboratory supplier
Reflux condenserStandard laboratory supplier
Magnetic stirrer with heatingStandard laboratory supplier
Separatory funnelStandard laboratory supplier
Rotary evaporatorStandard laboratory supplier
NMR tubes, IR cards, GC-MS vialsStandard laboratory supplier
Step 1: Synthesis of the γ-Keto Acid Intermediate

Reaction Principle: This step involves a base-catalyzed Aldol-type condensation. The enolate of acetone acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl 3,3,3-trifluoropyruvate. The highly electron-withdrawing trifluoromethyl group significantly enhances the electrophilicity of the adjacent carbonyl, facilitating the reaction.

G Methyl_3_3_3-trifluoropyruvate CF₃-C(=O)-COOCH₃ Intermediate_Adduct CF₃-C(O⁻)(COOCH₃)-CH₂-C(=O)-CH₃ Methyl_3_3_3-trifluoropyruvate->Intermediate_Adduct Nucleophilic Attack Acetone_Enolate [CH₂=C(O⁻)-CH₃] Acetone_Enolate->Intermediate_Adduct gamma_Keto_Acid CF₃-C(OH)(COOH)-CH₂-C(=O)-CH₃ Intermediate_Adduct->gamma_Keto_Acid Workup (Hydrolysis)

Caption: Simplified mechanism of the Aldol-type condensation.

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add methyl 3,3,3-trifluoropyruvate (1.0 eq).

  • Add acetone (1.0 to 1.2 eq).

  • Heat the mixture at 100°C in a sealed pressure tube for 1-5 hours. The reaction should be monitored for the consumption of the starting materials.

  • After the reaction is complete, allow the mixture to cool to room temperature. The crude product, an aldol adduct, can be used in the next step without further purification.

Step 2: Cyclocondensation to form this compound

Reaction Principle: The γ-keto acid intermediate reacts with hydrazine hydrate in a cyclocondensation reaction. One nitrogen of the hydrazine molecule nucleophilically attacks the ketone carbonyl, while the other nitrogen attacks the ester carbonyl (which may be hydrolyzed to a carboxylic acid in situ), leading to the formation of a six-membered dihydropyridazinone ring. Subsequent dehydration under the acidic and heated conditions results in the stable, aromatic pyridazinone ring.[3]

Procedure:

  • Dissolve the crude aldol adduct from Step 1 in glacial acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (approximately 3.0 eq) dropwise to the solution while stirring. Caution: The reaction can be exothermic.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ¹⁹F NMR.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

PART 2: Safety, Results, and Validation

Safety Precautions
  • Methyl 3,3,3-trifluoropyruvate: This reagent is flammable and corrosive, causing severe skin burns and eye damage.[3][4] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[5] It must be handled in a fume hood with extreme care. Avoid inhalation of vapors and any skin contact. Use a dedicated set of glassware and decontaminate it after use.

  • General Precautions: The reactions involve heating and refluxing. Ensure that all glassware is properly clamped and that the heating mantle is connected to a temperature controller.

Expected Results and Characterization

The final product, this compound, should be an off-white to pale yellow solid. The yield can vary but is generally reported to be good.

Self-Validation through Characterization:

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals in the aromatic region corresponding to the protons on the pyridazinone ring. The exact chemical shifts will depend on the solvent used. A broad singlet corresponding to the N-H proton will also be present.

    • ¹³C NMR: Signals for the carbonyl carbon, the trifluoromethyl-substituted carbon, and other aromatic carbons should be observable. The carbon of the CF₃ group will appear as a quartet due to C-F coupling.[6][7]

    • ¹⁹F NMR: A sharp singlet for the CF₃ group is expected. The chemical shift should be in the typical range for trifluoromethyl groups attached to an aromatic system.[8]

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₅H₃F₃N₂O, MW: 164.09 g/mol ).[9] Common fragmentation patterns for trifluoromethylated aromatic compounds may be observed.

  • Infrared (IR) Spectroscopy:

    • Key characteristic peaks to look for include:

      • N-H stretching (around 3200-3400 cm⁻¹)

      • C=O stretching of the amide (around 1650-1680 cm⁻¹)

      • C=C and C=N stretching in the aromatic ring (around 1400-1600 cm⁻¹)

      • Strong C-F stretching bands (around 1100-1300 cm⁻¹)

PART 3: Field-Proven Insights and Troubleshooting

  • Completeness of Step 1: The Aldol-type condensation can be sluggish. Ensuring anhydrous conditions and a sufficiently long reaction time are crucial for driving the reaction to completion. Monitoring by ¹⁹F NMR is effective as the chemical shift of the CF₃ group in the product will differ from that in the starting material.

  • Handling of Hydrazine: Due to its hazards, it is advisable to use a freshly opened bottle of hydrazine hydrate. The concentration can affect the reaction rate.

  • Purification: Recrystallization is often sufficient for purification. If oily impurities persist, column chromatography on silica gel using a gradient of ethyl acetate in hexane can be employed.

  • Potential Side Reactions: In the cyclocondensation step, if the temperature is not controlled, or if there are other reactive functional groups, side reactions can occur. The formation of azines from the self-condensation of hydrazine is a known side reaction in related chemistries.

  • Alternative Synthetic Routes: While the described method is convenient, other strategies for pyridazinone synthesis exist, such as those starting from γ-keto acids or maleic anhydride derivatives.[10] However, the chosen route is particularly well-suited for introducing the trifluoromethyl group at the 4-position.

Conclusion

This protocol provides a detailed and scientifically grounded guide for the synthesis of this compound. By understanding the chemical principles behind each step and adhering to the safety precautions, researchers can confidently and successfully prepare this valuable building block for applications in drug discovery and development.

References

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • This compound. PubChem.
  • (IUCr) 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one.
  • This compound. Rlavie.
  • Hydrazine. University of California, Santa Barbara, Environmental Health & Safety.
  • An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1.
  • Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry.
  • 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one. National Center for Biotechnology Information.
  • Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry.
  • 4-(2-Trifluoromethylphenyl)but-3-en-2-one. NIST WebBook.
  • 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara, NMR Facility.
  • Pyridazine-3,6(1H,2H)-dione, 1-(3-trifluoromethylphenyl)-. SpectraBase.
  • 3(2H)-Pyridazinone. PubChem.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Center for Biotechnology Information.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Center for Biotechnology Information.
  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry.

Sources

Application Notes and Protocols for Herbicide Screening Using 4-(Trifluoromethyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and professionals in herbicide and drug development.

Introduction: The Pyridazinone Core in Herbicide Discovery

The pyridazinone scaffold is a foundational element in the development of numerous biologically active compounds, including a significant class of herbicides.[1] These heterocyclic compounds have been shown to exhibit a range of pharmacological activities, and in the realm of agrochemicals, they are particularly noted for their potent herbicidal effects.[2] The introduction of a trifluoromethyl group, as seen in 4-(trifluoromethyl)pyridazin-3(2H)-one, is a common strategy in medicinal and agrochemical chemistry to enhance the efficacy and metabolic stability of a molecule. While extensive research has been conducted on complex pyridazinone derivatives, the foundational compound, this compound, serves as a crucial starting point for screening and identifying novel herbicidal activities.[3][4]

This document provides a comprehensive guide for researchers to effectively screen this compound for its potential as a herbicide. It is structured to provide not just procedural steps, but also the scientific rationale behind the experimental designs, ensuring a thorough and insightful screening process.

Anticipated Mechanisms of Herbicidal Action

Based on the well-established activities of pyridazinone-based herbicides, two primary molecular targets are hypothesized for this compound:

  • Inhibition of Photosystem II (PSII): Many pyridazinone herbicides act by disrupting the photosynthetic electron transport chain.[5][6] They bind to the D1 protein of the photosystem II complex, blocking electron flow and leading to a cascade of events that cause oxidative damage and ultimately, plant death.[7][8] This mode of action is typically characterized by rapid, light-dependent necrosis of leaf tissue.

  • Inhibition of Protoporphyrinogen Oxidase (PPO): PPO is a key enzyme in the biosynthesis of both chlorophyll and heme.[9] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, when exposed to light, generates highly reactive oxygen species that destroy cell membranes.[10] This results in rapid tissue desiccation and necrosis.

The screening workflow for this compound is therefore designed to first identify general phytotoxicity and then to elucidate which, if any, of these primary mechanisms is at play.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action Studies A Whole-Plant Bioassay (Pre- and Post-Emergence) B Dose-Response Evaluation A->B C Phytotoxicity Assessment (Visual Scoring & Biomass) B->C D In Vitro Photosystem II Inhibition Assay C->D If phytotoxicity observed E In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay C->E If phytotoxicity observed

Figure 1: A tiered screening workflow for this compound.

Part 1: Whole-Plant Bioassays for Primary Herbicide Screening

The initial step in evaluating a potential herbicide is the whole-plant bioassay. This provides a holistic view of the compound's activity, encompassing its uptake, translocation, and ultimate phytotoxic effect on a living organism.

Protocol 1: Pre-Emergence Herbicidal Activity

This assay determines the effect of the compound on germinating seeds and emerging seedlings.

Materials:

  • Seeds of monocot (e.g., Echinochloa crus-galli - barnyardgrass) and dicot (e.g., Amaranthus retroflexus - redroot pigweed) weed species.

  • Pots (10 cm diameter) filled with a standardized potting mix.

  • This compound.

  • Solvent (e.g., acetone or DMSO) and surfactant.

  • Controlled environment growth chamber or greenhouse.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare a series of dilutions to achieve the desired application rates (e.g., 50, 100, 200, 400 g active ingredient per hectare). Include a surfactant in the final spray solution as per standard practice.

  • Sow 10-15 seeds of each test species in separate pots and cover lightly with soil.

  • Apply the different concentrations of the test compound evenly to the soil surface of the pots. An untreated control (solvent and surfactant only) must be included.

  • Place the pots in a growth chamber with controlled temperature, humidity, and light cycles.

  • Water the pots as needed, avoiding disturbance of the treated soil surface.

  • Assess the emergence and phytotoxicity symptoms at 7, 14, and 21 days after treatment.[11]

Protocol 2: Post-Emergence Herbicidal Activity

This assay evaluates the compound's effect on established seedlings.

Materials:

  • Same as for the pre-emergence assay.

Procedure:

  • Sow seeds as in the pre-emergence protocol and allow them to grow to the 2-3 leaf stage.

  • Prepare the test solutions of this compound as described previously.

  • Apply the solutions as a foliar spray to the seedlings, ensuring uniform coverage.

  • Include an untreated control group.

  • Return the plants to the growth chamber.

  • Assess phytotoxicity at 3, 7, 14, and 21 days after treatment.

Data Collection and Analysis for Whole-Plant Bioassays

Phytotoxicity Assessment:

Visual assessment is a key component of these assays.[12] Symptoms to record include:

  • Chlorosis: Yellowing of leaf tissue.

  • Necrosis: Browning and death of tissue.

  • Stunting: Reduced growth compared to the control.

  • Bleaching: Whitening of the leaves, indicative of carotenoid biosynthesis inhibition.[13]

  • Morphological deformities.

A rating scale (e.g., 0-100%, where 0 is no effect and 100 is complete plant death) should be used for consistent scoring.

Quantitative Data:

At the end of the experiment, harvest the above-ground biomass, dry it in an oven at 60-70°C to a constant weight, and record the dry weight for each plant.

Treatment GroupApplication Rate (g/ha)Visual Injury (%) at 14 DATDry Biomass (% of Control)
Control00100
Compound X502578
Compound X1005045
Compound X2008515
Compound X4001002

Table 1: Example of data presentation for a whole-plant bioassay.

Part 2: In Vitro Assays for Mechanism of Action Determination

If the whole-plant bioassays indicate significant phytotoxicity, the next step is to investigate the potential mechanism of action through in vitro enzyme assays.

Protocol 3: Photosystem II (PSII) Inhibition Assay

This assay measures the compound's ability to inhibit the electron transport chain in isolated chloroplasts.

Materials:

  • Fresh spinach leaves or other suitable plant material.

  • Isolation buffer, resuspension buffer, and reaction buffer.

  • DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor.

  • Spectrophotometer.

  • This compound.

Procedure:

  • Chloroplast Isolation: Homogenize fresh leaf tissue in ice-cold isolation buffer. Filter the homogenate and centrifuge to pellet the chloroplasts. Resuspend the chloroplasts in a resuspension buffer.

  • Assay Preparation: Prepare a reaction mixture containing the reaction buffer and DCPIP.

  • Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.

  • Initiate the reaction by adding the chloroplast suspension and exposing the mixture to a light source.

  • Measurement: Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the rate of photosynthetic electron transport.[14]

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value (the concentration that causes 50% inhibition).

G cluster_0 PSII Inhibition Assay Workflow A Isolate Chloroplasts from Plant Tissue B Prepare Reaction Mixture with DCPIP A->B C Add this compound (Various Concentrations) B->C D Initiate Reaction with Light C->D E Measure Absorbance Decrease at 600 nm D->E F Calculate % Inhibition and IC50 E->F

Figure 2: Workflow for the in vitro PSII inhibition assay.

Protocol 4: Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This assay measures the compound's ability to inhibit the PPO enzyme, which can be sourced from plant mitochondria or chloroplasts.

Materials:

  • Plant tissue (e.g., etiolated barley shoots) for enzyme extraction.

  • Extraction buffer and assay buffer.

  • Protoporphyrinogen IX (substrate).

  • Fluorometer or spectrophotometer.

  • This compound.

Procedure:

  • Enzyme Extraction: Homogenize plant tissue in an ice-cold extraction buffer. Centrifuge the homogenate to obtain a crude enzyme extract.[15]

  • Assay Preparation: Prepare an assay mixture containing the assay buffer and the enzyme extract.

  • Add different concentrations of this compound to the assay mixture and pre-incubate.

  • Reaction Initiation: Start the reaction by adding the substrate, protoporphyrinogen IX.

  • Measurement: The activity of PPO is determined by measuring the formation of protoporphyrin IX, which can be monitored by an increase in fluorescence (excitation ~405 nm, emission ~630 nm).[16]

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.

ParameterPSII Inhibition AssayPPO Inhibition Assay
Enzyme Source Isolated ChloroplastsCrude Plant Extract
Substrate Light, WaterProtoporphyrinogen IX
Detection Method Spectrophotometry (Absorbance)Fluorometry (Fluorescence)
Endpoint Rate of DCPIP reductionRate of Protoporphyrin IX formation

Table 2: Comparison of key parameters for the in vitro enzyme assays.

Data Interpretation and Causality

  • Pre-emergence activity suggests that the compound is stable in the soil and is taken up by the roots or emerging shoots of the seedlings.

  • Post-emergence activity indicates that the compound can be absorbed by the foliage and is active on established plants.

  • Inhibition in the PSII assay provides direct evidence that the compound interferes with photosynthesis, corroborating visual symptoms like chlorosis and necrosis.

  • Inhibition in the PPO assay confirms that the compound targets the chlorophyll and heme biosynthesis pathway, which is consistent with rapid, light-dependent tissue burning.[10]

By following this structured screening approach, researchers can not only determine the herbicidal potential of this compound but also gain valuable insights into its likely mechanism of action, which is crucial for further development and optimization.

References

  • Synthesis and Herbicidal Activity of Novel 6-Methyl-4-(3-trifluoromethylphenyl)pyridazin-3(2H)-one. (2008).
  • Detection of photosynthetic herbicides: algal growth inhibition test vs. electrochemical photosystem II biosensor. (2010). PubMed. [Link]
  • Assays of Polyphenol Oxidase Activity in Walnut Leaf Tissue. (2014). Bio-protocol. [Link]
  • Technical Manual Polyphenol Oxidase (PPO) Activity Assay Kit. Maokangbio. [Link]
  • Using a Plant Bioassay to Detect Herbicide Residue. HARVEST (uSask). [Link]
  • Determination of polyphenol oxidase and peroxidase activity in plants rich in phenolics and chlorophylls. (2014). Journal of Postharvest Technology. [Link]
  • In Silico Structure-Guided Optimization and Molecular Simulation Studies of 3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines as Potent Phytoene Desaturase Inhibitors. (2021).
  • Polyphenoloxidase (PPO): Effect, Current Determination and Inhibition Treatments in Fresh-Cut Produce. (2021). MDPI. [Link]
  • Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone deriv
  • Synthesis and Herbicidal Activities of Novel 3-(substituted Benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)
  • Targeted Inhibition of Photosystem II Electron Transport Using Bioherbicide-Loaded Ultrasmall Nanodevices. (2023). PubMed Central. [Link]
  • Whole-Plant and Seed Bioassays for Resistance Confirmation. (2015).
  • PP 1/135 (4) Phytotoxicity assessment.
  • Herbicide Bioassay Study Guide. Analyzeseeds. [Link]
  • Synthesis and herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2022).
  • Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. (2018).
  • Application of Bioassays in Studies on Phytotoxic Herbicide Residues in the Soil Environment. (2011).
  • Immediate effects of pyridazinone herbicides on photosynthetic electron transport in algal systems. (1987). Indian Academy of Sciences. [Link]
  • Biological activities of pyridazinones.
  • Effect of photosystem II, lipid biosynthesis and auxin inhibitor herbicides on fluorescence induction curve. (2015). Australian Journal of Crop Science. [Link]
  • Inhibition of Photosynthesis Inhibition at Photosystem II. Purdue University. [Link]
  • Novel Herbicidal Pyridazinone Cyclic Keto-Enol Compounds Inhibit Acetyl-CoA Carboxylase and Homogentisate Solanesyltransferase. (2025). PubMed. [Link]
  • Inhibition profile of trifludimoxazin towards PPO2 target site mut
  • Photosynthetic electron transport inhibition by pyrimidines and pyridines substituted with benzylamino, methyl and trifluoromethyl groups. (1995). PubMed. [Link]
  • An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2022). PubMed. [Link]
  • Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery. (2014). PubMed. [Link]
  • [Effect of pyridazinone herbicides on the photosynthetic electron transport chain of chloroplasts and Chlorella]. (1981). PubMed. [Link]
  • Selected commercialized PPO‐inhibitors and the mix‐and‐match approach explored in this study. (2024).
  • Photosystem II inhibitor herbicides. (2024).

Sources

The Trifluoromethyl-Pyridazinone Scaffold: A Keystone for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] Among the various fluorinated moieties, the trifluoromethyl (CF3) group is particularly prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1] When this group is appended to a privileged heterocyclic scaffold like pyridazin-3(2H)-one, the resulting molecule, 4-(trifluoromethyl)pyridazin-3(2H)-one, emerges as a highly versatile building block for the development of novel therapeutics.[3][4][5] This guide provides an in-depth exploration of the synthesis, applications, and detailed experimental protocols related to this promising scaffold, intended for researchers and drug development professionals.

The Pyridazinone Core: A Legacy of Diverse Bioactivity

The pyridazin-3(2H)-one nucleus is a six-membered heterocyclic ring containing two adjacent nitrogen atoms. This scaffold is a common feature in a multitude of biologically active compounds, demonstrating a wide array of pharmacological effects including anti-inflammatory, analgesic, anticancer, and cardiovascular properties.[4][5][6][7] Its synthetic tractability and the capacity for functionalization at various positions make it an attractive starting point for the generation of compound libraries in drug discovery campaigns.[6]

Strategic Advantage of the 4-Trifluoromethyl Group

The introduction of a trifluoromethyl group at the 4-position of the pyridazinone ring imparts several key advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the CF3 group resistant to metabolic degradation, thereby increasing the in vivo half-life of the drug candidate.[1]

  • Enhanced Lipophilicity: The CF3 group significantly increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and enhance its interaction with hydrophobic pockets of target proteins.[1]

  • Electron-Withdrawing Nature: The strong electron-withdrawing properties of the CF3 group can influence the acidity of nearby protons and modulate the electronic properties of the entire molecule, potentially leading to stronger binding interactions with biological targets.

  • Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a methyl or chloro group, allowing for fine-tuning of steric and electronic properties to optimize biological activity.[1]

Synthesis of this compound: A Convenient Two-Step Protocol

A robust and efficient synthesis of this compound has been developed, starting from readily available materials.[3] This two-step process involves an aldol condensation followed by a cyclocondensation reaction.

Experimental Protocol: Synthesis of this compound[3]

Step 1: Aldol Condensation

  • In a pressure tube, combine equimolar amounts of methyl 3,3,3-trifluoropyruvate (MeTFP) and a suitable ketone (e.g., acetone).

  • Heat the mixture at 100 °C for 1-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature. The resulting α-hydroxy-α-CF3-γ-ketoacid derivative can be purified by column chromatography or used directly in the next step.

Step 2: Cyclocondensation

  • Dissolve the crude product from Step 1 in glacial acetic acid.

  • Add 3 equivalents of hydrazine hydrate (NH2NH2·H2O).

  • Reflux the mixture for 1-3 hours.

  • Monitor the formation of the pyridazinone ring by TLC or LC-MS.

  • After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis_Workflow cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Cyclocondensation MeTFP Methyl 3,3,3-trifluoropyruvate Aldol_Product α-hydroxy-α-CF3-γ-ketoacid derivative MeTFP->Aldol_Product Heat, 100°C Ketone Ketone Ketone->Aldol_Product Heat, 100°C Pyridazinone This compound Aldol_Product->Pyridazinone AcOH, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Pyridazinone AcOH, Reflux

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry: Targeting Cancer and Inflammation

While direct biological data for the parent this compound is emerging, derivatives of this scaffold have shown significant promise in key therapeutic areas, particularly oncology and inflammation.[4]

Anticancer Activity

The pyridazinone scaffold is a well-established pharmacophore in the design of anticancer agents, targeting various pathways involved in tumor progression.[5][7][8] Fused heterocyclic systems incorporating the 4-trifluoromethyl-pyridazinone moiety have demonstrated potent cytotoxic activity against cancer cell lines.[4]

This protocol outlines a standard procedure to evaluate the cytotoxic effects of this compound derivatives on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with culture medium to achieve a range of final concentrations. Add the compound dilutions to the wells and incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

CompoundTarget Cell LineIC50 (µM)Reference
Pyrimido[1,2-b]pyridazin-2-one derivative (with 4-CF3)HCT-11649.35 ± 2.685[4]
Pyrimido[1,2-b]pyridazin-2-one derivative (with 4-CF3)MCF-769.32 ± 3.186[4]
Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. The pyridazinone scaffold has been extensively explored for the development of anti-inflammatory agents.[6][9][10] Derivatives of this compound have shown potential in modulating inflammatory pathways.[4]

This protocol measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS to induce NO production and incubate for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production compared to the LPS-stimulated control.

Anti_Inflammatory_Workflow Macrophages RAW 264.7 Macrophages Compound Test Compound Macrophages->Compound Pre-treatment LPS LPS Stimulation Compound->LPS Co-incubation Supernatant Collect Supernatant LPS->Supernatant 24h Incubation Griess_Assay Griess Assay Supernatant->Griess_Assay NO_Inhibition Calculate % NO Inhibition Griess_Assay->NO_Inhibition Measure Absorbance

Sources

techniques for purifying 4-(trifluoromethyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: High-Purity Isolation of 4-(Trifluoromethyl)pyridazin-3(2H)-one: Protocols and Analytical Validation

Abstract This comprehensive guide details robust methodologies for the purification of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] The presence of the trifluoromethyl group and the pyridazinone core imparts unique physicochemical properties that necessitate tailored purification strategies.[1] This document provides senior-level researchers and process chemists with detailed, step-by-step protocols for recrystallization and column chromatography, underpinned by the scientific rationale for each procedural choice. Furthermore, it establishes a framework for the analytical validation of purity using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), ensuring the final compound meets the stringent quality requirements for downstream applications.

Compound Profile and Strategic Considerations

This compound is a solid at ambient temperature with a molecular weight of approximately 164.09 g/mol .[3] Its structure, featuring a polar pyridazinone ring and a lipophilic trifluoromethyl group, results in moderate polarity. The primary goal of purification is to remove unreacted starting materials (e.g., ketoacid precursors and hydrazine derivatives), reaction by-products, and residual solvents.[1]

A successful purification strategy is not a single method but a logical workflow. The choice between a primary purification by recrystallization versus column chromatography depends on the impurity profile of the crude material.

Property Value / Description Source
Molecular Formula C₅H₃F₃N₂O[3]
Molecular Weight 164.09 g/mol
Physical Form Solid
CAS Number 749258-95-5[4]
Predicted Polarity Moderately polar; nitrogen heterocycle with a highly electronegative CF₃ group.N/A

Integrated Purification Workflow

The following workflow provides a decision-making framework for purifying the crude product to a high degree of purity. The initial assessment of the crude material by Thin Layer Chromatography (TLC) is critical in determining the most efficient path.

Purification_Workflow cluster_main Purification Strategy Crude Crude this compound TLC TLC Analysis Crude->TLC Recrystallization Protocol 1: Recrystallization TLC->Recrystallization Single major spot or impurities with very different polarity Chromatography Protocol 2: Flash Column Chromatography TLC->Chromatography Multiple spots with close Rf values Purity_Check1 Purity Assessment (HPLC, NMR) Recrystallization->Purity_Check1 Purity_Check2 Purity Assessment (HPLC, NMR) Chromatography->Purity_Check2 Purity_Check1->Chromatography Purity <99% Pure_Product Pure Product (>99%) Purity_Check1->Pure_Product Purity >99% Purity_Check2->Pure_Product Purity >99%

Caption: Decision workflow for selecting the appropriate purification method.

Protocol 1: Recrystallization from Ethanol

Recrystallization is the preferred method for removing small amounts of impurities when the crude product is already relatively clean.[5] It relies on the principle that the desired compound is highly soluble in a hot solvent but sparingly soluble at colder temperatures, while impurities remain in the solution (mother liquor).[6]

Scientist's Note: Ethanol is an excellent first choice for many pyridazinone derivatives.[5][7][8] Its polarity is well-suited to dissolve the compound upon heating, and it is easily removed under vacuum. If "oiling out" occurs, it indicates the compound's melting point is lower than the solvent's boiling point, or the solution is too supersaturated. Adding more hot solvent can resolve this.[9]

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol to just cover the solid. Heat the mixture to reflux on a stirrer hotplate.

  • Saturation: Continue adding ethanol dropwise until the solid completely dissolves. The goal is to create a saturated solution at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the precipitate.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Determine the melting point; a sharp melting point range is indicative of high purity.[7]

Protocol 2: Silica Gel Flash Column Chromatography

This technique is essential when recrystallization is ineffective, particularly for separating compounds with similar polarities.[5] It separates molecules based on their differential adsorption to a polar stationary phase (silica gel) and elution by a less polar mobile phase.[10][11]

Expertise & Experience: Nitrogen-containing heterocycles can interact with the acidic silanol groups on the silica surface, leading to peak tailing or "streaking".[9][12] To mitigate this, a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) can be added to the mobile phase to neutralize these active sites and improve peak shape.[9]

Pre-Column Optimization via Thin Layer Chromatography (TLC):

  • Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in various solvent systems. A good starting point for moderately polar compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[5]

  • Visualize the spots under UV light. The ideal solvent system will give the target compound an Rf (Retention factor) value of approximately 0.3-0.4.

Recommended Solvent Systems (Eluents) Polarity Application Notes
Hexane / Ethyl Acetate (e.g., 70:30 to 50:50) Low to MediumThe standard system for many organic compounds. Excellent for initial screening.[13]
Dichloromethane / Methanol (e.g., 99:1 to 95:5) Medium to HighEffective for more polar compounds that do not move in Hex/EtOAc.[13]
Add 0.5% Triethylamine (TEA) to the chosen system N/AUse if TLC shows significant streaking, which is common for basic heterocycles.[9]

Step-by-Step Methodology:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack the column evenly, ensuring no air bubbles are trapped.[10]

  • Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. Alternatively, for better resolution, perform a "dry loading" by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the mobile phase to the top of the column. Apply gentle air pressure ('flash' chromatography) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluent in sequential fractions (e.g., in test tubes).

  • Fraction Analysis: Spot each fraction on a TLC plate to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Purity Assessment and Analytical Characterization

Validation of purity is a non-negotiable step. A multi-pronged analytical approach ensures that the isolated material is both pure and structurally correct.

Validation_Workflow cluster_validation Analytical Validation Purified_Sample Purified Sample HPLC Protocol 5.1: HPLC (Quantitative Purity) Purified_Sample->HPLC NMR Protocol 5.2: NMR (Structure & Purity) Purified_Sample->NMR GCMS Protocol 5.3: GC-MS (Volatile Impurities) Purified_Sample->GCMS Final_Report Final Certificate of Analysis HPLC->Final_Report NMR->Final_Report GCMS->Final_Report

Caption: Workflow for the analytical validation of the purified compound.

Protocol 5.1: HPLC Purity Analysis

This method provides a quantitative measure of purity by area percentage.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[14][15]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or a suitable wavelength determined by a UV scan.

  • Expected Result: A single major peak with a purity of >99% by area normalization.

Protocol 5.2: NMR Spectroscopy

NMR confirms the chemical structure and detects proton- or fluorine-containing impurities.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: The spectrum should show clean signals corresponding to the aromatic and NH protons of the pyridazinone ring, with correct integration values.[7][16] Absence of peaks from starting materials or solvents indicates purity.

  • ¹⁹F NMR: This is a highly sensitive and definitive technique for trifluoromethylated compounds. The spectrum should exhibit a single, sharp singlet in the expected chemical shift region for a CF₃ group (~ -60 to -65 ppm), with no other fluorine-containing impurity signals.[17][18]

Protocol 5.3: GC-MS for Residual Volatiles

This method is ideal for identifying and quantifying low-boiling-point impurities and residual solvents.

  • Column: A standard non-polar capillary column (e.g., VF-5ms or equivalent).[19]

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • MS Detector: Scan from m/z 40 to 400.

  • Expected Result: The main peak should correspond to the molecular ion of the product. The absence of significant peaks at early retention times confirms the removal of residual solvents and volatile impurities.

Troubleshooting Common Purification Issues

Problem Possible Cause(s) Recommended Solution(s)
Oiling out during recrystallization Solution is too supersaturated; cooling is too rapid; melting point of solute is below the solvent's boiling point.Add more hot solvent to dissolve the oil, then allow it to cool much more slowly. Use a scratch rod to induce nucleation.[9]
Poor recovery from recrystallization Compound is too soluble in the cold solvent; too much solvent was used.Reduce the initial volume of solvent used. Ensure the solution is thoroughly chilled in an ice bath before filtering.
Streaking on TLC/Column Compound is interacting with acidic silica gel; column is overloaded.Add 0.1-1% triethylamine or ammonia to the mobile phase.[9][12] Reduce the amount of sample loaded onto the column (typically 1-5% of silica mass).[9]
Compound not eluting from column Mobile phase is not polar enough; compound may be irreversibly adsorbed or decomposing on silica.Drastically increase the mobile phase polarity (e.g., switch to a DCM/MeOH system).[9] Test compound stability on a TLC plate first. Consider switching to a different stationary phase like neutral alumina or reversed-phase C18 silica.[9]

References

  • Sibgatulin, D. A. et al. A Convenient Synthesis of 4-Trifluoromethyl-(2H)-pyridazin-3-ones from Methyl 3,3,3-Trifluoropyruvate. Synlett, 2011. URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0030-1260931
  • BenchChem. Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Guides. URL: https://www.benchchem.
  • BenchChem. Technical Support Center: Pyridazinone Synthesis Purification. BenchChem Technical Guides. URL: https://www.benchchem.
  • Kanishchev, O. S. et al. Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Organic & Biomolecular Chemistry, 2017. URL: https://pubs.rsc.org/en/content/articlelanding/2017/ob/c7ob01413a
  • Sigma-Aldrich. This compound Product Page. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/fluorochem/fluh99ca630b
  • ChemicalBook. 4-TrifluoroMethyl-2H-pyridazin-3-one Product Page. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82761858.htm
  • PubChem. This compound Compound Summary. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-(trifluoromethyl)-1H-pyridazin-6-one
  • ChemBK. 6-(4-fluoro-3-(trifluoromethyl))phenyl-pyridazin-3(2H)-one Properties. ChemBK. URL: https://www.chembk.com/en/chem/6-(4-fluoro-3-(trifluoromethyl))phenyl-pyridazin-3(2H)-one
  • ChemicalBook. 4-(Trifluoromethyl)pyridine 1H NMR spectrum. ChemicalBook. URL: https://www.chemicalbook.com/Spectrum_3796-24-5_1HNMR.htm
  • Kadu, V. D. et al. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. International Journal of ChemTech Research, 2011. URL: https://sphinxsai.com/2011/vol_3_no_2/chemtech_vol_3_no_2_pt_2_pdf/CT=41(655-659).pdf
  • Zhang, Y. et al. In Silico Structure-Guided Optimization and Molecular Simulation Studies of 3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines as Potent Phytoene Desaturase Inhibitors. International Journal of Molecular Sciences, 2021. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8624107/
  • BenchChem. Technical Support Center: HPLC Analysis of 3-Hydrazinylpyridazine Derivatives. BenchChem Technical Guides. URL: https://www.benchchem.
  • PubChem. 4-(Trifluoromethyl)pyridine Compound Summary. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-_Trifluoromethyl_pyridine
  • Sun, Y. et al. A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. Frontiers in Pharmacology, 2022. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9142721/
  • Carrion, M. D. et al. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules, 2017. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152281/
  • Gomaa, A. M. et al. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 2022. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9234850/
  • University of Toronto. Column chromatography. Chemistry Laboratory Manual. URL: http://www.chem.utoronto.ca/coursenotes/CHM249/Lec1-2.pdf
  • Ceylan, S. et al. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. Molecules, 2019. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631835/
  • El-Gazzar, A. A. et al. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Journal of Chemical and Pharmaceutical Research, 2016. URL: https://www.jocpr.com/articles/exploring-potential-synthetic-methods-and-general-chemistry-of-pyridazine-and-pyridazinone-a-brief-introduction.pdf
  • Rehman, T. U. et al. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 2022. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9228741/
  • Royal Society of Chemistry. Supporting information. RSC Publishing. URL: https://www.rsc.
  • El-Sayed, M. A. A. et al. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 2023. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10185960/
  • Reddit. Column chromatography & TLC on highly polar compounds?. r/chemistry. URL: https://www.reddit.
  • University of Rochester. Chromatography: Solvent Systems For Flash Column. Department of Chemistry. URL: https://www.chem.rochester.
  • Columbia University. Column chromatography. Chemistry Department. URL: http://www.columbia.edu/cu/chemistry/courses/3071/downloads/exp10_colchrom.pdf
  • Rahman, M. M. et al. Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in Tobacco. Biological and Molecular Chemistry, 2024. URL: https://www.sciforum.net/paper/view/17154
  • Royal Society of Chemistry. Supporting Information for: Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Iodides with TMSCF3. RSC Publishing. URL: https://www.rsc.
  • Al-Ostath, R. A. et al. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 2023. URL: https://www.mdpi.com/1420-3049/28/2/678
  • Wang, L. et al. Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. ResearchGate. URL: https://www.researchgate.
  • S, S. et al. GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. Pharmacognosy Journal, 2018. URL: https://phcogj.com/sites/default/files/10.5530/pj.2018.1.22.pdf
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. URL: https://www.mt.
  • Shan, W. et al. Solid Phase Extraction and HPLC Analysis of Pymetrozine Residues in Green Tobacco Leaves. Asian Journal of Chemistry, 2014. URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=26_10_25
  • Beilstein Journals. Supporting Information: Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journals. URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-10-221-S1.pdf
  • Rehman, T. U. et al. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. URL: https://www.mdpi.com/1420-3049/27/12/3801
  • Al-Ostath, R. A. et al. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. URL: https://www.mdpi.com/1420-3049/28/2/678/htm
  • Ji, Y. et al. Innate C-H trifluoromethylation of heterocycles. PNAS, 2011. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3167544/
  • Ji, Y. et al. (PDF) Innate C-H trifluoromethylation of heterocycles. ResearchGate. URL: https://www.researchgate.
  • Gemo, A. et al. A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research, 2019. URL: https://pubs.acs.org/doi/10.1021/acs.iecr.9b01931
  • Malm, M. et al. Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different. DiVA portal. URL: https://www.diva-portal.org/smash/get/diva2:1111663/FULLTEXT01.pdf

Sources

Comprehensive Analytical Characterization of 4-(Trifluoromethyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 4-(trifluoromethyl)pyridazin-3(2H)-one, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only procedural steps but also the underlying scientific rationale. By integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis, this document establishes a robust framework for verifying the identity, purity, and structural integrity of the target molecule.

Introduction and Physicochemical Profile

This compound is a key building block in the synthesis of novel bioactive agents. The pyridazinone core is a privileged scaffold found in compounds with a wide array of pharmacological activities, including cardiovascular, anticancer, and anti-inflammatory properties.[1] The incorporation of a trifluoromethyl (-CF₃) group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making this moiety particularly valuable in drug design.

Given its importance, rigorous analytical characterization is paramount to ensure the reliability and reproducibility of downstream applications. This document outlines a multi-technique approach to provide orthogonal data points, leading to an unambiguous structural and purity assessment.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 749258-95-5[2]
Molecular Formula C₅H₃F₃N₂O[2][3]
Molecular Weight 164.09 g/mol
Appearance Off-white to brown solid[2]
IUPAC Name This compound
InChI Key HAKAYTVRYJYKGH-UHFFFAOYSA-N[3]

Integrated Analytical Workflow

A complete characterization relies on the convergence of multiple analytical techniques. Structural elucidation methods (NMR, MS, FTIR) confirm the molecular identity, while purity assessment methods (HPLC, Elemental Analysis) quantify the sample's homogeneity. The following workflow illustrates the logical relationship between these essential analyses.

Analytical_Workflow cluster_0 Start cluster_1 Structural Elucidation cluster_2 Purity & Compositional Analysis cluster_3 Final Assessment A Sample of This compound B NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->B 分样分析 C High-Resolution MS (HRMS) A->C 分样分析 D FTIR Spectroscopy A->D 分样分析 E HPLC-UV/DAD A->E 分样分析 F Elemental Analysis (CHN + F) A->F 分样分析 G Data Integration & Verification B->G 结构数据 C->G 结构数据 D->G 结构数据 E->G 纯度 & 组成数据 F->G 纯度 & 组成数据 H Complete Characterization Report G->H 生成报告

Figure 1: Integrated workflow for the comprehensive characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework and confirming the presence and environment of the trifluoromethyl group. Probing three different nuclei (¹H, ¹³C, and ¹⁹F) provides a complete and unambiguous picture of the molecular structure.

Detailed Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its excellent solubilizing power for polar heterocyclic compounds.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for ¹H and ¹³C NMR, referenced to 0.00 ppm. For ¹⁹F NMR, an external standard like hexafluorobenzene (-163.9 ppm) or benzotrifluoride (-63.7 ppm) can be used.[4]

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher for optimal resolution.

    • Nuclei to Acquire: ¹H, ¹³C{¹H}, and ¹⁹F.

    • Temperature: 25 °C (298 K).

Data Interpretation and Expected Results
  • ¹H NMR:

    • Pyridazinone Ring Protons: Expect two signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the two protons on the heterocyclic ring. These will likely appear as doublets or multiplets depending on their coupling.[5][6]

    • Amide Proton (N-H): A broad singlet, typically downfield (δ > 10 ppm), which is exchangeable with D₂O.[7]

  • ¹³C NMR:

    • Pyridazinone Ring Carbons: Expect signals for the four carbons of the ring. The carbonyl carbon (C=O) will be the most downfield signal (typically δ > 155 ppm).[6][8]

    • Trifluoromethyl Carbon (CF₃): This signal is characteristically split into a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The chemical shift is typically around δ 120-125 ppm.[4]

  • ¹⁹F NMR:

    • Rationale: This experiment is crucial for confirming the trifluoromethyl group. The chemical shift is highly sensitive to the electronic environment.[9]

    • Expected Signal: A single, sharp signal is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift is typically observed in the range of δ -60 to -65 ppm (relative to CFCl₃ at 0 ppm).[4][10]

Mass Spectrometry (MS)

Principle & Rationale: MS provides the molecular weight of the compound and, through high-resolution analysis (HRMS), its exact elemental composition. This data is essential for confirming the molecular formula. Fragmentation patterns can offer additional structural clues.

Detailed Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended.[5]

  • Acquisition Mode: Acquire data in both positive and negative ion modes to maximize the chances of observing the molecular ion.

    • Positive Mode: Look for the protonated molecule [M+H]⁺ and common adducts like the sodium [M+Na]⁺ or ammonium [M+NH₄]⁺ adducts.[3]

    • Negative Mode: Look for the deprotonated molecule [M-H]⁻.[3]

Data Interpretation and Expected Results

Table 2: Predicted High-Resolution Mass Spectrometry Data

AdductIon FormulaCalculated m/zObserved m/z
[M+H]⁺ [C₅H₄F₃N₂O]⁺165.02702Within 5 ppm
[M+Na]⁺ [C₅H₃F₃N₂ONa]⁺187.00896Within 5 ppm
[M-H]⁻ [C₅H₂F₃N₂O]⁻163.01246Within 5 ppm

Source: Predicted values from PubChem.[3]

Causality: Observing a mass with an error of less than 5 ppm from the calculated value provides high confidence in the assigned elemental formula, C₅H₃F₃N₂O.

High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: HPLC is the gold standard for assessing the purity of a chemical compound. By separating the sample from any potential impurities or starting materials, it allows for quantification of the main component, typically expressed as a percentage of the total peak area.

Detailed Protocol
  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) to a concentration of ~0.5-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: A reversed-phase method is generally suitable for pyridazinone derivatives.[11]

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid.

    • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV-Vis or Diode Array Detector (DAD) set to a wavelength where the chromophore absorbs, likely between 254 nm and 310 nm.

Data Interpretation and Expected Results

A high-purity sample (>98%) will exhibit a single major peak in the chromatogram. The retention time of this peak is a characteristic property under the specified conditions. The peak area percentage provides a quantitative measure of purity.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Rationale: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It serves as a rapid and effective fingerprinting technique.

Detailed Protocol
  • Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Scan the sample over the mid-infrared range (4000-400 cm⁻¹).

Data Interpretation and Expected Results

Table 3: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference(s)
3200 - 3000N-H StretchAmide (in pyridazinone ring)[5][12]
1680 - 1640C=O StretchCyclic Amide (Lactam)[5][6]
1600 - 1550C=N / C=C StretchAromatic Ring Vibrations[13][14]
1400 - 1000C-F Stretch (strong)Trifluoromethyl Group[14]

Elemental Analysis

Principle & Rationale: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen. For this compound, fluorine analysis is also critical. The experimental results are compared against the theoretical values calculated from the molecular formula to provide ultimate confirmation of the compound's composition and purity.

Detailed Protocol
  • CHN Analysis: Submit a dry, homogeneous sample (2-3 mg) for standard combustion analysis.

  • Fluorine Analysis:

    • Causality: Highly fluorinated compounds can be challenging to analyze with standard combustion methods due to the stability of the C-F bond, potentially leading to incomplete combustion and inaccurate results.[15]

    • Recommended Method: Combustion Ion Chromatography (CIC) is the preferred modern technique for accurate fluorine determination.[16][17] The sample is combusted, and the resulting hydrogen fluoride (HF) is trapped in an aqueous solution and quantified by ion chromatography.

Data Interpretation and Expected Results

Table 4: Theoretical vs. Experimental Elemental Composition

ElementTheoretical %Experimental %
Carbon (C) 36.60± 0.4%
Hydrogen (H) 1.84± 0.4%
Nitrogen (N) 17.07± 0.4%
Fluorine (F) 34.73± 0.4%

A close correlation (within ±0.4%) between the experimental and theoretical values confirms the elemental composition and high purity of the sample.

Conclusion

The analytical methods detailed in this application note provide a multi-faceted and robust strategy for the complete characterization of this compound. By systematically applying NMR, MS, HPLC, FTIR, and Elemental Analysis, researchers can confidently verify the structure, confirm the molecular formula, and accurately assess the purity of their material. Adherence to these protocols will ensure data integrity, supporting the successful advancement of research and development projects that utilize this important chemical entity.

References

  • El-Gazzar, A. R. B. A., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules.
  • Sepuxianyun. (2023). Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc.
  • Abdel-Wahab, B. F., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Journal of the Iranian Chemical Society.
  • Kovaleva, E. G., et al. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Sorption and Chromatographic Processes.
  • Fisinin, V. I., et al. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. Theory and practice of meat processing.
  • Gomha, S. M., et al. (2024). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. Pharmaceuticals.
  • Gomha, S. M., et al. (2017). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules.
  • Riesco-Llach, G., et al. (2025). Synthesis and chemistry of pyridazin-3(2H)-ones. ResearchGate.
  • Green, J. B., & Pearson, C. D. (1985). Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples. Analytical Chemistry.
  • Wiley. (n.d.). 4-Hydroxy-5-nitro-2-phenyl-3(2H)-pyridazinone. SpectraBase.
  • Jackowski, K., et al. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry.
  • Chen, F.-A., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis.
  • Aykaç, O., et al. (2022). FTIR spectrum of 2-((4-(4-(4-methylphenyl)piperazin-1-yl)methyl)-6-(4-hydroxyphenyl)pyridazin-3(2H)-one 3.4 1 H-NMR spectrum. ResearchGate.
  • Chandra, K., et al. (2011). IR and 1 H NMR characteristics of the compounds. ResearchGate.
  • Exeter Analytical Inc. (2013). Analyzing Highly Fluorinated Organic Compounds. Technology Networks.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Online reaction monitoring of organofluorine compounds using benchtop NMR spectroscopy.
  • Shieh, C. H. (1990). Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation. ProQuest.
  • Uslu, B., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules.
  • TE Instruments. (n.d.). Trace level analysis for Extractable Organic Fluorine(EOF) screening in water matrices, by Combustion Ion-Chromatography.
  • Workman, J. Jr. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International.
  • PubChem. (n.d.). This compound. PubChemLite.
  • Rlavie. (n.d.). This compound.
  • Allam, M. A. A., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry.
  • Ellis, D. A. (2000). Organofluorine Compounds in the Environment - Analysis, Sources and Fate. Library and Archives Canada.
  • Bouziane, A., et al. (2018). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Uchikura, T., et al. (2020). Supporting Information for Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent. Beilstein Journal of Organic Chemistry.
  • Wang, Y., et al. (2014). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR.
  • FDER Inc. (n.d.). 749258-95-5 | this compound.
  • Floresta, G., et al. (2021). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie.

Sources

4-(trifluoromethyl)pyridazin-3(2H)-one as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 4-(Trifluoromethyl)pyridazin-3(2H)-one: A Versatile Fluorinated Building Block in Modern Organic Synthesis

Introduction: The Strategic Value of Fluorinated Pyridazinones

The pyridazin-3(2H)-one scaffold is a privileged core structure in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2][3][4] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2][5][6] The strategic incorporation of a trifluoromethyl (-CF₃) group onto this heterocyclic system introduces a powerful modulator of physicochemical properties. The -CF₃ group is prized in drug design for its ability to enhance metabolic stability, increase lipophilicity, and improve membrane permeability, often leading to superior pharmacokinetic profiles and binding affinities.[7][8]

This compound emerges as a highly valuable building block that synergizes the biological relevance of the pyridazinone core with the advantageous attributes of the trifluoromethyl group. This guide provides an in-depth exploration of its synthesis and application, offering detailed protocols for its derivatization into novel chemical entities for drug discovery and materials science.

Synthesis of the Core Building Block

A convenient and efficient two-step synthesis for this compound has been developed, starting from readily available methyl 3,3,3-trifluoropyruvate (MeTFP).[9] The methodology involves an initial aldol condensation followed by a cyclocondensation with hydrazine.

Protocol 1: Synthesis of this compound

Step 1: Aldol Condensation The first step involves the reaction of MeTFP with a suitable carbonyl compound to form an α-hydroxy-α-CF₃-γ-ketoacid derivative.[9] For the parent pyridazinone, this involves a reaction that ultimately leads to the required precursor.

Step 2: Cyclocondensation with Hydrazine The intermediate from the aldol-type reaction is then treated with hydrazine in an acidic medium, such as acetic acid. This step proceeds via a cyclocondensation reaction to furnish the target 4-(trifluoromethyl)-(2H)-pyridazin-3-one in high yield.[9]

G cluster_0 Synthesis of this compound MeTFP Methyl 3,3,3-trifluoropyruvate Aldol α-Hydroxy-α-CF₃-γ-ketoacid derivative MeTFP->Aldol Aldol Condensation Carbonyl Carbonyl Compound Carbonyl->Aldol Product This compound Aldol->Product Cyclocondensation (e.g., in Acetic Acid) Hydrazine Hydrazine (N₂H₄) Hydrazine->Product

Caption: Synthetic pathway to this compound.

Key Synthetic Applications and Protocols

The this compound scaffold offers multiple reaction sites for diversification, primarily at the N2-position of the ring and, after activation, at the C3-position.

Application 1: N-Functionalization of the Pyridazinone Ring

The secondary amine within the pyridazinone ring (N2) is a key handle for introducing a wide range of substituents, enabling the modulation of steric and electronic properties to fine-tune biological activity.

This protocol describes the straightforward attachment of alkyl groups to the N2 position via nucleophilic substitution.

Causality: The reaction proceeds via deprotonation of the N-H bond by a mild base, creating a nucleophilic pyridazinide anion that readily attacks an alkyl halide electrophile. The choice of a polar aprotic solvent like DMF or acetonitrile (MeCN) facilitates the Sₙ2 reaction pathway.[10][11]

ParameterCondition
Reactants This compound (1.0 equiv), Alkyl halide (1.1-1.5 equiv)
Base Potassium carbonate (K₂CO₃, 2.0 equiv) or Cesium carbonate (Cs₂CO₃)
Solvent Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
Temperature Room temperature to 80 °C
Time 4-24 hours

Step-by-Step Methodology:

  • To a solution of this compound (1.0 equiv) in anhydrous DMF, add K₂CO₃ (2.0 equiv).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the corresponding alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equiv) dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-alkylated product.

For the synthesis of N-aryl derivatives, a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction is the method of choice.[12] This reaction provides a powerful and general route to C-N bond formation.

Causality: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the deprotonated pyridazinone. Reductive elimination from the palladium center then furnishes the N-arylated product and regenerates the Pd(0) catalyst.[13] The use of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical for promoting both the oxidative addition and the final reductive elimination steps.[13]

ParameterCondition
Reactants This compound (1.0 equiv), Aryl halide (1.2 equiv)
Catalyst Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃
Ligand XPhos (4-10 mol%) or other suitable phosphine ligand
Base NaOt-Bu (1.4 equiv) or K₃PO₄ (2.0 equiv)
Solvent Anhydrous, degassed Toluene or Dioxane
Temperature 80-110 °C
Time 12-24 hours

Step-by-Step Methodology:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), and NaOt-Bu (1.4 equiv).[13]

  • Add anhydrous, degassed toluene, followed by this compound (1.0 equiv) and the aryl halide (1.2 equiv).

  • Seal the tube and heat the reaction mixture to 100 °C, stirring until the starting material is consumed as monitored by LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired N-aryl pyridazinone.

G cluster_1 N-Functionalization Workflow Start This compound N_Alkyl N-Alkylated Product Start->N_Alkyl N-Alkylation (Alkyl Halide, Base) N_Aryl N-Arylated Product Start->N_Aryl N-Arylation (Aryl Halide, Pd Catalyst, Ligand, Base)

Caption: General schemes for N-alkylation and N-arylation.

Application 2: C3-Functionalization via a Chloro Intermediate

To functionalize the C3 position, the pyridazinone must first be converted into a derivative with a suitable leaving group. Treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) transforms the C3-carbonyl into a reactive C3-chloro group, opening the door to a variety of palladium-catalyzed cross-coupling reactions.[14]

Causality: POCl₃ acts as both a chlorinating and dehydrating agent, converting the amide-like carbonyl of the pyridazinone into a chloro-substituted pyridazine. This transformation is crucial as the chloride ion is an excellent leaving group for subsequent cross-coupling reactions.

ParameterCondition
Reactant N-substituted-4-(trifluoromethyl)pyridazin-3(2H)-one (1.0 equiv)
Reagent Phosphorus oxychloride (POCl₃, excess)
Temperature 100-110 °C (Reflux)
Time 2-6 hours

Step-by-Step Methodology:

  • Place the N-substituted-4-(trifluoromethyl)pyridazin-3(2H)-one (1.0 equiv) in a round-bottom flask equipped with a reflux condenser.

  • Carefully add an excess of POCl₃ (5-10 equiv) under a fume hood.

  • Heat the mixture to reflux (approx. 105 °C) and stir for 2-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography if necessary to yield the 3-chloro-4-(trifluoromethyl)pyridazine intermediate.

With the 3-chloro intermediate in hand, C-C bonds can be readily formed. The Suzuki-Miyaura coupling is a robust method for introducing aryl or vinyl substituents.[15]

Causality: This reaction follows a similar catalytic cycle to the Buchwald-Hartwig reaction but involves a boronic acid as the coupling partner. A base is required to activate the boronic acid, forming a more nucleophilic boronate species that undergoes transmetalation to the palladium center.[12][13]

ParameterCondition
Reactants 3-Chloro-4-(trifluoromethyl)pyridazine (1.0 equiv), Boronic acid (1.2 equiv)
Catalyst Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%)
Base Na₂CO₃ (2.0 equiv) or K₂CO₃ (2.0 equiv)
Solvent Degassed DME/H₂O (4:1) or Toluene/H₂O
Temperature 80-100 °C
Time 3-16 hours

Step-by-Step Methodology:

  • To a degassed solvent system (e.g., DME/H₂O 4:1), add the 3-chloro-4-(trifluoromethyl)pyridazine (1.0 equiv), the boronic acid (1.2 equiv), Na₂CO₃ (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[13]

  • Heat the mixture under an inert atmosphere to 80 °C and stir until the reaction is complete.

  • Cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by flash chromatography to obtain the 3-aryl-4-(trifluoromethyl)pyridazine.

G cluster_2 C3-Functionalization Workflow Start N-Substituted 4-(CF₃)pyridazin-3(2H)-one Chloro 3-Chloro-4-(CF₃)pyridazine Intermediate Start->Chloro Chlorination (POCl₃) Suzuki C3-Aryl/Vinyl Product Chloro->Suzuki Suzuki Coupling (Boronic Acid, Pd Catalyst) Sonogashira C3-Alkynyl Product Chloro->Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu Catalysts)

Caption: Workflow for C3-functionalization of the pyridazine ring.

Safety and Handling

  • Trifluoromethylated Compounds: These compounds should be handled with care. While generally stable, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[16] Work in a well-ventilated area or a chemical fume hood.[17][18]

  • Reagents: Many reagents used in these protocols require specific handling procedures.

    • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a chemical fume hood.

    • Palladium Catalysts: Can be toxic and pyrophoric. Handle under an inert atmosphere.

    • Bases: Strong bases like NaOt-Bu are corrosive and moisture-sensitive.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.[19]

Conclusion

This compound is a building block of significant strategic importance. Its straightforward synthesis and the versatile reactivity of its N-H bond and C3-position (after activation) provide chemists with a powerful platform for generating diverse libraries of novel fluorinated heterocycles. The protocols outlined in this guide offer reliable and field-proven methods for leveraging this scaffold in the pursuit of new therapeutic agents and advanced materials.

References

  • A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions. Benchchem.
  • A Convenient Synthesis of 4-Trifluoromethyl-(2H)
  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties.
  • The Palladium Catalysed Biaryl Cross-Coupling of Pyridazine Triflates.
  • Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Organic & Biomolecular Chemistry (RSC Publishing).
  • 1,2,2-Trifluoroethyl trifluoromethyl ether Safety D
  • Chemical Safety Data Sheet MSDS / SDS - Trifluoromethyl trifluorovinyl ether. ChemicalBook.
  • Construction of trifluoromethyl-containing heterocycles from trifluoroacetimidoyl chlorides and derivatives.
  • Safety Data Sheet for 1,3,5-Tris(trifluoromethyl)benzene. Sigma-Aldrich.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PubMed.
  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines.
  • Palladium catalyzed couplings. Chemistry LibreTexts.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • In Silico Structure-Guided Optimization and Molecular Simulation Studies of 3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines as Potent Phytoene Desaturase Inhibitors.
  • Trifluoromethyl
  • Pyridazin-3(2H)-ones: the versatile pharmacophore of medicinal significance. Medicinal Chemistry Research.
  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. PubMed.

Sources

Application Notes and Protocols for the In Vitro Evaluation of Pyridazinone-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyridazinone Scaffold

The pyridazinone core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] Derivatives of this versatile nucleus have been investigated for their potential as anti-inflammatory, anticancer, cardiovascular, and neuroprotective agents.[1][2] The biological effects of these compounds often stem from their ability to selectively modulate the activity of key enzymes, including phosphodiesterases (PDEs), cyclooxygenases (COX), and various protein kinases.[4][5][6]

This comprehensive guide provides a suite of detailed in vitro testing protocols designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel pyridazinone-based compounds. The methodologies outlined herein are intended to facilitate a thorough evaluation of a compound's biological activity, from initial cytotoxicity screening to specific enzyme inhibition and early ADME profiling. The emphasis is on robust, reproducible assays that provide actionable data to drive medicinal chemistry efforts and guide candidate selection.

Part 1: Foundational Assessment - Cytotoxicity Profiling

A critical initial step in the evaluation of any potential therapeutic agent is to determine its effect on cell viability. This foundational assessment helps to distinguish between targeted pharmacological effects and non-specific cytotoxicity. The MTT assay is a widely used, reliable colorimetric method for this purpose.[7][8]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which serves as an indicator of their viability.[9] In living cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7][9] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[9][10] The insoluble formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically to quantify cell viability.[9]

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Adherent or suspension cells in appropriate culture medium

  • Pyridazinone test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • For suspension cells, adjust the cell density to a similar concentration.

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the pyridazinone compounds in culture medium. It is crucial to maintain a consistent final solvent concentration (e.g., <0.5% DMSO) across all wells to avoid solvent-induced toxicity.

    • Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the designated wells.

    • Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[9][10]

    • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[9] During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.[11]

    • Gently mix the contents of the wells by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[9]

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot a dose-response curve of cell viability versus the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).[9]

Part 2: Target-Specific Enzymatic Assays

Pyridazinone derivatives are known to inhibit several key enzyme families. The following protocols are designed to assess the inhibitory potential of these compounds against specific, therapeutically relevant targets.

Cyclooxygenase (COX) Inhibition Assays

Many pyridazinone-based compounds have demonstrated anti-inflammatory properties, often through the inhibition of COX enzymes.[5][12] It is crucial to assess the inhibitory activity against both COX-1 and COX-2 isoforms to determine selectivity, as selective COX-2 inhibition is often associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[13]

Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This protocol is based on the peroxidase activity of COX enzymes, which is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[14]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • TMPD (colorimetric probe)

  • Test compounds and reference inhibitors (e.g., Celecoxib for COX-2, Indomethacin for non-selective)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.

    • Prepare a working solution of arachidonic acid.

    • Prepare serial dilutions of the test compounds and reference inhibitors.

  • Assay Setup: In a 96-well plate, set up the following wells in triplicate:

    • Background Wells: 160 µL Assay Buffer and 10 µL Heme.[14]

    • 100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, and 10 µL of either COX-1 or COX-2 enzyme.[14]

    • Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL of test compound/reference inhibitor, and 10 µL of either COX-1 or COX-2 enzyme.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid to all wells except the background wells.

  • Colorimetric Measurement: Immediately begin monitoring the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader. The rate of increase in absorbance is proportional to the COX activity.

  • Data Analysis:

    • Calculate the initial reaction rates (V) for all wells.

    • Calculate the percentage of inhibition for each compound concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for both COX-1 and COX-2.[15][16]

    • Calculate the COX-2 Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).

Phosphodiesterase (PDE) Inhibition Assays

Pyridazinone derivatives have been identified as potent inhibitors of phosphodiesterases, particularly PDE3, PDE4, and PDE5, which are key regulators of intracellular second messengers like cAMP and cGMP.[6][17] Inhibition of these enzymes has therapeutic implications for cardiovascular diseases, inflammatory conditions, and erectile dysfunction.[6]

Protocol: Luminescence-Based PDE Inhibition Assay

This protocol describes a generic, high-throughput method adaptable for various PDE isoforms. It measures the amount of remaining cyclic nucleotide (cAMP or cGMP) after the enzymatic reaction.

Materials:

  • Recombinant human PDE enzyme (e.g., PDE3A, PDE4D, PDE5A)

  • PDE Assay Buffer

  • cAMP or cGMP substrate

  • Test compounds and reference inhibitors (e.g., Milrinone for PDE3, Rolipram for PDE4, Sildenafil for PDE5)

  • Luminescent detection reagent kit (e.g., PDE-Glo™ Phosphodiesterase Assay)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Assay Setup: In a white, opaque plate, add the following components in the specified order:

    • Test compound or reference inhibitor at various concentrations.

    • PDE enzyme solution.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add the cAMP or cGMP substrate to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes). The duration should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Stop the PDE reaction and detect the remaining cAMP/cGMP by adding the detection reagents as per the manufacturer's instructions. This typically involves a two-step process: terminating the reaction and then adding a detection reagent that generates a luminescent signal proportional to the cyclic nucleotide concentration.

    • Incubate as required by the kit.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to PDE activity.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[15][16]

Kinase Inhibition Assays

The dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer.[18] Pyridazinones can be designed to target specific kinases. Luminescence-based assays that quantify ATP consumption are a common and robust method for measuring kinase activity and inhibition.[18][19]

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the amount of ADP produced in a kinase reaction, which is then converted to ATP and detected as a luminescent signal.[18]

Materials:

  • Kinase of interest and its specific substrate peptide

  • ATP

  • Kinase Assay Buffer

  • Test compounds and a reference inhibitor (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • In a white plate, add the test compound or reference inhibitor at various concentrations.

    • Add the kinase enzyme and incubate for 10 minutes at room temperature.[18]

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.[18]

    • Incubate the plate at 30°C for 60 minutes.[18]

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[18]

    • Add the Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[18]

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[18]

  • Data Analysis:

    • Plot the luminescent signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15][18]

Part 3: Early ADME Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying potential liabilities and guiding lead optimization.[20][21] In vitro ADME assays provide valuable insights into a compound's pharmacokinetic potential.[20][21]

Summary of Key In Vitro ADME Assays
AssayPurposeKey Parameters Measured
Kinetic/Thermodynamic Solubility To assess the solubility of the compound, which impacts oral absorption.Solubility (µg/mL or µM)
LogD/LogP To measure lipophilicity, which influences permeability and distribution.Distribution coefficient
Metabolic Stability (Microsomes, Hepatocytes) To evaluate the compound's susceptibility to metabolism by liver enzymes.In vitro half-life (t½), Intrinsic clearance (CLint)
CYP450 Inhibition To identify potential for drug-drug interactions by inhibiting major cytochrome P450 enzymes.IC50 values for major CYP isoforms (e.g., 3A4, 2D6, 2C9)
Plasma Protein Binding To determine the extent to which a compound binds to plasma proteins, affecting its free concentration.Percentage of compound bound
Permeability (e.g., Caco-2, PAMPA) To predict intestinal absorption and potential for being a P-gp substrate.Apparent permeability coefficient (Papp)

Table 1: Overview of essential early in vitro ADME assays.[20][22][23]

Visualization of Experimental Workflows

General Workflow for In Vitro Compound Evaluation

G cluster_0 Initial Screening cluster_1 Target-Based Screening cluster_2 Lead Optimization A Pyridazinone Compound Library B Cytotoxicity Assay (e.g., MTT) Determine IC50 A->B Assess general toxicity C Enzyme Inhibition Assays (COX, PDE, Kinase) Determine IC50 B->C Select non-toxic compounds for specific assays D Early ADME Profiling (Solubility, Stability, Permeability) C->D Profile promising hits E Data Analysis & SAR C->E Evaluate potency and selectivity D->E F Selection of Lead Candidates E->F

Caption: A generalized workflow for the in vitro screening cascade of pyridazinone-based compounds.

Workflow for an Enzyme Inhibition Assay

G A Prepare Reagents (Enzyme, Substrate, Buffer) C Assay Plate Setup (Controls + Test Compound) A->C B Serial Dilution of Pyridazinone Compound B->C D Pre-incubation (Enzyme + Inhibitor) C->D E Initiate Reaction (Add Substrate) D->E F Measure Signal (Absorbance, Luminescence, etc.) E->F G Data Analysis (Calculate % Inhibition, Plot Curve) F->G H Determine IC50 Value G->H

Caption: Step-by-step workflow for a typical in vitro enzyme inhibition assay to determine IC50.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of novel pyridazinone-based compounds. By systematically evaluating cytotoxicity, target-specific inhibition, and early ADME properties, researchers can efficiently identify promising lead candidates for further development. The data generated from these assays are critical for establishing structure-activity relationships (SAR) and making informed decisions to advance compounds into more complex cell-based models and subsequent in vivo studies.

References

  • Selvita. In Vitro ADME.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Charles River Laboratories. In Vitro ADME Assays and Services.
  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Taylor & Francis Online. Full article: Synthesis and biological evaluation of some new pyridazinone derivatives.
  • Concept Life Sciences. In Vitro ADME Assays.
  • Bentham Science Publishers. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity.
  • BPS Bioscience. Phosphodiesterase (PDE) Cell-Based Screening Services.
  • PubMed. An ELISA method to measure inhibition of the COX enzymes.
  • Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives.
  • BioIVT. ADME, DMPK, and DDI In Vitro Studies - Assays.
  • SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • PubMed. A Mini Review on Biological Activities of Pyridazinone Derivatives as Antiulcer, Antisecretory, Antihistamine and Particularly Against Histamine H3R.
  • National Center for Biotechnology Information. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening.
  • PubMed. Cell sensitivity assays: the MTT assay.
  • Springer Nature Experiments. An ELISA method to measure inhibition of the COX enzymes.
  • PubMed. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages.
  • protocols.io. MTT (Assay protocol).
  • MDPI. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors.
  • edX. IC50 Determination.
  • National Center for Biotechnology Information. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
  • PubMed. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling.
  • ResearchGate. (PDF) Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors.
  • MDPI. Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors.
  • Frontiers. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors.
  • MDPI. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors.
  • JoVE. Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview.
  • National Center for Biotechnology Information. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • National Center for Biotechnology Information. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • Wikipedia. IC50.
  • Creative Biolabs. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • protocols.io. In vitro kinase assay.
  • ACS Publications. Dose–Response Curves and the Determination of IC50 and EC50 Values.
  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development.
  • Reaction Biology. PDE Screening Services for Drug Discovery.
  • ResearchGate. (PDF) Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 4-(Trifluoromethyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)pyridazin-3(2H)-one is a crucial heterocyclic building block in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides a comprehensive guide to the large-scale synthesis of this valuable compound, offering detailed protocols, process optimization insights, and safety considerations to ensure a robust and scalable manufacturing process. The pyridazin-3(2H)-one core is a versatile scaffold found in a wide array of biologically active molecules.[1]

Synthetic Strategy: A Two-Step Approach

The most efficient and industrially viable route for the synthesis of this compound involves a two-step process. The first step is the Claisen condensation of ethyl trifluoroacetate and ethyl acetate to form the key intermediate, ethyl 4,4,4-trifluoroacetoacetate. The subsequent step involves the cyclization of this β-ketoester with hydrazine hydrate to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization Ethyl Trifluoroacetate Ethyl Trifluoroacetate Reaction_1 Claisen Condensation Ethyl Trifluoroacetate->Reaction_1 Ethyl Acetate Ethyl Acetate Ethyl Acetate->Reaction_1 Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Reaction_1 Catalyst Ethyl 4,4,4-trifluoroacetoacetate Ethyl 4,4,4-trifluoroacetoacetate Reaction_2 Cyclization Ethyl 4,4,4-trifluoroacetoacetate->Reaction_2 Reaction_1->Ethyl 4,4,4-trifluoroacetoacetate Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction_2 This compound This compound Reaction_2->this compound

Sources

Application Notes & Protocols for the Agricultural Formulation of 4-(Trifluoromethyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and formulation development professionals on the formulation of 4-(trifluoromethyl)pyridazin-3(2H)-one for agricultural applications. The pyridazinone chemical family is a significant class of heterocyclic compounds utilized in the development of agrochemicals due to their diverse biological activities, including herbicidal, fungicidal, and insecticidal properties.[1] This guide delves into the synthesis, physicochemical properties, and detailed protocols for developing stable and effective formulations such as Emulsifiable Concentrates (EC), Suspension Concentrates (SC), and Wettable Powders (WP). It further outlines quality control measures, stability testing protocols, and best practices for field application to ensure optimal performance and safety.

Introduction to this compound

This compound is a fluorinated heterocyclic compound belonging to the pyridazinone class. The introduction of a trifluoromethyl (-CF3) group can significantly enhance the biological activity and physicochemical properties of a molecule, a common strategy in drug and agrochemical design.[2] Pyridazinone derivatives have been extensively researched for their potential as herbicides.[3][4][5]

While the specific mechanism of action for this compound is a subject of ongoing research, many pyridazinone-based herbicides are known to inhibit phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway in plants.[6][7] Inhibition of PDS leads to the accumulation of phytoene and a subsequent blockage of carotenoid production. Carotenoids are essential for protecting chlorophyll from photooxidation. Without them, the plant's photosynthetic machinery is destroyed upon exposure to light, leading to a characteristic bleaching effect and eventual plant death.

A convenient, two-step synthesis for 4-CF3-(2H)-pyridazin-3-ones has been developed starting from methyl 3,3,3-trifluoropyruvate and carbonyl compounds, making this class of compounds accessible for further research and development.[8]

Physicochemical Properties

Understanding the fundamental physicochemical properties of the active ingredient (AI) is critical for selecting the appropriate formulation strategy.

PropertyValueSource
Chemical Name This compound[9]
Synonym(s) 4-(trifluoromethyl)-3(2H)-pyridazinone[9]
CAS Number 749258-95-5[9]
Molecular Formula C5H3F3N2O[10]
Molecular Weight 164.09 g/mol [9]
Physical Form Solid[9]
Purity ~98%[9]
Storage Temperature Ambient[11]

Formulation Development Workflow

The successful application of an active ingredient depends on its correct formulation.[] The formulation process aims to create a product that is effective, stable, and easy to handle and apply.[13] The choice of formulation type is dictated by the physicochemical properties of the active ingredient, the intended application, and economic factors.

formulation_workflow cluster_preformulation Pre-Formulation cluster_development Development cluster_testing Testing & Analysis p1 AI Characterization (Solubility, Stability, MP) p2 Select Formulation Type (EC, SC, WP, etc.) p1->p2 Data-driven Decision d1 Select Excipients (Solvents, Surfactants, Carriers) p2->d1 d2 Prototype Formulation (Lab Scale) d1->d2 d3 Optimization (Component Ratios) d2->d3 t1 Physicochemical Tests (Viscosity, pH, etc.) d3->t1 t2 Stability Studies (Accelerated & Real-Time) t1->t2 t3 Performance Evaluation (Bio-efficacy) t2->t3 t3->d3 Iterate if needed

Caption: General workflow for agricultural formulation development.

Emulsifiable Concentrate (EC) Formulation

An Emulsifiable Concentrate (EC) is a liquid formulation where the active ingredient is dissolved in an organic solvent and combined with emulsifying agents.[14] When diluted with water in a spray tank, it spontaneously forms a stable "milky" emulsion of oil droplets in water.[15][16] ECs are a popular choice due to their ease of mixing, high active ingredient concentration, and effective penetration of the plant's waxy cuticle.[14][17]

Rationale for EC Formulation

Given that this compound is a solid at ambient temperature, an EC formulation requires dissolving it in a suitable solvent system. This approach is advantageous if the AI exhibits good solubility in water-immiscible organic solvents. The resulting emulsion provides uniform application and enhances foliar uptake.[17]

Protocol for EC Formulation

ec_protocol start Start step1 Step 1: AI Dissolution Dissolve AI in primary solvent with gentle heating if necessary. start->step1 step2 Step 2: Add Co-Solvent Incorporate co-solvent (if used) to improve stability and solvency. step1->step2 step3 Step 3: Add Emulsifiers Blend in the anionic and non-ionic emulsifier pair. step2->step3 step4 Step 4: Homogenize Mix thoroughly until a clear, homogeneous solution is formed. step3->step4 step5 Step 5: Quality Control Test emulsion stability, clarity, and spontaneity. step4->step5 end End step5->end

Caption: Step-by-step protocol for preparing an EC formulation.

Materials & Equipment:

  • This compound (Active Ingredient)

  • Aromatic solvent (e.g., Solvesso™ 150)

  • Co-solvent (e.g., Cyclohexanone)

  • Anionic emulsifier (e.g., Calcium dodecylbenzenesulfonate)

  • Non-ionic emulsifier (e.g., Ethoxylated castor oil)

  • Magnetic stirrer with heating plate

  • Glass beakers and graduated cylinders

  • Analytical balance

Procedure:

  • Solvent Preparation: In a beaker, add the primary aromatic solvent.

  • AI Dissolution: While stirring, slowly add the pre-weighed this compound to the solvent. Gentle heating (40-50°C) may be applied to facilitate dissolution. Ensure the AI is completely dissolved.

  • Emulsifier Addition: Add the anionic and non-ionic emulsifiers to the solution. The combination of two emulsifiers with different Hydrophilic-Lipophilic Balance (HLB) values is crucial for creating a stable emulsion upon dilution.[15]

  • Homogenization: Continue stirring for 15-20 minutes until the mixture is a clear, homogeneous concentrate.

  • Quality Control: Perform a spontaneity and emulsion stability test by adding a small amount of the EC to water in a graduated cylinder and observing the formation and stability of the milky emulsion over time.

Sample EC Formulation Recipe
ComponentFunctionTypical % (w/w)
This compoundActive Ingredient10 - 25
Aromatic Solvent (e.g., Solvesso™ 150)Primary Solvent60 - 75
Anionic EmulsifierEmulsifier3 - 6
Non-ionic EmulsifierEmulsifier / Stabilizer3 - 6
Total 100

Suspension Concentrate (SC) Formulation

Suspension Concentrates (also known as flowables) consist of a stable dispersion of solid active ingredient particles in a liquid, typically water.[18][19] This formulation type is ideal for AIs that have low solubility in both water and organic solvents. The benefits of SCs include the absence of flammable solvents, reduced dust exposure during handling, and ease of use.[18]

Rationale for SC Formulation

If this compound has low water solubility, an SC formulation is a highly suitable option. The key challenge is to prevent particle agglomeration and settling during storage. This is achieved through a combination of fine milling and the use of wetting and dispersing agents.[20]

Protocol for SC Formulation

sc_protocol start Start step1 Step 1: Aqueous Phase Prep Disperse antifreeze, wetting agent, and dispersant in water. start->step1 step2 Step 2: Add AI Slowly add the solid AI powder to the aqueous phase under high shear. step1->step2 step3 Step 3: Wet Milling Mill the slurry in a bead mill to achieve the target particle size (typically 2-5 µm). step2->step3 step4 Step 4: Add Rheology Modifier Incorporate a pre-hydrated thickener (e.g., Xanthan gum) to prevent settling. step3->step4 step5 Step 5: Final Additions Add antifoam agent and biocide. Adjust to final volume. step4->step5 step6 Step 6: Quality Control Test particle size, viscosity, and suspensibility. step5->step6 end End step6->end

Caption: Step-by-step protocol for preparing an SC formulation.

Materials & Equipment:

  • This compound (micronized)

  • Wetting agent (e.g., Sodium lignosulfonate)

  • Dispersing agent (e.g., Naphthalene sulfonate condensate)

  • Antifreeze (e.g., Propylene glycol)

  • Thickener/Rheology modifier (e.g., Xanthan gum)

  • Antifoam agent (e.g., Silicone-based emulsion)

  • Biocide

  • High-shear mixer and bead mill

  • Viscometer and particle size analyzer

Procedure:

  • Prepare Aqueous Phase: In a mixing vessel, combine water, antifreeze, wetting agent, and dispersing agent. Mix until all components are dissolved or fully dispersed.

  • Create Mill Base: While under high-shear agitation, slowly add the solid this compound to the aqueous phase to form a slurry.

  • Milling: Transfer the slurry to a bead mill. Mill until the desired particle size distribution is achieved (e.g., D90 < 10 µm). Particle size is critical for suspension stability.[20]

  • Thickener Addition: In a separate container, pre-hydrate the xanthan gum. Slowly add the hydrated thickener to the milled concentrate under gentle agitation to build viscosity. This prevents the solid particles from settling over time.[18]

  • Finalization: Add the antifoam agent and biocide. Adjust the formulation to the final volume with water and mix until uniform.

  • Quality Control: Measure key parameters such as viscosity, particle size distribution, and suspensibility (CIPAC method MT 161).

Sample SC Formulation Recipe
ComponentFunctionTypical % (w/w)
This compoundActive Ingredient20 - 40
Wetting/Dispersing AgentsParticle stabilization3 - 7
Propylene GlycolAntifreeze5 - 10
Xanthan GumThickener/Anti-settling0.1 - 0.3
Antifoam AgentProcessing aid0.1 - 0.5
BiocidePreservative0.1 - 0.2
WaterCarrierto 100
Total 100

Wettable Powder (WP) Formulation

Wettable Powders are finely ground, dry formulations that form a suspension when mixed with water before application.[21][22] They contain the active ingredient, a carrier (like clay or silica), and wetting and dispersing agents. WPs are cost-effective and have good storage stability but can pose an inhalation hazard during mixing.[22]

Rationale for WP Formulation

A WP formulation is a viable option for a solid AI like this compound, especially when solvent-based systems are to be avoided. The key to a good WP is ensuring it wets quickly and forms a stable suspension in the spray tank.[23]

Protocol for WP Formulation

wp_protocol start Start step1 Step 1: Pre-blending Combine AI, carrier, wetting agent, and dispersing agent in a blender. start->step1 step2 Step 2: Milling Grind the pre-blended mixture in an air mill or hammer mill to a fine, uniform powder. step1->step2 step3 Step 3: Post-blending Blend the milled powder thoroughly to ensure homogeneity. step2->step3 step4 Step 4: Quality Control Test wettability (CIPAC MT 53.3) and suspensibility (CIPAC MT 15.1). step3->step4 end End step4->end

Caption: Step-by-step protocol for preparing a WP formulation.

Materials & Equipment:

  • This compound

  • Inert carrier (e.g., Kaolin clay, synthetic silica)

  • Wetting agent (e.g., Sodium lauryl sulfate)

  • Dispersing agent (e.g., Sodium lignosulfonate)

  • Ribbon blender or V-blender

  • Air mill or hammer mill

Procedure:

  • Pre-blending: Accurately weigh and combine the active ingredient, carrier, wetting agent, and dispersing agent in a blender. Mix for 10-15 minutes to create a uniform pre-mix.

  • Milling: Process the pre-blended powder through an appropriate mill (e.g., air mill) to reduce the particle size. Fine particle size is essential for good suspensibility.[24]

  • Homogenization: Post-blend the milled powder to ensure the final product is homogeneous.

  • Quality Control: Test the final powder for key properties. Wettability should be rapid (typically under 1 minute), and suspensibility should meet required specifications to prevent settling in the spray tank.[25]

Sample WP Formulation Recipe
ComponentFunctionTypical % (w/w)
This compoundActive Ingredient50 - 80
Wetting AgentPromotes wetting in water1 - 3
Dispersing AgentPrevents particle flocculation2 - 5
Inert Carrier (e.g., Kaolin)Diluent / Carrierto 100
Total 100

Role of Adjuvants and Surfactants

Adjuvants are substances added to the spray tank to modify the performance of the herbicide or the application characteristics.[26] Surfactants (surface-active agents) are a key type of adjuvant that improve herbicide efficacy by enhancing wetting, spreading, and penetration of the AI through the waxy cuticle of the leaf.[27]

Adjuvant TypePrimary Function(s)Typical Use Rate (% v/v)
Non-Ionic Surfactants (NIS) Reduce water surface tension, improve spreading.[28]0.25 - 0.5
Crop Oil Concentrates (COC) Improve penetration through waxy cuticles.[28]0.5 - 1.0
Methylated Seed Oils (MSO) Enhance speed of absorption, particularly under stress conditions.[26][28]0.5 - 1.0
Ammonium Fertilizers (AMS, UAN) Condition hard water and can enhance uptake of certain herbicides.[26]Varies by product

Quality Control and Stability Testing

Ensuring the physical and chemical stability of a formulation is critical for its shelf-life and performance.[] Stability testing is conducted under both accelerated and real-time conditions to predict the product's shelf-life.

Key Quality Control Parameters
  • Active Ingredient Content: Confirms the correct concentration of the AI.

  • Physical Properties: Appearance, pH, viscosity (for liquids), pourability, and particle size distribution.

  • Emulsion/Suspension Stability: For ECs, measures spontaneity and stability of the emulsion. For SCs and WPs, measures suspensibility.

  • Low-Temperature Stability: Liquid formulations should be tested for stability at low temperatures (e.g., 0°C for 7 days) to check for crystallization or phase separation.[30]

Storage Stability Protocols
Test TypeConditionsDurationPurpose
Accelerated Storage 54°C (CIPAC Method MT 46.3)14 daysTo quickly assess chemical degradation and physical changes to predict a longer shelf-life.[]
Real-Time Storage Ambient temperature (e.g., 25°C)2 yearsTo determine the actual shelf-life of the product under typical storage conditions.[]

During stability studies, samples are analyzed at set intervals (e.g., 0, 6, 12, 24 months for real-time) for both chemical (AI content) and physical properties. Any significant change in parameters like suspensibility, viscosity, or particle size can compromise product performance.

Field Application Protocols

  • Tank Mixing: Fill the spray tank with half the required amount of water. Begin agitation.

  • Add Formulation: Add the required amount of the formulated this compound product to the tank.

  • Add Adjuvants: If required by the product label or for specific weed targets, add the recommended adjuvant(s).

  • Complete Filling: Add the remaining water to the tank while maintaining agitation.

  • Application: Apply the spray mixture uniformly over the target area using calibrated spray equipment. Continuous agitation is recommended for SC and WP formulations to prevent settling.[21]

  • Safety: Always wear appropriate Personal Protective Equipment (PPE), including gloves, long-sleeved clothing, and eye protection, when handling and applying agricultural chemicals.[16] Adhere to all local regulations regarding herbicide application.[31][32]

References

  • Sibgatulin, D. A., et al. (n.d.). A Convenient Synthesis of 4-Trifluoromethyl-(2H)
  • Croda Agriculture. (n.d.).
  • Alligare. (2024). Understanding Emulsifiable Concentrate Herbicides: What They Are and How They Work. Alligare. [Link]
  • ResearchGate. (n.d.). Herbicide formulation and their use.
  • PennState Extension. (n.d.). Herbicide Applicator Training. Department of Plant Science. [Link]
  • Scribd. (n.d.). Stability Guidelines Ag. Scribd. [Link]
  • Solutions Pest & Lawn. (n.d.).
  • Australian Pesticides and Veterinary Medicines Authority. (2025). Generation of storage stability data for agricultural chemical products. APVMA. [Link]
  • Croda Agriculture. (n.d.).
  • Royal Society of Chemistry. (n.d.). Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Organic & Biomolecular Chemistry. [Link]
  • YouTube. (2024).
  • Purdue Extension. (n.d.). Pesticides and Formulation Technology. Purdue University. [Link]
  • Google Patents. (n.d.). Pyridazinone derivatives as herbicides.
  • Solutions Pest & Lawn. (n.d.).
  • National Institutes of Health. (2021). In Silico Structure-Guided Optimization and Molecular Simulation Studies of 3-Phenoxy-4-(3-trifluoromethylphenyl)
  • Colorado State University Extension. (n.d.).
  • MDPI. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. [Link]
  • Forestry Distributing. (n.d.). Spray Adjuvants and Surfactants. Forestry Distributing. [Link]
  • Crop Protection Network. (2024). Adjuvants with Herbicides. When and Why They Are Needed. Crop Protection Network. [Link]
  • Colorado State University Extension. (n.d.). Herbicide Surfactants and Adjuvants. CSU. [Link]
  • Colorado State University Extension. (n.d.). 301 Adjuvants & Surfactants. CSU. [Link]
  • PennState Extension. (2025). Pesticide Formulation Demonstration.
  • Texas Department of Agriculture. (n.d.).
  • Iowa State University Extension. (n.d.). Role of spray adjuvants with postemergence herbicides.
  • Google Patents. (n.d.). A process for preparing a wettable powder formulation.
  • Google Patents. (n.d.). Pyridazinone herbicides.
  • Journal of Applied Biological Sciences. (n.d.). PREPARATION OF WETTABLE POWDER FORMULATION OF BACILLUS THURINGIENSIS KD2. JABS. [Link]
  • Google Patents. (n.d.). Pyridazinone herbicides and pyridazinone intermediates used to prepare a herbicide.
  • Scribd. (n.d.).
  • ResearchGate. (2025). Herbicide Formulations.
  • Google Patents. (n.d.). Pyridazinone herbicides.
  • National Institutes of Health. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. [Link]
  • SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]
  • PubMed. (2024). Pyridazine and pyridazinone compounds in crops protection: a review. PubMed. [Link]
  • Texas Department of Agriculture. (n.d.). Regulated Herbicides Procedures for Applying. TDA. [Link]
  • National Pesticide Information Center. (n.d.).
  • ResearchGate. (2025). Synthesis and Herbicidal Activity of Novel 6-Methyl-4-(3-trifluoromethylphenyl)pyridazin-3(2H)-one.
  • U.S. Environmental Protection Agency. (2025).
  • PubChemLite. (n.d.). This compound. PubChemLite. [Link]
  • MDPI. (n.d.).
  • MDPI. (2021). In Silico Structure-Guided Optimization and Molecular Simulation Studies of 3-Phenoxy-4-(3-trifluoromethylphenyl)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(Trifluoromethyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(trifluoromethyl)pyridazin-3(2H)-one. This resource is designed for researchers, chemists, and drug development professionals seeking to enhance reaction yields and troubleshoot common issues encountered during this synthesis. This guide provides in-depth, experience-driven advice, detailed protocols, and logical workflows to navigate the complexities of this important chemical transformation.

Section 1: Troubleshooting Guide (Question & Answer)

This section addresses the most common challenges encountered during the synthesis. Each answer provides a systematic approach to identifying and resolving the root cause of the issue.

Q1: My reaction yield for this compound is consistently low. What are the most common causes?

A1: Low yield is a frequent challenge in pyridazinone synthesis and typically stems from one or more of the following factors: purity of starting materials, suboptimal reaction conditions, incomplete cyclization, or inefficient purification. A systematic evaluation is the key to improving your outcome.[1]

Here is a logical workflow to diagnose the issue:

troubleshooting_workflow start Low Yield Reported purity Step 1: Verify Purity of Starting Materials start->purity Begin Diagnosis conditions Step 2: Optimize Reaction Conditions purity->conditions Reagents Confirmed Pure side_products Step 3: Analyze for Side Products conditions->side_products Conditions Optimized purification Step 4: Refine Purification Strategy side_products->purification Byproducts Identified success Improved Yield purification->success Process Complete

Caption: A troubleshooting workflow for addressing low yields.

Detailed Breakdown:

  • Purity of Starting Materials: The primary route involves the cyclocondensation of a γ-ketoacid precursor with hydrazine.[2] Impurities in either the ketoacid or the hydrazine derivative can introduce competing side reactions, poisoning catalysts (if used), or inhibiting the desired cyclization. Always use freshly purified or high-purity reagents.[1]

  • Reaction Conditions:

    • Temperature: Temperature control is critical. Insufficient heat can lead to an incomplete reaction, while excessive temperatures may cause decomposition of reactants or the desired product. The optimal temperature must be determined empirically, often by monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

    • Solvent: The choice of solvent affects reaction kinetics and solubility. Protic solvents such as ethanol or acetic acid are commonly used as they can facilitate the proton transfer steps involved in hydrazone formation and subsequent cyclization.[1]

  • Incomplete Reaction/Side Products: The formation of a stable hydrazone intermediate is a common issue. If the subsequent intramolecular cyclization is slow or does not proceed to completion, the hydrazone may be isolated as a major byproduct, significantly lowering the yield of the target pyridazinone.[1]

  • Inefficient Purification: The product may be lost during workup or purification. Recrystallization is a common method, but choosing the right solvent system is crucial to maximize recovery and purity. Column chromatography can also be employed for more challenging separations.[3]

Q2: My TLC/LC-MS analysis shows multiple spots, indicating the presence of side products. What are these impurities and how can I minimize them?

A2: The formation of side products is a direct consequence of the reaction mechanism and conditions. Understanding these potential side reactions is essential for minimizing their formation.

Common Side Products and Mitigation Strategies:

  • Hydrazone Intermediate:

    • Cause: The initial condensation of the γ-ketoacid's ketone group with hydrazine forms a hydrazone. If the subsequent ring-closing (cyclization) step is slow or the reaction is stopped prematurely, this will be a major byproduct.[1]

    • Mechanism: The reaction is an equilibrium. The cyclization step involves the formation of water and is often the rate-limiting step.

    • Mitigation:

      • Increase Reaction Time/Temperature: Ensure the reaction is heated for a sufficient duration to drive the cyclization to completion. Monitor via TLC until the starting ketoacid spot disappears and the product spot maximizes.

      • Acid Catalysis: The cyclization/dehydration step can be catalyzed by an acidic medium. Acetic acid is often used as both a solvent and a catalyst to facilitate this step.[1]

      • Water Removal: Actively removing water using a Dean-Stark apparatus can shift the equilibrium towards the cyclized product, which can be particularly effective in stubborn reactions.[1]

  • N-N Bond Cleavage Products:

    • Cause: Under harsh conditions, such as excessively high temperatures or the presence of strong oxidizing/reducing agents, the N-N bond within the hydrazine or the pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]

    • Mitigation: Avoid unnecessarily high temperatures. Stick to the recommended temperature ranges found in literature protocols (typically refluxing in ethanol or acetic acid) and ensure the reaction environment is inert if sensitive reagents are used.[2][4]

Q3: The final product is difficult to purify. What are the recommended purification strategies?

A3: Purification of pyridazinone derivatives can be challenging due to their polarity and potential for hydrogen bonding. A multi-step approach is often necessary.

  • Initial Workup: After the reaction is complete, the crude product is typically isolated by cooling the reaction mixture and collecting the precipitate by filtration. If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting solid is often washed with a non-polar solvent (like cold ether or hexanes) to remove organic impurities.[4]

  • Recrystallization: This is the most common and effective method for purifying solid pyridazinones.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethanol, ethanol/water mixtures, or ethyl acetate.[4]

    • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.

  • Column Chromatography: If recrystallization fails to provide a pure product, silica gel column chromatography is the next step.

    • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. The polarity of the eluent should be carefully optimized using TLC to ensure good separation between the product and any impurities.[3] A typical starting point could be 30-50% Ethyl Acetate in Hexanes.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the most reliable synthetic route to this compound?

The most general and reliable approach is a two-step synthesis starting from methyl 3,3,3-trifluoropyruvate (MeTFP).[2]

  • Step 1: Aldol Condensation: MeTFP undergoes an aldol-type condensation with a ketone. For the parent this compound, the simplest ketone (acetone) would be used. This reaction forms an intermediate α-hydroxy-γ-ketoacid derivative. Optimized conditions often involve heating the reactants neat (without solvent) at around 100 °C in a sealed vessel.[2]

  • Step 2: Cyclocondensation: The resulting ketoacid intermediate is then reacted with hydrazine hydrate in a suitable solvent like acetic acid under reflux. The hydrazine reacts with the ketone and then the ester in an intramolecular fashion to form the stable six-membered pyridazinone ring.[2]

synthesis_workflow start_materials Methyl 3,3,3-trifluoropyruvate + Carbonyl Compound step1 Aldol Condensation (e.g., 100°C, neat) start_materials->step1 intermediate α-hydroxy-γ-ketoacid Derivative step1->intermediate step2 Cyclocondensation (Hydrazine Hydrate, AcOH, Reflux) intermediate->step2 product 4-(Trifluoromethyl) -pyridazin-3(2H)-one step2->product

Caption: General two-step synthesis of 4-CF3-pyridazin-3(2H)-ones.

FAQ 2: How critical is pH control during the cyclocondensation step?

pH control is very important. The cyclization of γ-ketoacids with hydrazine is often catalyzed by acid.[1] An acidic medium, such as glacial acetic acid, serves two purposes: it acts as a solvent and catalyzes the dehydration step required for ring closure. However, strongly acidic conditions could potentially lead to unwanted side reactions or degradation. Mildly acidic conditions are generally optimal for promoting the desired reaction pathway.[1]

FAQ 3: Can water removal techniques like a Dean-Stark trap improve the yield?

Yes, in many cases. The final ring-closing step of the synthesis is a dehydration reaction, meaning water is produced as a byproduct. According to Le Châtelier's principle, removing a product from the reaction mixture will drive the equilibrium toward further product formation. Using a Dean-Stark apparatus with a suitable solvent (like toluene, though solvent choice must be compatible with reactant solubility) can effectively remove this water and significantly improve the yield, especially in reactions that are slow to reach completion.[1]

Section 3: Optimized Experimental Protocol

This protocol is adapted from established literature methods and provides a robust starting point for synthesis.[2]

Step 1: Synthesis of Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)pentanoate

  • In a pressure tube, combine methyl 3,3,3-trifluoropyruvate (MeTFP) (1 equiv.) and acetone (1.2 equiv.).

  • Seal the tube and heat the mixture at 100 °C for 3-5 hours.

  • Monitor the reaction by TLC or GC-MS until the MeTFP is consumed.

  • Cool the reaction mixture to room temperature. The resulting product is often used directly in the next step without further purification.

Step 2: Synthesis of this compound

  • To the crude product from Step 1, add glacial acetic acid as a solvent.

  • Add hydrazine hydrate (NH₂NH₂·H₂O) (3 equiv.) dropwise to the solution while stirring. Caution: The reaction may be exothermic.

  • Heat the reaction mixture to reflux (approx. 118 °C for acetic acid) for 1-3 hours.

  • Monitor the cyclization by TLC, observing the disappearance of the intermediate and the formation of the product spot.

  • Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral, then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from an ethanol/water mixture.

Section 4: Reaction Condition Summary

The following table summarizes typical conditions and considerations for optimizing the synthesis.

ParameterRecommended ConditionRationale & Expert Notes
Solvent Glacial Acetic Acid, EthanolProtic solvents facilitate proton transfer. Acetic acid also serves as a catalyst for dehydration.[1]
Temperature Reflux (80-120 °C)Balances reaction rate against potential for decomposition. Must be optimized for specific substrates.[1]
Hydrazine Hydrazine Hydrate (2-3 equiv.)An excess of hydrazine ensures the complete conversion of the ketoacid intermediate.
Reaction Time 1 - 5 hoursMonitor by TLC/LC-MS to determine the optimal time and avoid byproduct formation from extended heating.[1]
Water Removal Optional (Dean-Stark)Recommended for reactions that stall or give low yields due to unfavorable equilibrium.[1]

References

  • Hassan, A. A., et al. (2021). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. Molecules, 26(11), 3354.
  • Wang, C., et al. (2016). Synthesis and Herbicidal Activity of Novel 6-Methyl-4-(3-trifluoromethylphenyl)pyridazin-3(2H)-one. Chinese Journal of Chemistry, 28(10), 1842-1846.
  • Albrecht, A., et al. (2008). New, simple and versatile synthesis of 4,6-disubstituted pyridazin-3(2H)-ones. Organic & Biomolecular Chemistry, 6(7), 1197-200.

Sources

side reactions in 4-(trifluoromethyl)pyridazin-3(2H)-one synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(Trifluoromethyl)pyridazin-3(2H)-one Synthesis

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind optimizing this synthesis to help you avoid common side reactions and improve your yield and purity.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a regioisomeric impurity in my final product. What causes this and how can I improve selectivity?

A1: This is a classic challenge in pyridazinone synthesis when using unsymmetrical keto-acid derivatives. The formation of regioisomers stems from the initial condensation of hydrazine with one of two non-equivalent carbonyl groups.

  • Underlying Cause: The reaction of hydrazine with an unsymmetrical γ-ketoacid or its ester can proceed via two different pathways, leading to isomeric pyridazinone products. The regioselectivity is governed by the relative reactivity of the ketone and the acid/ester carbonyl groups. The trifluoromethyl group, being strongly electron-withdrawing, significantly influences the electrophilicity of the adjacent carbonyl, making it a primary site for nucleophilic attack.

  • Troubleshooting & Optimization:

    • pH Control: The pH of the reaction medium is critical. In acidic conditions (e.g., refluxing in acetic acid), the reaction is often under thermodynamic control, which can favor the formation of the desired isomer.[1][2] We recommend maintaining a pH between 4-5.

    • Temperature Management: Lowering the reaction temperature may shift the reaction towards kinetic control, potentially favoring attack at the more sterically accessible carbonyl. However, for this specific synthesis, thermodynamic control at reflux is often preferred to ensure cyclization and dehydration.[2]

    • Choice of Precursor: A highly effective strategy is to start with a precursor where the regiochemistry is already defined. For instance, the cyclocondensation of hydrazine with an α-hydroxy-α-CF3-γ-ketoacid derivative, formed from methyl 3,3,3-trifluoropyruvate and a carbonyl compound, provides a direct and regioselective route to the desired 4-CF3 product.[1]

Q2: My reaction yields are consistently low (<50%). What are the most likely reasons and how can I boost the yield?

A2: Low yields are a frequent issue and can be attributed to several factors, from reagent quality to incomplete reaction or side product formation.[2]

  • Underlying Causes & Solutions:

    • Purity of Starting Materials: Ensure the purity of your γ-ketoacid precursor and the hydrazine hydrate. Impurities can introduce competing reactions.[2] It is advisable to use freshly opened or purified reagents.

    • Incomplete Dehydration: The final step of the cyclocondensation is the elimination of water to form the stable pyridazinone ring. If water is not effectively removed, the equilibrium may not favor the product.[2]

      • Solution: Performing the reaction in a solvent like toluene or xylene with a Dean-Stark apparatus can effectively remove water and drive the reaction to completion.

    • Hydrazone/Azine Formation: Hydrazine can react with the ketone to form a stable hydrazone which may be slow to cyclize. Furthermore, two hydrazone molecules can condense to form an azine, a common side reaction that consumes starting material.[3]

      • Solution: Using a slight excess of hydrazine (1.1-1.2 equivalents) can help, but a large excess should be avoided. Ensure reaction times are sufficient for the cyclization step to proceed after initial hydrazone formation. Monitoring the reaction by TLC or LC-MS is crucial.

    • Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete conversion. Refluxing in a suitable solvent like ethanol or acetic acid for 1-3 hours is a common starting point.[1][4]

ParameterRecommendationRationale
Solvent Acetic Acid or EthanolProtic solvents facilitate proton transfer steps in the mechanism.[2]
Temperature RefluxProvides sufficient energy for the dehydration and cyclization steps.
Hydrazine ~1.1 eq. Hydrazine HydrateMinimizes azine formation while ensuring complete reaction.
Water Removal Dean-Stark (for aprotic solvents)Drives the reaction equilibrium towards the product.[2]

Troubleshooting Guide: Side Reaction Pathways

This section delves into specific side reactions and provides advanced protocols to mitigate them.

Problem: Formation of Dihydropyridazinone Impurity

You observe a significant impurity with a mass corresponding to the desired product + 2 atomic mass units. This is likely the 4,5-dihydropyridazin-3(2H)-one intermediate.

  • Mechanism: The cyclization of the initial hydrazone intermediate yields the dihydropyridazinone. The final step is an oxidation/aromatization reaction to form the pyridazin-3(2H)-one ring. If this step is incomplete, the dihydro- species will persist.

Dihydro_Impurity Ketoacid γ-Ketoacid Precursor Intermediate Hydrazone Intermediate Ketoacid->Intermediate + N2H4 - H2O Hydrazine Hydrazine (N2H4) Dihydro 4,5-Dihydropyridazinone (Impurity) Intermediate->Dihydro Intramolecular Cyclization Product 4-(CF3)pyridazin-3(2H)-one (Desired Product) Dihydro->Product Oxidation / Dehydrogenation (-2H)

Caption: Pathway showing the formation of the dihydropyridazinone impurity.

  • Mitigation Strategy: Controlled Oxidation

    • In some synthetic routes, especially those starting from precursors that naturally lead to the dihydro- intermediate, a separate oxidation step is required.[4][5]

    • Protocol: After forming the 4,5-dihydropyridazin-3(2H)-one, the reaction mixture can be treated with an oxidizing agent. A mild and effective method involves heating in DMSO with a base like K2CO3 at ~60 °C.[4][5] This promotes the elimination of two hydrogen atoms to afford the desired aromatic ring.

Problem: N-Alkylation/N-Acylation Side Products

If your synthesis involves subsequent modification of the pyridazinone N-H, you may encounter a mixture of N2-alkylated and O-alkylated products.

  • Mechanism: The pyridazinone ring exists in lactam-lactim tautomeric equilibrium. The N-H proton is acidic, and deprotonation by a base generates an ambident nucleophile with negative charge density on both the N2 nitrogen and the exocyclic oxygen atom. Reaction with an electrophile (e.g., an alkyl halide) can occur at either site.

Tautomerism_Alkylation cluster_0 Lactam-Lactim Tautomerism cluster_1 Alkylation Pathways Lactam Lactam Form (N-H) Lactim Lactim Form (O-H) Lactam->Lactim Tautomerization Anion Ambident Anion (Deprotonated) Lactam->Anion + Base - HB+ Lactim->Lactam N_Alk N-Alkylated Product (Desired) Anion->N_Alk + R-X (at Nitrogen) O_Alk O-Alkylated Product (Side Product) Anion->O_Alk + R-X (at Oxygen)

Caption: N- vs. O-alkylation pathways from the ambident anion.

  • Mitigation Strategy: Controlling Regioselectivity

    • The selectivity of N- versus O-alkylation is highly dependent on the reaction conditions.[2]

    • Hard and Soft Acid-Base (HSAB) Principle: The nitrogen center is a "softer" nucleophile, while the oxygen is "harder." Hard electrophiles (e.g., from alkyl sulfates) tend to react at the oxygen, while softer electrophiles (e.g., from alkyl iodides) favor the nitrogen.

    • Solvent and Base Selection:

      • For N-Alkylation (Desired): Use a polar aprotic solvent like DMF or acetone with a moderately strong base like K2CO3.[6] This combination favors the N-anion's reactivity.

      • To Avoid O-Alkylation: Avoid highly polar, protic solvents and very strong bases (like sodium hydride in THF), which can promote O-alkylation.

Validated Experimental Protocol

This protocol is adapted from established literature methods for a reliable, regioselective synthesis.[1][4]

Protocol: Two-Step Synthesis from Methyl 3,3,3-trifluoropyruvate

This method provides excellent control over regiochemistry by building the carbon skeleton first, then performing the cyclocondensation.

Step 1: Aldol Condensation

  • In a pressure tube, combine methyl 3,3,3-trifluoropyruvate (1.0 eq) and the appropriate ketone (e.g., acetone, 1.0 eq).

  • Seal the tube and heat at 100 °C for 1-5 hours, monitoring by TLC or GC-MS until the pyruvate is consumed.

  • Cool the reaction mixture. The resulting aldol adduct (a derivative of α-hydroxy-α-CF3-γ-ketoacid) can often be used directly in the next step without purification.

Step 2: Cyclocondensation with Hydrazine

  • Dissolve the crude aldol adduct from Step 1 in glacial acetic acid.

  • Add hydrazine hydrate (3.0 eq) dropwise to the solution. Caution: The reaction can be exothermic.

  • Heat the mixture to reflux (approx. 118 °C) for 1-3 hours. Monitor the reaction by TLC until the intermediate is fully converted to the product.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

References

  • Li, J., et al. (2021). In Silico Structure-Guided Optimization and Molecular Simulation Studies of 3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines as Potent Phytoene Desaturase Inhibitors. Molecules, 26(22), 6979. [Link]
  • Semantic Scholar. (2021). In Silico Structure-Guided Optimization and Molecular Simulation Studies of 3-Phenoxy-4-(3-trifluoromethylphenyl) pyridazines as. [Link]
  • Shafi, S., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801. [Link]
  • Wikipedia. Wolff–Kishner reduction. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyridazinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridazinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyridazinone derivatives. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions and achieve higher yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments. Each issue is presented with potential causes and a systematic approach to resolution.

Problem 1: Low Yield of the Desired Pyridazinone Product

A low yield is one of the most frequent challenges in pyridazinone synthesis. Several factors can contribute to this issue.[1]

Potential Causes and Corrective Actions:

  • Purity of Starting Materials: Impurities in your γ-ketoacids, dicarbonyl compounds, or hydrazine derivatives can introduce side reactions or inhibit the desired cyclization.

    • Solution: Always ensure the purity of your starting materials. It is highly recommended to use freshly purified reagents.[1] Characterize your starting materials using appropriate analytical techniques (e.g., NMR, melting point) before proceeding.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. An incorrect temperature can lead to an incomplete reaction or decomposition of reactants and products.[1][2]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature and reaction time. If the reaction is slow at room temperature, consider a moderate increase in temperature (e.g., to 40-60°C).[2] However, avoid excessive heat, which can cause degradation.[2]

  • Inappropriate Solvent Choice: The solvent can significantly influence the reaction rate and yield.

    • Solution: Protic solvents like ethanol or acetic acid are commonly used as they can facilitate the proton transfer steps in the mechanism.[1][3] The choice of solvent can be critical, for instance, reacting 4-aryl-4-oxo-2-(5-oxo-1,3-diphenyl-2-pyrazolin-4-yl) butanoic acids with hydrazine hydrate yields different products in ethanol versus acetic acid.[3][4] A solvent screen is often a worthwhile optimization step.

  • Presence of Water: The cyclization step to form the pyridazinone ring involves the formation of water.[1] According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants.

    • Solution: To drive the reaction to completion, consider removing water as it is formed. This can be achieved using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.[1]

  • Incorrect pH of the Reaction Medium: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be a crucial factor.

    • Solution: A mildly acidic medium (pH 4-6) often catalyzes the dehydration step.[2] This can be achieved by adding a catalytic amount of a weak acid like acetic acid.[2] Be cautious, as strongly acidic conditions can lead to unwanted side reactions, while a higher pH may not sufficiently catalyze the dehydration.[2]

LowYield_Troubleshooting start Low Yield of Pyridazinone check_purity Verify Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp If purity is confirmed evaluate_solvent Evaluate Solvent Choice optimize_temp->evaluate_solvent adjust_ph Adjust Reaction pH evaluate_solvent->adjust_ph remove_water Consider Water Removal adjust_ph->remove_water monitor Monitor Reaction by TLC/LC-MS remove_water->monitor reevaluate Re-evaluate and Combine Optimizations monitor->reevaluate reevaluate->check_purity If yield is still low success Improved Yield - Optimization Successful reevaluate->success If yield is satisfactory Side_Reactions main Pyridazinone Synthesis hydrazone Incomplete Cyclization: Hydrazone Formation main->hydrazone regioisomers Unsymmetrical Precursors: Regioisomer Formation main->regioisomers over_alkylation Substituted Hydrazines: Over-alkylation main->over_alkylation aromatization Harsh Conditions: Dehydration/Aromatization main->aromatization cleavage Extreme Conditions: N-N Bond Cleavage main->cleavage

Sources

overcoming solubility issues with 4-(trifluoromethyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(Trifluoromethyl)pyridazin-3(2H)-one

Welcome to the technical support guide for this compound (CAS 749258-95-5). This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. Given that over 70% of new chemical entities in development pipelines suffer from poor aqueous solubility, a systematic approach to characterization and formulation is critical for experimental success.[1] This guide provides in-depth, experience-driven answers to common questions and detailed protocols to ensure you can generate reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of my aqueous buffer during my experiment. What is the primary cause?

A1: Precipitation is a clear indicator that the compound's concentration has exceeded its equilibrium solubility in the aqueous medium. This compound is a solid, heterocyclic organic molecule with a trifluoromethyl group, which significantly increases its lipophilicity, leading to inherently low aqueous solubility.[2][3]

The issue often arises when a high-concentration stock solution, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous buffer.[4] This rapid solvent shift can create a supersaturated state that is thermodynamically unstable, leading to the compound crashing out of solution.[5] The final concentration of DMSO in your assay should also be kept as low as possible (ideally <0.5%) to minimize its own effects on the biological system.[6][7]

Q2: What is the difference between "kinetic" and "thermodynamic" solubility, and which one should I be measuring?

A2: This is a crucial distinction.

  • Kinetic Solubility is measured by dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer to find the concentration at which it starts to precipitate.[8][9] This method is fast, requires minimal compound, and is suitable for high-throughput screening in early discovery.[4][10] However, it often overestimates the true solubility because of the formation of a temporary supersaturated state.[4][5]

  • Thermodynamic Solubility is the true equilibrium solubility. It is determined by adding an excess of the solid compound directly to the aqueous buffer and allowing it to equilibrate over an extended period (e.g., 24-48 hours) until the concentration of the dissolved compound is constant.[5][8][9] This value is essential for later-stage development, formulation, and predicting in vivo behavior.[9]

For initial screening assays, kinetic solubility provides a practical upper limit. For mechanism-of-action studies or preclinical development, measuring thermodynamic solubility is non-negotiable for accurate results.

Q3: Which organic solvents are recommended for preparing a high-concentration stock solution?

A3: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of poorly soluble compounds for in vitro screening. It is a powerful, water-miscible solvent capable of dissolving a wide range of organic molecules.[11] Other potential solvents include Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), though their use is less common due to higher potential toxicity in biological assays.

Best Practices for Stock Solutions:

  • Use anhydrous, high-purity DMSO to prevent water absorption, which can cause your compound to precipitate over time.[12]

  • Prepare stocks at a concentration slightly below the maximum solubility limit to improve stability (e.g., 10-20 mM).[12]

  • Store aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.[7][13]

Q4: How can I systematically improve the aqueous solubility of this compound for my experiments?

A4: Several formulation strategies can be employed, ranging from simple adjustments to more complex systems. The most common and effective methods include pH modification, the use of co-solvents, and complexation with cyclodextrins.[14][15][16] The choice depends on the requirements of your specific assay.

Troubleshooting Workflows & Protocols

This section provides a logical decision-making framework and detailed protocols for systematically addressing solubility issues.

Workflow 1: A Decision-Making Guide for Solubility Enhancement

This diagram outlines a step-by-step process for troubleshooting and improving the solubility of your compound.

Solubility_Workflow start Start: Compound Precipitates in Aqueous Buffer check_ph Is the compound ionizable? (Contains acidic/basic groups) start->check_ph ph_protocol Run Protocol 1: pH-Solubility Profiling check_ph->ph_protocol Yes cosolvent_q Is a co-solvent compatible with the assay? check_ph->cosolvent_q No / Insufficient ph_success Success: Solubility increases at optimal pH ph_protocol->ph_success ph_protocol->cosolvent_q Insufficient Improvement cosolvent_protocol Run Protocol 2: Co-solvent Screening cosolvent_q->cosolvent_protocol Yes cyclodextrin_q Is complexation a viable option? cosolvent_q->cyclodextrin_q No cosolvent_success Success: Compound is soluble in co-solvent/buffer mix cosolvent_protocol->cosolvent_success cosolvent_protocol->cyclodextrin_q Insufficient Improvement cyclo_protocol Run Protocol 3: Cyclodextrin Complexation cyclodextrin_q->cyclo_protocol Yes end_fail Re-evaluate compound or consider advanced formulations (e.g., lipid systems, solid dispersions) cyclodextrin_q->end_fail No cyclo_success Success: Inclusion complex enhances solubility cyclo_protocol->cyclo_success cyclo_protocol->end_fail Insufficient Improvement

Caption: Decision tree for selecting a solubility enhancement strategy.

Protocol 1: pH-Solubility Profiling

Rationale: The solubility of compounds with acidic or basic functional groups can be dramatically influenced by pH.[17][18][19] this compound contains a lactam moiety, which has an acidic N-H proton. By increasing the pH, this proton can be removed, forming an anion that is typically much more water-soluble.[20]

Methodology:

  • Prepare Buffers: Create a series of buffers across a relevant pH range (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0). Use buffers with low salt concentrations initially, as high ionic strength can sometimes decrease solubility (salting-out effect).[21]

  • Add Compound: Add an excess amount of solid this compound to a known volume of each buffer in separate vials. Ensure visible solid material remains to confirm saturation.

  • Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach thermodynamic equilibrium.

  • Separate Solid: After equilibration, filter the samples through a 0.22 µm PVDF filter or centrifuge at high speed (>10,000 x g) to pellet the undissolved solid.

  • Quantify: Carefully take an aliquot of the clear supernatant. Dilute it with an appropriate organic solvent (e.g., Acetonitrile or Methanol) to prevent precipitation and quantify the compound concentration using a validated analytical method like HPLC-UV or LC-MS/MS.

  • Analyze: Plot the measured solubility (in µg/mL or µM) against the pH to identify the optimal pH for solubilization.

Protocol 2: Co-solvent Screening

Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[22][23][24] This is a highly effective and common technique for both in vitro and in vivo preclinical studies.[22][23]

Common Co-solvents:

  • Polyethylene Glycol 400 (PEG 400)[11][25]

  • Propylene Glycol (PG)[11][24]

  • Ethanol[24]

  • Glycerol[7][24]

Methodology:

  • Prepare Co-solvent Mixtures: Create a series of aqueous buffer (e.g., PBS, pH 7.4) mixtures containing increasing percentages of a co-solvent (e.g., 5%, 10%, 20%, 30% v/v PEG 400).

  • Determine Solubility: Using the shake-flask method described in Protocol 1, determine the thermodynamic solubility of this compound in each co-solvent mixture.

  • Evaluate Compatibility: Run a vehicle control in your biological assay using the highest concentration of co-solvent required. This is critical to ensure the co-solvent itself does not interfere with the experimental results.

Data Summary Table:

Co-solvent System (in PBS pH 7.4)Estimated Solubility (µM)Assay Compatibility Notes
0% Co-solvent (Control)< 1Baseline
10% EthanolUser to determineCheck for cell toxicity/enzyme inhibition.
10% Propylene GlycolUser to determineGenerally well-tolerated.
20% PEG 400User to determineCan increase viscosity.
30% PEG 400 / 5% Tween 80User to determineSurfactant may be needed for higher conc.
Protocol 3: Complexation with Cyclodextrins

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[26] They can encapsulate poorly soluble "guest" molecules, like our compound, forming an inclusion complex that is significantly more water-soluble.[26][27][28][29] This is a widely used technique in pharmaceutical formulation.[1][28]

Mechanism of Action:

Cyclodextrin_Mechanism cluster_2 compound Drug complex Drug-CD Complex cd Cyclodextrin (Hydrophobic Cavity) drug_in_cd Drug plus + arrow

Caption: Encapsulation of a drug by a cyclodextrin to form a soluble complex.

Methodology:

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high solubility and safety profiles.

  • Prepare Solutions: Create aqueous solutions of the cyclodextrin at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Phase Solubility Study: Add an excess of solid this compound to each cyclodextrin solution.

  • Equilibrate and Quantify: Follow steps 3-5 from Protocol 1 to determine the compound's apparent solubility at each cyclodextrin concentration.

  • Analyze: Plot the solubility of the compound against the cyclodextrin concentration. A linear relationship (an AL-type diagram) indicates the formation of a soluble 1:1 complex.

References

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules.
  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Jadhav, P., et al. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. International Journal of Applied Pharmaceutics.
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • Sharma, D., et al. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Taylor & Francis Online.
  • Prajapati, R., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research.
  • Yadav, V. R., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Applied Pharmaceutical Science.
  • S, S., & P, S. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). IOP Conference Series: Materials Science and Engineering.
  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
  • S, S., & P, S. (2014).
  • Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH.
  • Cosolvent. (n.d.). Wikipedia.
  • S. K, S., & S, S. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences.
  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.).
  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.
  • Al-Hamidi, H., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC - NIH.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
  • Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma.
  • Keeping DMSO Concentration Below 0.5% to Minimize its Effect in HTS Assays. (n.d.). Coroflot.
  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate.
  • This compound. (n.d.). PubChemLite.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Comparison of kinetic solubility with equilibrium solubility (μM) of... (n.d.). ResearchGate.
  • 6-(4-fluoro-3-(trifluoromethyl))phenyl-pyridazin-3(2H)-one. (n.d.). ChemBK.
  • 4-(Trifluoromethyl)pyridine. (n.d.). PubChem.
  • DMSO stock preparation. (2021). Protocols.io.
  • How does pH affect solubility? (2025). askIITians.
  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
  • Singh, P., et al. (2018). Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. Future Medicinal Chemistry.
  • What Is The Role Of pH In Chemical Solubility? (2025). YouTube.
  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (2020). PMC - PubMed Central.
  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). Molecules.
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2022). RSC Publishing.
  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019). MDPI.

Sources

stability testing of 4-(trifluoromethyl)pyridazin-3(2H)-one under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(trifluoromethyl)pyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on establishing a robust stability testing program for this compound. Here, we move beyond simple protocols to explain the scientific rationale behind our recommendations, ensuring your experiments are both compliant and scientifically sound.

Section 1: Compound Overview and Handling

1.1. Physicochemical Properties

Before initiating any stability study, a fundamental understanding of the molecule's properties is essential. This compound is a heterocyclic compound featuring a pyridazinone core, which is known to be a privileged scaffold in medicinal chemistry.[1][2][3][4] The presence of the electron-withdrawing trifluoromethyl group can significantly influence the molecule's reactivity and degradation pathways.

PropertyDataSource
Chemical Structure Chemical structure of this compoundPubChem
Molecular Formula C₅H₃F₃N₂O
Molecular Weight 164.09 g/mol
Physical Form Solid
Storage Ambient Temperature

1.2. Handling and Storage Recommendations

While the supplier suggests ambient storage, for long-term stability and to minimize potential degradation, the following practices are recommended:

  • Storage: Store the solid material in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and protected from light. For solutions, use freshly prepared samples for analysis.

  • Avoid: High humidity, prolonged exposure to light, and contact with strong oxidizing agents or reactive metals.

Section 2: Designing a Forced Degradation Study

Forced degradation, or stress testing, is a critical step to identify potential degradation products and establish the intrinsic stability of the molecule.[5][6][7][8] This process is foundational for developing a stability-indicating analytical method. The overall goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without secondary, more complex reactions dominating.[9]

2.1. Overall Workflow

The following diagram outlines a logical workflow for conducting a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Expose Base Base Hydrolysis (0.1 M NaOH, RT) Prep->Base Expose Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Expose Thermal Thermal (80°C, Solid & Solution) Prep->Thermal Expose Photo Photolytic (ICH Q1B Light Source) Prep->Photo Expose Quench Quench Reaction (Neutralize if needed) Acid->Quench Sample at time points Base->Quench Sample at time points Oxidation->Quench Sample at time points Thermal->Quench Sample at time points Photo->Quench Sample at time points Analyze Analyze via HPLC-UV/MS (Stability-Indicating Method) Quench->Analyze MassBalance Calculate Mass Balance (% Assay + % Impurities) Analyze->MassBalance

Caption: Workflow for a forced degradation study.

2.2. Recommended Stress Conditions

The following conditions are based on the International Council for Harmonisation (ICH) guidelines and are a robust starting point for your studies.[5][10][11]

ConditionReagent/ParameterTypical DurationRationale & Key Considerations
Acid Hydrolysis 0.1 M to 1 M HCl24 - 72 hours (at 60°C)The pyridazinone ring can be susceptible to hydrolysis. The trifluoromethyl group may also undergo hydrolysis under harsh acidic conditions. Monitor for the appearance of new peaks.[9]
Base Hydrolysis 0.1 M to 1 M NaOH2 - 24 hours (at RT)Basic conditions can also promote ring opening or other rearrangements. The lactam bond within the pyridazinone ring is a potential site for cleavage.[9]
Oxidation 3% - 30% H₂O₂24 hours (at RT)Nitrogen-containing heterocycles can be susceptible to N-oxidation.[12][13] The electron-rich parts of the ring are potential targets. Protect samples from light to avoid photo-oxidation.
Thermal 80°C (or 20°C above accelerated)Up to 1 weekTest both solid material and a solution to assess stability in different physical states. Look for signs of melting, discoloration, or degradation.
Photostability ICH-compliant light sourceOverall illumination of ≥ 1.2 million lux hours and ≥ 200 watt hours/m² of UVA light.As per ICH Q1B guidelines, this tests for light sensitivity.[14][15][16][17] A dark control sample must be run in parallel to differentiate photolytic from thermal degradation.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during stability testing in a question-and-answer format.

Q1: I see rapid and extensive degradation (>50%) in my basic hydrolysis sample within a few hours. What should I do?

A1: This indicates high lability to base. The pyridazinone ring is likely undergoing rapid hydrolysis.

  • Troubleshooting Steps:

    • Reduce Severity: Lower the concentration of NaOH (e.g., to 0.01 M) or decrease the temperature (e.g., perform the study at 4°C).

    • Time Points: Sample at much earlier time points (e.g., 5, 15, 30, and 60 minutes) to capture the initial degradation profile before it becomes too complex.

    • Mechanism: This rapid degradation suggests that the lactam bond is highly susceptible to nucleophilic attack under basic conditions.

Q2: My mass balance is below 95% in the oxidative stress condition. Where could the missing mass be?

A2: A poor mass balance often suggests one of the following:

  • Non-Chromophoric Degradants: The degradation products may lack a UV chromophore at the detection wavelength. Use a diode array detector (DAD) to screen across multiple wavelengths. Mass spectrometry (MS) detection is invaluable here.

  • Volatile Degradants: Small, volatile fragments may have formed and been lost from the sample. This is less common but possible with significant ring cleavage.

  • Precipitation: A degradant may be insoluble in the sample diluent and has precipitated out. Visually inspect your samples and try a different diluent for analysis.

  • Adsorption: Highly polar or reactive degradants might be irreversibly adsorbed onto the HPLC column.

Q3: I observe a new peak in my photostability sample, but also in my dark control. How do I interpret this?

A3: This indicates that the degradation is not primarily photolytic but rather thermal. The light chamber often generates heat. The new peak is a thermal degradant. Your report should state that the compound is stable to light under the tested conditions but shows thermal degradation at the temperature of the photostability chamber.

Q4: What are the likely degradation pathways for this molecule?

A4: Based on the pyridazinone structure and the trifluoromethyl group, we can hypothesize several degradation pathways. This is a predictive exercise to guide your analytical investigation.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Parent This compound (Parent Compound) RingOpening Ring-Opened Product (via Lactam Cleavage) Parent->RingOpening H₂O / OH⁻ or H⁺ Defluoro 4-(Carboxy)pyridazin-3(2H)-one (via CF3 Hydrolysis - Harsh Acid) Parent->Defluoro Strong Acid, Heat N_Oxide N-Oxide Derivative (Oxidation at Ring Nitrogen) Parent->N_Oxide H₂O₂

Caption: Potential degradation pathways.

  • Hydrolytic Pathway: The most probable pathway is the hydrolysis of the cyclic amide (lactam) bond, leading to a ring-opened carboxylic acid derivative. Under very harsh acidic conditions, the trifluoromethyl group itself could potentially hydrolyze to a carboxylic acid.

  • Oxidative Pathway: The nitrogen atoms in the pyridazinone ring are potential sites for oxidation, which could lead to the formation of N-oxides.[12][13]

Q5: How do I develop a stability-indicating HPLC method?

A5: A stability-indicating method is one that can separate the parent drug from all its degradation products and impurities.

  • Starting Point:

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 15 minutes) to ensure separation of all peaks.

    • Detection: UV at 254 nm and/or a wavelength maximum of the parent compound. Couple with a mass spectrometer for peak identification.

  • Validation: Analyze the stressed samples. The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the parent peak and from each other. Peak purity analysis using a DAD detector is essential to confirm that the parent peak is spectrally pure in the presence of degradants.

References

  • Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and electro-Fenton Methods. PubMed.
  • ICH Q1B: Photostability Testing of New Drug Substances and Products. Jordi Labs.
  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare.
  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy.
  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy.
  • Quality Guidelines. ICH.
  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency (EMA).
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA).
  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
  • A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. PubMed.
  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. atlas-mts.com.
  • Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
  • Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
  • Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and Electro-Fenton Methods. ResearchGate.
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. ACS Sustainable Chemistry & Engineering.
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC.
  • Forced degradation studies. ResearchGate.
  • A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. PMC - NIH.
  • Forced Degradation Studies. MedCrave online.
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
  • Forced Degradation Studies. SciSpace.
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI.
  • Development of forced degradation and stability indicating studies of drugs—A review. NIH.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • In Silico Structure-Guided Optimization and Molecular Simulation Studies of 3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines as Potent Phytoene Desaturase Inhibitors. NIH.
  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical & Pharmacology Journal.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research.
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Semantic Scholar.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH.
  • An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PubMed.
  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). ScienceDirect.

Sources

troubleshooting guide for 4-(trifluoromethyl)pyridazin-3(2H)-one NMR analysis

Author: BenchChem Technical Support Team. Date: January 2026

Guide Topic: Troubleshooting NMR Analysis of 4-(trifluoromethyl)pyridazin-3(2H)-one

Welcome to the technical support center. As Senior Application Scientists, we have compiled this guide based on extensive field experience and foundational spectroscopic principles to help you navigate the nuances of NMR analysis for this compound. This document provides in-depth, question-and-answer-based troubleshooting for common issues encountered during your experiments.

Section 1: Sample Preparation and Spectrometer Setup

This initial section addresses the most critical step for acquiring high-quality data: preparing your sample and setting up the instrument correctly.

Q1: What is the recommended deuterated solvent for this compound, and why?

Answer: The recommended solvent is Dimethyl Sulfoxide-d₆ (DMSO-d₆) .

Causality and Experimental Choice: The structure of this compound contains a polar lactam-like pyridazinone ring capable of hydrogen bonding via its N-H proton.

  • Polarity Match: DMSO-d₆ is a highly polar aprotic solvent, which makes it an excellent choice for dissolving polar heterocyclic compounds like pyridazinones that may have poor solubility in less polar solvents like Chloroform-d (CDCl₃).[1][2]

  • N-H Proton Observation: Unlike protic solvents such as Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O), DMSO-d₆ does not readily exchange with the N-H proton on the pyridazinone ring. This allows for the direct observation of the N-H proton signal, which is a key structural feature. In CD₃OD, this peak would be broadened or would disappear entirely due to rapid chemical exchange.[3]

  • Water Contamination: DMSO is hygroscopic and readily absorbs atmospheric moisture. This often results in a broad water peak in the ¹H NMR spectrum (typically around 3.33 ppm). While this can sometimes overlap with signals of interest, its presence is a well-known characteristic of this solvent.[4]

Data Summary Table 1: Properties of Common Deuterated Solvents

SolventFormulaResidual ¹H Peak (ppm)Residual ¹³C Peak (ppm)PolarityKey Characteristics
DMSO-d₆ (CD₃)₂SO~2.5039.52HighRecommended. Excellent for polar compounds; preserves N-H signals.
Chloroform-d CDCl₃~7.2677.16LowGood for non-polar compounds; may fail to dissolve pyridazinones.[1]
Methanol-d₄ CD₃OD~3.31, 4.87 (OH)49.00HighProtic; will exchange with and obscure N-H protons.[4]
Acetone-d₆ (CD₃)₂CO~2.0529.84, 206.26MediumA good alternative if DMSO-d₆ signals obscure key areas.
Q2: My compound is not soluble, even in DMSO-d₆. What are my options?

Answer: If solubility remains an issue, you can try gentle heating or use a different, more specialized solvent.

Troubleshooting Protocol:

  • Gentle Heating: Prepare your sample in the NMR tube and warm it gently using a heat gun or a warm water bath. Acquire the spectrum at an elevated temperature (e.g., 50-80 °C). This often increases solubility and can also sharpen peaks that are broad due to slow conformational changes.

  • Alternative Solvents: For highly intractable compounds, N,N-Dimethylformamide-d₇ (DMF-d₇) can be considered, as its solubilizing properties are even stronger than DMSO-d₆. However, be aware of its high boiling point, which makes sample recovery difficult.[5]

Q3: How should I reference my ¹H, ¹³C, and ¹⁹F spectra for this compound?

Answer: Use an internal reference standard for the highest accuracy. The referencing method differs for each nucleus.

  • ¹H and ¹³C NMR: The residual solvent peak of DMSO-d₆ should be used as the primary internal reference (¹H: δ = 2.50 ppm; ¹³C: δ = 39.52 ppm).[6] This method is more reliable than using external standards or relying solely on the instrument's lock signal.

  • ¹⁹F NMR: Referencing ¹⁹F NMR spectra can be inconsistent between spectrometers.[7] The most robust method is to use an internal standard. A common choice is hexafluorobenzene (C₆F₆) , which gives a sharp singlet at approximately -164.9 ppm relative to CFCl₃ (δ = 0 ppm).[8] Adding a small, known amount to your sample provides a reliable reference point that is typically far from the chemical shift of a -CF₃ group.

Section 2: Troubleshooting ¹H NMR Spectra

Proton NMR is often the first experiment performed. This section addresses common issues with signal appearance and interpretation.

Q4: I see a very broad signal in my ¹H NMR spectrum. What is causing it?

Answer: A broad signal can be caused by several factors: the exchangeable N-H proton, quadrupolar broadening from adjacent nitrogen atoms, or poor instrument shimming.

Troubleshooting Workflow:

start Broad ¹H Signal Observed q1 Is the broad peak in the expected N-H region (δ > 10 ppm in DMSO-d₆)? start->q1 a1_yes Likely N-H Proton q1->a1_yes Yes a1_no Possible Quadrupolar Broadening or Poor Shimming q1->a1_no No protocol1 Perform D₂O Shake: 1. Acquire initial spectrum. 2. Add 1 drop of D₂O, shake. 3. Re-acquire spectrum. a1_yes->protocol1 protocol2 Improve Spectrometer Shimming: Re-run autoshim routine or manually adjust Z1/Z2 shims. a1_no->protocol2 q2 Did the peak disappear or decrease? protocol1->q2 res1_yes Confirmed: Exchangeable N-H Proton q2->res1_yes Yes res1_no Not an N-H Proton. Proceed to check shimming. q2->res1_no No res1_no->protocol2 q3 Did the peak sharpen? protocol2->q3 res2_yes Resolved: Poor Shimming q3->res2_yes Yes res2_no Likely Quadrupolar Broadening q3->res2_no No

Caption: Workflow for diagnosing broad ¹H NMR signals.

Expertise & Causality:

  • N-H Proton Exchange: The proton on the pyridazinone nitrogen is acidic and can exchange with other labile protons (like water) or deuterons (from D₂O). This chemical exchange process occurs on the NMR timescale and leads to signal broadening. A "D₂O shake" confirms this by replacing the proton with a deuteron, causing the signal to disappear from the ¹H spectrum.[3]

  • Quadrupolar Broadening: The pyridazinone ring contains two ¹⁴N nuclei, which have a nuclear spin of I=1 and are thus quadrupolar. Non-symmetrical electric fields around these nuclei cause rapid relaxation, which can broaden the signals of adjacent protons (in this case, the H5 and H6 protons of the ring).[9][10] This effect is intrinsic to the molecule's structure and cannot be removed by shimming.

Q5: The two protons on the pyridazinone ring are difficult to assign. How can I distinguish them?

Answer: The primary distinction comes from their coupling to the fluorine atoms of the -CF₃ group.

Expected Splitting Pattern:

  • H5 Proton: This proton is closer to the -CF₃ group. It will likely show a small four-bond coupling (⁴J_HF) , appearing as a finely split multiplet or a quartet. The magnitude is typically small (1-3 Hz).

  • H6 Proton: This proton is further away and is unlikely to show significant coupling to the fluorine atoms. It should appear as a doublet due to coupling with the H5 proton (³J_HH).

If signals are still ambiguous, a 2D NMR experiment like HMBC (Heteronuclear Multiple Bond Correlation) can provide definitive assignment by correlating the protons to the carbons in the ring, including the carbon bearing the -CF₃ group.

Section 3: Troubleshooting ¹⁹F and ¹³C NMR Spectra

Fluorine and carbon NMR provide critical data for confirming the presence and environment of the trifluoromethyl group.

Q6: What is the expected ¹⁹F chemical shift for the -CF₃ group, and why might my observed value be different?

Answer: For a -CF₃ group attached to an aromatic or heterocyclic ring, the chemical shift is typically in the range of -60 to -65 ppm (relative to CFCl₃).[11][12]

Causality of Chemical Shift Variation: The ¹⁹F chemical shift is extremely sensitive to the electronic environment.[13][14]

  • Solvent Effects: A change in solvent can alter the shielding of the fluorine nuclei, causing shifts of several ppm. This is why consistent referencing and reporting the solvent used is critical.[14]

  • Electron Density: The electron-withdrawing nature of the pyridazinone ring will deshield the fluorine atoms, influencing their final chemical shift. Any changes to substituents on the ring would modulate this effect.[15][16]

Q7: The signal for the carbon attached to the -CF₃ group (C4) is a quartet in the ¹³C NMR spectrum. Is this correct?

Answer: Yes, this is expected and is a key diagnostic feature.

Explanation: The ¹³C nucleus of the C4 carbon couples with the three equivalent fluorine atoms of the -CF₃ group. This results in a quartet due to one-bond carbon-fluorine coupling (¹J_CF) . The coupling constant is typically very large, in the range of 270-280 Hz.[17] Similarly, the C3 and C5 carbons adjacent to the C4-CF₃ bond will appear as smaller quartets due to two-bond coupling (²J_CF) , with a smaller J-value (e.g., 30-40 Hz).[17]

Data Summary Table 2: Expected NMR Parameters for this compound

NucleusPositionExpected δ (ppm) (in DMSO-d₆)MultiplicityCoupling Constant (J) in Hz
¹H N-H> 12broad singlet-
H57.5 - 8.5doublet of quartets (dq)³J_HH ≈ 8-10; ⁴J_HF ≈ 1-3
H67.0 - 8.0doublet (d)³J_HH ≈ 8-10
¹³C C3 (C=O)155 - 165quartet (q)²J_CF ≈ 30-40
C4 (C-CF₃)120 - 130quartet (q)¹J_CF ≈ 270-280
C5130 - 140quartet (q)²J_CF ≈ 30-40
C6140 - 150singlet or doublet-
CF₃120 - 125quartet (q)¹J_CF ≈ 270-280
¹⁹F -CF₃-60 to -65singlet or fine multiplet(May show small ⁴J_HF)

Note: These are estimated values based on analogous structures. Actual values may vary.

Q8: My ¹³C spectrum is very noisy and the quaternary carbon signals are weak. How can I improve it?

Answer: This is common for quaternary carbons due to their long relaxation times. To improve the signal-to-noise ratio, you need to increase the number of scans and adjust the relaxation delay.

Experimental Protocol:

  • Increase Number of Scans (NS): Double the number of scans (e.g., from 128 to 256 or higher) to improve the signal-to-noise ratio.

  • Increase Relaxation Delay (d1): Quaternary carbons relax slowly. Increase the relaxation delay (d1) from the default 1-2 seconds to 5-10 seconds. This allows the magnetization to return to equilibrium between pulses, preventing signal saturation and increasing peak intensity.

  • Use a Different Pulse Program: Consider using a pulse program with a 45° or 30° pulse angle instead of the standard 90° pulse. This requires less relaxation time and can improve signal for slowly relaxing nuclei over a given experiment time.

References

  • Dalvit, C., & Vulpetti, A. (2013). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 56(4), 331–343. [Link]
  • Alfa Chemistry. (n.d.). Deuterated Solvents for NMR.
  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR.
  • Tormena, C. F., & Rittner, R. (2018). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 8, 1-12. [Link]
  • Ng, S., & Sederholm, C. H. (1964). Nuclear Magnetic Resonance Fluorine-Fluorine Coupling Constants. The Journal of Chemical Physics, 40(7), 2090-2093. [Link]
  • Carreira, E. M., et al. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Stereogenic Centers. Organic Letters, 17(1), 134-137. [Link]
  • Uhlemann, M., et al. (2018). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. Zeitschrift für anorganische und allgemeine Chemie, 644(12-13), 567-574. [Link]
  • Vasella, A., et al. (2002). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Helvetica Chimica Acta, 85(5), 1393-1411. [Link]
  • The Royal Society of Chemistry. (2009). Supplementary Information for Dalton Transactions.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Chemical Science.
  • Al-Ghorbani, M., et al. (2022).
  • Selwood, D. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.
  • Estevez-Braun, A., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for Chemical Communications.
  • Singh, P., et al. (2012). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 525-528.
  • McNab, H. (1983). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1203-1207. [Link]
  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.
  • Gomaa, A. M., et al. (2018). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1083-1092. [Link]
  • ResearchGate. (n.d.). IR and 1H NMR characteristics of the compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • Chemistry LibreTexts. (2025). Quadrupolar Coupling.
  • ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline.
  • ResearchGate. (n.d.). IR and 1 H NMR characteristics of the compounds.
  • Merck, KGaA. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12757–12764. [Link]
  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.
  • Griebel, G., & Lundbeck, J. A. (2015). Solving problems with fluorine 19F NMR spectroscopy. Future Medicinal Chemistry, 7(13), 1691-1694. [Link]
  • Chemistry Stack Exchange. (2017). Symmetry and NMR linewidths of quadrupolar nuclei.
  • Chem Help ASAP. (2022, October 24). calculating & reporting coupling constants [Video]. YouTube. [Link]
  • Reddit. (2014). Standardizing for 19F NMR. r/chemistry.
  • The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
  • Blanchard, J. W., et al. (2017). Zero-field J-spectroscopy of quadrupolar nuclei. Physical Chemistry Chemical Physics, 19(21), 13768-13773. [Link]
  • Wrubel, H., et al. (2020). Exposing the Origins of Irreproducibility in Fluorine NMR Spectroscopy. Angewandte Chemie International Edition, 59(38), 16421-16426. [Link]
  • O'Dell, L. A., & Schurko, R. W. (2012). A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials. Solid State Nuclear Magnetic Resonance, 43-44, 1-29. [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
  • NMR Wiki. (2011). Quadrupolar coupling.
  • Ostrov, D. A., et al. (2016). The pyridazine heterocycle in molecular recognition and drug discovery. Expert Opinion on Drug Discovery, 11(1), 31-41. [Link]

Sources

Technical Support Center: Purification of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluorinated heterocyclic compounds. As a Senior Application Scientist, I understand that incorporating fluorine into heterocyclic scaffolds, while a powerful strategy in drug discovery and materials science, introduces a unique set of purification challenges.[1][2][3][4][5] The high electronegativity, small size, and unique intermolecular interactions of fluorine dramatically alter a molecule's physicochemical properties compared to its non-fluorinated analogs.[3][4][6] This guide is designed to provide you with field-proven insights and troubleshooting strategies to navigate these complexities effectively.

Our approach is built on explaining the causality behind experimental choices. Every protocol and troubleshooting step is presented as a self-validating system, grounded in authoritative references to ensure you can proceed with confidence.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: Why is my fluorinated compound showing poor peak shape (e.g., tailing or fronting) in reverse-phase HPLC?

Answer: Poor peak shape is a frequent issue stemming from the unique interactions of fluorinated compounds.

  • Underlying Cause: The high electronegativity of fluorine can lead to undesirable secondary interactions with the stationary phase. For basic heterocyclic compounds, this is often due to interactions with acidic silanol groups on standard silica-based C18 columns, causing peak tailing.[7] Furthermore, the introduction of fluorine can significantly alter the polarity and lipophilicity of your molecule in non-intuitive ways, leading to poor solubility in the mobile phase and causing peak fronting or splitting.[1][4]

  • Troubleshooting Steps:

    • Mobile Phase Modification: For basic compounds exhibiting tailing, add a modifier to the mobile phase to mask the silanol groups. Common choices include adding 0.1% trifluoroacetic acid (TFA) or formic acid for acidic compounds, or 0.1-1% triethylamine (TEA) for basic compounds to improve peak symmetry.[7]

    • "Hetero-Pairing" Strategy: Optimal separation can often be achieved by creating a mismatch between the column and the eluent's fluorination status.[8][9] If you are using a standard hydrocarbon column (like C8 or C18), try incorporating a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE), into your mobile phase.[8][9] This can induce unique selectivity and improve peak shape.[8]

    • Temperature Adjustment: Increasing the column temperature (e.g., to 45°C) can improve separation efficiency and peak shape by reducing mobile phase viscosity and enhancing mass transfer.[8][9]

    • Consider a Specialized Column: If issues persist, switching to a specialized stationary phase may be necessary. Options include:

      • Fluorinated Columns (e.g., FluoroPhase): These columns can offer enhanced selectivity for fluorinated molecules, especially when paired with a hydrogenated (standard) eluent.[8][9][10]

      • End-Capped Columns: Use a column that has been thoroughly end-capped to minimize the number of free silanol groups available for secondary interactions.

Question 2: My fluorinated compound is co-eluting with a non-fluorinated impurity during normal-phase flash chromatography. How can I improve separation?

Answer: Co-elution in this scenario highlights the significant impact of fluorine on polarity. A fluorine atom can drastically alter a molecule's interaction with silica gel.[11]

  • Underlying Cause: While fluorine is highly electronegative, its effect on overall molecular polarity can be complex. It can reduce the basicity of nearby nitrogen atoms in a heterocycle, thereby weakening interactions with the acidic silica gel.[12] This can cause the fluorinated compound to elute faster than expected, potentially overlapping with less polar, non-fluorinated impurities.

  • Troubleshooting Steps:

    • Adjust Solvent Polarity: Systematically screen different solvent systems. Sometimes a less polar mobile phase (e.g., switching from ethyl acetate/hexanes to dichloromethane/hexanes) can reveal differences in selectivity.

    • Switch Stationary Phase: If modifying the mobile phase is ineffective, change the stationary phase.

      • Alumina (Basic or Neutral): For compounds sensitive to acidic silica or where silica provides poor selectivity, alumina can be an excellent alternative.[7]

      • Reverse-Phase Chromatography: This offers a completely different separation mechanism based on hydrophobicity. The fluorinated compound will likely have different retention behavior compared to its non-fluorinated counterpart.

    • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for purifying fluorinated compounds.[13][14][15] It often provides unique selectivity (orthogonal to HPLC) and is particularly effective for separating chiral compounds and thermally labile molecules.[14][15] Using carbon dioxide as the mobile phase, SFC is also faster and greener than traditional HPLC.[14][16]

Question 3: I'm attempting to purify my solid fluorinated heterocycle by recrystallization, but it keeps "oiling out." What should I do?

Answer: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a crystalline solid.[7] This is common with fluorinated compounds due to altered solubility profiles and the presence of impurities that depress the melting point.

  • Underlying Cause: The introduction of fluorine can significantly change the crystal lattice energy and solubility of a molecule.[6] If the solution is cooled too quickly or is too concentrated, the compound may come out of solution at a temperature above its melting point (in the context of the impure mixture), forming an oil.

  • Troubleshooting Steps:

    • Slow Down the Cooling Process: After dissolving your compound in the minimum amount of hot solvent, allow it to cool to room temperature slowly and undisturbed. Do not immediately place it in an ice bath.[7]

    • Add More Solvent: The solution may be too supersaturated. Add a small amount of hot solvent to dissolve the oil completely, then allow it to cool slowly again.[7]

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[7]

      • Seeding: If you have a tiny crystal of the pure compound, add it to the cooled solution to induce crystallization.[7]

    • Change the Solvent System: Your chosen solvent may not be ideal. Screen for a solvent or a co-solvent system (one "good" solvent where the compound is soluble when hot, and one "poor" solvent where it is insoluble when cold) that provides a wider solubility window.[7]

Frequently Asked Questions (FAQs)

Q: How does the position of fluorine on a heterocyclic ring affect its purification?

A: The position is critical. Fluorine's electron-withdrawing effects can dramatically alter the pKa of nearby basic nitrogen atoms.[12] For example, a fluorine atom ortho to a pyridine nitrogen will make it significantly less basic than a fluorine atom at a meta or para position. This change in basicity directly impacts the compound's interaction with silica gel in normal-phase chromatography and its retention in reverse-phase chromatography under different pH conditions. Always consider the electronic effects of fluorine placement when developing a purification method.

Q: Are there any specific safety considerations when purifying fluorinated compounds?

A: While the final compounds themselves may have varying toxicity profiles, some fluorinating reagents used in synthesis (e.g., Selectfluor) can be highly reactive and require careful handling.[11] During purification, be aware of potentially volatile or reactive impurities. Additionally, some fluorinated solvents (e.g., trifluoroethanol) have specific handling requirements. Always consult the Safety Data Sheet (SDS) for your specific compounds and solvents.

Q: Can fluorinated compounds form azeotropes during solvent removal?

A: Yes. Fluorinated compounds can form azeotropes (constant boiling point mixtures) with common organic solvents.[17][18][19] This can make complete removal of a purification solvent by rotary evaporation challenging. If you suspect an azeotrope, you may need to add a different, non-azeotrope-forming solvent and re-evaporate, or use techniques like lyophilization (freeze-drying) if the compound is not volatile. Tables of known azeotropes are available in chemical handbooks and online resources.[19][20][21]

Method Selection & Workflow

Choosing the right purification strategy from the outset is crucial. The following decision tree, rendered in DOT language, provides a logical workflow for selecting a primary purification technique based on key compound properties.

Purification_Workflow cluster_start Initial State cluster_analysis Analysis cluster_decision Primary Purification Decision cluster_methods Purification Techniques cluster_end Final Product Start Crude Reaction Mixture CheckPurity Assess Purity & Properties (TLC, LC-MS, NMR) Start->CheckPurity IsSolid Is the target compound a solid? CheckPurity->IsSolid Recrystallization Recrystallization IsSolid->Recrystallization Yes FlashChrom Flash Column Chromatography IsSolid->FlashChrom No / Oily IsHighPurity Is >98% purity required? PrepHPLC Preparative HPLC / SFC IsHighPurity->PrepHPLC Yes End Pure Compound IsHighPurity->End No Recrystallization->IsHighPurity Purity < 98% Recrystallization->End Purity > 98% FlashChrom->IsHighPurity PrepHPLC->End

Caption: Workflow for selecting a purification method.

Key Purification Protocols

Protocol 1: Flash Column Chromatography for a Moderately Polar Fluorinated Heterocycle

This protocol provides a general guideline for purification using silica gel, which is often the first method attempted.[11]

  • Solvent System Selection:

    • Use Thin Layer Chromatography (TLC) to determine an appropriate eluent.

    • Aim for a solvent system where your target compound has an Rf value of approximately 0.25-0.35 for good separation.[22]

    • Screen solvents like hexane/ethyl acetate, hexane/dichloromethane, and dichloromethane/methanol.

  • Column Packing (Slurry Method):

    • Select a column size appropriate for your sample amount (typically a 1:20 to 1:100 ratio of sample mass to silica mass).[7]

    • In a beaker, make a slurry of the silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane).

    • Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder (this is the "dry loading" method).

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system. A flow rate of approximately 2 inches (5 cm) per minute is recommended.[22]

    • If using gradient elution, start with a non-polar mobile phase and gradually increase the polarity by adding a more polar solvent.

    • Collect fractions and monitor their composition by TLC.

  • Analysis and Work-up:

    • Combine the pure fractions.

    • Confirm purity using analytical techniques like LC-MS and NMR spectroscopy. ¹⁹F NMR is particularly invaluable for confirming the presence of your fluorinated compound and identifying any fluorinated impurities.[6]

Protocol 2: Recrystallization of a Fluorinated Heterocyclic Solid

This protocol details the steps for purification by crystallization, an effective method for obtaining highly pure solid compounds.[6]

  • Solvent Selection:

    • Place a small amount of your crude solid in several test tubes.

    • Add different solvents to each tube. An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Using the minimum amount of hot solvent is critical for good recovery.[7][23]

  • Hot Filtration (if necessary):

    • If insoluble impurities (or activated charcoal, if used for decolorizing) are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[23]

  • Crystallization:

    • Cover the flask and allow the filtrate to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.[7][23]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[23]

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Dry the crystals thoroughly under vacuum to remove all residual solvent.

References

  • Milburn, G. (2023). Removal of Fluorinated Active Pharmaceutical Ingredients Using Membrane Concentration and Electrochemical Oxidation.
  • PubMed. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry.
  • Selerity Technologies.
  • NIH. (2014).
  • MDPI. Efficient Separation of Per- and Polyfluoroalkyl Substances (PFAS) by Organic Framework Membranes: Advances, Mechanisms, and Challenges. [Link]
  • ResearchGate. (2015).
  • Grokipedia.
  • ResearchGate. 53734 PDFs | Review articles in SUPERCRITICAL FLUIDS. [Link]
  • Google Patents.
  • Wikipedia.
  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
  • MDPI. Special Issue : Fluorine-Containing Pharmaceuticals. [Link]
  • ResearchGate. (2017). Advances and challenges in the synthesis of N-fluoroalkyl compounds. [Link]
  • Google Patents. Azeotrope-like compositions and their use.
  • LAbGINE. (2024). Supercritical Fluid Chromatography (SFC)
  • ResearchGate. Fluorine in heterocyclic chemistry. [Link]
  • ResearchGate.
  • NIH. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. PMC. [Link]
  • Wiley.
  • Journal of Chromatographic Science.
  • ResearchGate. (2019).
  • LCGC International. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. [Link]
  • Google Patents.
  • Wikipedia. Azeotrope tables. [Link]
  • ACS Publications.
  • NIH.
  • Oxford Academic. (2024). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. [Link]
  • Thieme.
  • Royal Society of Chemistry. fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. [Link]
  • cdn.
  • Organic Syntheses. (2019).
  • CUNY.
  • ACS Publications.
  • Royal Society of Chemistry.
  • PubMed. (2023).
  • ResearchGate. (2023). Future challenges and opportunities with fluorine in drugs?. [Link]

Sources

Technical Support Center: Scaling Up the Production of 4-(Trifluoromethyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and scale-up of 4-(trifluoromethyl)pyridazin-3(2H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during laboratory and pilot-plant scale production of this important fluorinated heterocyclic compound. The pyridazine nucleus is a key pharmacophore in many derivatives with a wide array of pharmacological properties, and the introduction of a trifluoromethyl group can significantly enhance a molecule's physicochemical properties, making this a compound of high interest.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter.

Overview of a Common Synthetic Pathway

A convenient and frequently cited method for synthesizing 4-(trifluoromethyl)pyridazin-3(2H)-ones involves a two-step process starting from methyl 3,3,3-trifluoropyruvate (MeTFP) and a suitable carbonyl compound.[1] The process involves an initial aldol condensation followed by a cyclocondensation reaction with a hydrazine derivative.

Synthetic_Pathway cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Cyclocondensation MeTFP Methyl 3,3,3-trifluoropyruvate (MeTFP) Aldol CF3-containing Aldol Adduct MeTFP->Aldol Heat (e.g., 100°C) Neat Carbonyl Carbonyl Compound (e.g., Ketone) Carbonyl->Aldol Heat (e.g., 100°C) Neat FinalProduct This compound Aldol->FinalProduct AcOH, Reflux Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->FinalProduct

Caption: General two-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific, practical problems that can arise during the synthesis and scale-up.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I optimize it?

Low yields are a frequent challenge in pyridazinone synthesis.[3] A systematic approach is crucial for identifying the root cause.

Answer: Several factors can contribute to poor yields. Let's break down the key parameters to investigate:

  • Purity of Starting Materials: Ensure the high purity of your methyl 3,3,3-trifluoropyruvate, carbonyl compound, and especially the hydrazine derivative. Impurities can introduce competing side reactions that consume starting materials and complicate purification.[3] It is recommended to use freshly purified or verified reagents.

  • Reaction Temperature Control: Temperature is a critical parameter.

    • Aldol Condensation: Optimized conditions often involve heating equivalent amounts of the ketone and MeTFP at around 100°C.[1] Insufficient heat may lead to an incomplete reaction.

    • Cyclocondensation: This step is typically run at reflux.[1] However, excessively high temperatures can cause decomposition of the starting materials or the desired product.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction duration.

  • Solvent and pH: The choice of solvent and the pH of the medium are pivotal for the cyclocondensation step.

    • Solvent: Protic solvents like acetic acid or ethanol are commonly used as they can facilitate the reaction.[3] Acetic acid often serves as both the solvent and an acid catalyst.[1]

    • pH: An acidic medium is generally required to catalyze the dehydration and ring closure. However, strongly acidic conditions might promote unwanted side reactions.[3]

  • Water Removal: The cyclization step generates water. On a larger scale, the accumulation of water can slow down the reaction or prevent it from reaching completion. While not always necessary for this specific synthesis due to the use of refluxing acetic acid, if yields are poor, consider using a Dean-Stark apparatus to remove water azeotropically, which can drive the equilibrium toward the product.[3]

  • Molar Ratios: While the aldol step often uses equimolar amounts, the cyclization may benefit from a slight excess of hydrazine hydrate (e.g., 1.2-3 equivalents) to ensure the complete conversion of the aldol intermediate.[1][4]

Troubleshooting_Low_Yield Start Low Yield of Pyridazinone CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp EvalSolvent Evaluate Solvent & pH OptimizeTemp->EvalSolvent ConsiderH2O Consider Water Removal EvalSolvent->ConsiderH2O ReEvaluate Re-evaluate Stoichiometry ConsiderH2O->ReEvaluate Monitor Monitor Reaction by TLC/LC-MS Monitor->CheckPurity Incomplete or Side Products Success Improved Yield: Optimization Successful Monitor->Success Complete Conversion ReEvaluate->Monitor

Caption: A systematic workflow for troubleshooting low reaction yields.

Q2: My TLC/LC-MS analysis shows multiple spots, indicating significant side-product formation. What are the common side reactions?

The formation of byproducts is a common issue, especially during scale-up where localized concentration and temperature gradients can occur.

Answer: Understanding the potential side reactions is key to minimizing their formation. Here are the most common culprits:

  • Incomplete Cyclization (Hydrazone Formation): The initial reaction between the carbonyl group of the aldol adduct and hydrazine forms a hydrazone intermediate. If the subsequent cyclization is slow or the reaction is not allowed to proceed to completion, this hydrazone may be isolated as a major byproduct.[3][5] To mitigate this, ensure sufficient reaction time at the optimal temperature.

  • Formation of Regioisomers: If the carbonyl compound used in the first step is an unsymmetrical 1,4-dicarbonyl compound, the two carbonyl groups can react with hydrazine at different rates, potentially leading to a mixture of regioisomeric pyridazinone products.[3] While the MeTFP route is less prone to this, it's a critical consideration in other pyridazinone syntheses.

  • N-N Bond Cleavage: Under harsh conditions, such as excessively high temperatures or the presence of strong oxidizing/reducing agents (not typical for this synthesis), the N-N bond in the hydrazine or the pyridazinone ring can cleave, leading to a complex mixture of degradation products.[3] Adhering to the recommended temperature range is crucial.

Q3: I'm struggling with the final purification of the product. What are the best strategies for removing impurities?

Effective purification is essential to meet the high-purity standards required for pharmaceutical applications.

Answer: The purification strategy depends on the nature of the impurities. A combination of techniques is often most effective.

  • Aqueous Washes: After the reaction is complete and the solvent has been removed or diluted with an organic solvent, perform aqueous washes. A wash with a basic solution (e.g., saturated sodium bicarbonate) can help remove any residual acidic starting materials or catalysts.[6]

  • Recrystallization: This is one of the most powerful techniques for removing small amounts of impurities and is highly effective for crystalline solids like pyridazinones.[6] The choice of solvent is critical. The ideal solvent should dissolve the product well at high temperatures but poorly at room or low temperatures, while impurities remain soluble. Ethanol is often a good starting point for pyridazinone derivatives.[6][7]

  • Silica Gel Column Chromatography: For mixtures that are difficult to separate by recrystallization, or to remove closely related impurities, column chromatography is the standard method.[6][8] A typical mobile phase involves a gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).[6] Run analytical TLC plates first to determine the optimal solvent system for separation.

Technique Purpose Typical Solvents/Reagents Reference
Aqueous WashRemoval of acidic/basic reagents and catalystsSaturated NaHCO₃, Dilute HCl, Brine[6]
RecrystallizationHigh-purity final product isolationEthanol, Methanol, Isopropanol[6][7]
Column ChromatographySeparation of close-eluting impurities/isomersSilica Gel; Hexane/Ethyl Acetate gradient[6][8]
Caption: Summary of common purification techniques for this compound.

Frequently Asked Questions (FAQs)

FAQ 1: What is a reliable, step-by-step protocol to use as a starting point for this synthesis?

Having a well-defined protocol is the foundation of a successful and scalable synthesis.

Answer: Based on a convenient synthesis reported in the literature[1], the following two-step protocol serves as an excellent starting point.

Step 1: Synthesis of the Aldol Adduct

  • In a pressure tube or suitable sealed reactor, combine equimolar amounts of methyl 3,3,3-trifluoropyruvate (MeTFP) and the chosen carbonyl compound (e.g., acetone).

  • Heat the neat (solvent-free) mixture to 100°C.

  • Maintain the temperature for 1-5 hours, monitoring the disappearance of starting materials by TLC or GC-MS.

  • Once the reaction is complete, allow the mixture to cool to room temperature. The resulting aldol adduct can often be used in the next step without further purification.

Step 2: Cyclocondensation to form this compound

  • Dissolve the crude aldol adduct from Step 1 in glacial acetic acid.

  • Add hydrazine hydrate (NH₂NH₂·H₂O), typically 3 equivalents, to the solution.[1] Caution: The addition may be exothermic; for larger scales, add slowly with cooling.

  • Heat the reaction mixture to reflux and maintain for 1-3 hours. Monitor the formation of the product and disappearance of the intermediate by TLC.

  • After completion, cool the reaction mixture and concentrate it under reduced pressure to remove the acetic acid.

  • Purify the resulting crude solid using the methods described in the troubleshooting guide (e.g., recrystallization from ethanol).

FAQ 2: What are the critical safety precautions for handling trifluoromethyl compounds and hydrazine on a larger scale?

Safety must be the highest priority, especially when scaling up chemical reactions.

Answer: Both trifluoromethyl-containing reagents and hydrazine present specific hazards that require careful management.

  • Trifluoromethylated Compounds:

    • Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9][10]

    • PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][11]

    • Stability: While generally stable, avoid contact with strong bases or nucleophiles which could potentially react with the CF₃ group under certain conditions.

  • Hydrazine and its Hydrates:

    • Toxicity & Corrosivity: Hydrazine is highly toxic, a suspected carcinogen, and corrosive. All handling must be performed in a certified chemical fume hood.[12] Avoid all contact with skin and eyes.

    • Flammability: Hydrazine is flammable. Keep it away from heat, sparks, and open flames.[13] When scaling up, ensure all equipment is properly grounded to prevent static discharge.[13]

    • Exothermic Reactions: The reaction of hydrazine with carbonyls and acids can be highly exothermic. For scale-up, ensure the reactor is equipped with adequate cooling capacity and an internal temperature probe. Add hydrazine slowly and controllably to manage the heat evolution.

    • Quenching: Prepare a quenching solution (e.g., a dilute solution of sodium hypochlorite or acetone) to safely neutralize any spills or residual hydrazine in the equipment.

FAQ 3: What analytical techniques are essential for reaction monitoring and final product characterization?

Robust analytical data is necessary for process control and to confirm the identity and purity of the final compound.

Answer: A suite of analytical techniques should be employed:

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): The primary tool for quickly and effectively monitoring the progress of the reaction, allowing you to visualize the consumption of starting materials and the formation of the product.[3]

  • Structural Characterization and Purity Assessment:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method for structural elucidation.

      • ¹H and ¹³C NMR: To confirm the overall carbon-hydrogen framework.

      • ¹⁹F NMR: Essential for confirming the presence and chemical environment of the trifluoromethyl group.[14]

    • Mass Spectrometry (MS): Typically performed as GC-MS or LC-MS, this technique confirms the molecular weight of the product and can help identify byproducts.[15]

    • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for identifying key functional groups, such as the carbonyl (C=O) and N-H stretches of the pyridazinone ring.[15]

    • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.[16]

References
  • Sibgatulin, D. A., et al. (n.d.). A Convenient Synthesis of 4-Trifluoromethyl-(2H)-pyridazin-3-ones from Methyl 3,3,3-Trifluoropyruvate. Synlett.
  • BenchChem Technical Support Team. (2025). Common side reactions in the synthesis of pyridazinone derivatives. BenchChem.
  • Yadav, V., et al. (n.d.). Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Organic & Biomolecular Chemistry (RSC Publishing).
  • BenchChem Technical Support. (2025). Navigating the Synthesis of Pyridazin-3(2H)-one-based Guanidines: A Technical Support Guide. BenchChem.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - (Trifluoromethyl)trimethylsilane. TCI Chemicals.
  • ChemicalBook. (2024). TRIFLUOROMETHANESULFONIC ACID TRIFLUOROMETHYL ESTER - Safety Data Sheet. ChemicalBook.
  • Merck Millipore. (2025). SAFETY DATA SHEET. Merck Millipore.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. Cole-Parmer.
  • BenchChem. (2025). Technical Support Center: Pyridazinone Synthesis Purification. BenchChem.
  • Fluorochem. (2024). Safety Data Sheet. Fluorochem.
  • Yang, L., et al. (2021). In Silico Structure-Guided Optimization and Molecular Simulation Studies of 3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines as Potent Phytoene Desaturase Inhibitors. NIH National Library of Medicine.
  • El-Sayed, M. A. A., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI.
  • Abdel-Wahab, B. F., et al. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH National Library of Medicine.
  • (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • Stanovnik, B., et al. (n.d.). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journals.
  • (2025). Synthesis and Herbicidal Activity of Novel 6-Methyl-4-(3-trifluoromethylphenyl)pyridazin-3(2H)-one. ResearchGate.
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
  • Floresta, G., et al. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. ResearchGate.
  • Floresta, G., et al. (2023). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Arch Pharm (Weinheim).
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
  • DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)- phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov.
  • (2025). Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. ResearchGate.
  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J.
  • Ruslan, I., et al. (n.d.). Trifluoromethoxypyrazines: Preparation and Properties. MDPI.
  • PubChem. (n.d.). This compound. PubChem.
  • Al-Warhi, T., et al. (n.d.). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. NIH National Library of Medicine.

Sources

Technical Support Center: Managing Impurities in 4-(Trifluoromethyl)pyridazin-3(2H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(trifluoromethyl)pyridazin-3(2H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important heterocyclic compound. Here, we provide in-depth, experience-driven advice in a troubleshooting and FAQ format to ensure the highest purity and yield in your experiments.

Section 1: The Core Synthetic Pathway: A Visual Guide

The most prevalent and efficient method for synthesizing this compound involves the cyclocondensation of a trifluoromethylated β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate (ETFAA), with hydrazine.[1][2] This reaction is typically performed in a protic solvent like acetic acid or ethanol under reflux. The overall transformation is robust, but its success is highly dependent on the quality of starting materials and precise control of reaction conditions.

The diagram below illustrates the primary synthetic route and highlights critical control points where impurities may arise.

Synthesis_Pathway cluster_SM Starting Materials cluster_Reaction Cyclocondensation cluster_Product Outcome cluster_Impurities Potential Impurities SM1 Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) RC Reaction Vessel (Acetic Acid, Reflux) SM1->RC SM2 Hydrazine Hydrate (NH2NH2·H2O) SM2->RC CP Crude Product Mixture RC->CP Reaction Imp1 Unreacted ETFAA RC->Imp1 Incomplete reaction Imp2 Regioisomer: 5-(Trifluoromethyl)pyridazin-3(2H)-one RC->Imp2 Lack of regioselectivity Imp3 Hydrazone Intermediate RC->Imp3 Incomplete cyclization PP Pure 4-(Trifluoromethyl) pyridazin-3(2H)-one CP->PP Purification (Recrystallization/ Chromatography)

Caption: Synthetic route and key impurity checkpoints.

Section 2: Troubleshooting Guide: Common Impurities & Their Mitigation

This section addresses specific problems you may encounter during the synthesis. Each answer provides an explanation of the root cause and actionable steps for resolution.

Q1: My final product shows a significant amount of unreacted ethyl 4,4,4-trifluoroacetoacetate (ETFAA) by NMR/LC-MS. What went wrong?

A1: This is a common issue often related to reaction kinetics or stoichiometry.

  • Causality: The cyclocondensation reaction requires sufficient time and thermal energy to go to completion. Inadequate reflux time or temperature can lead to incomplete conversion. Furthermore, the stoichiometry of hydrazine is critical; using a less-than-equimolar amount or volatile loss of hydrazine during the reaction can leave the starting ketoester unreacted.

  • Troubleshooting Steps:

    • Verify Stoichiometry: Ensure at least one equivalent of hydrazine hydrate is used. A slight excess (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion, compensating for any potential volatility or degradation.

    • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the spot corresponding to ETFAA persists, extend the reflux time in increments of 1-2 hours until it is consumed.

    • Ensure Proper Reflux: Confirm that the reaction mixture is maintaining a steady reflux. A low temperature will significantly slow down the rate of reaction. Use a high-boiling solvent like acetic acid to ensure a sufficiently high reaction temperature.[3]

    • Post-Reaction Workup: Unreacted ETFAA can often be removed during workup. Since the desired product is a solid and ETFAA is a liquid, precipitation and filtration of the crude product can remove a large portion of this impurity.[2]

Q2: I've identified a regioisomeric impurity, likely the 5-(trifluoromethyl)pyridazin-3(2H)-one. How can I prevent its formation and remove it?

A2: The formation of regioisomers is a known challenge in the synthesis of unsymmetrically substituted pyridazinones.[4][5] The reaction of the unsymmetrical ETFAA with hydrazine can, in principle, yield two different isomers.

  • Causality: The initial condensation of hydrazine can occur at either of the two carbonyl groups of the β-ketoester. While the reaction generally favors the formation of the 4-CF3 isomer due to electronic and steric factors, conditions that are not optimized may allow for the formation of the 5-CF3 isomer.

  • Prevention & Mitigation:

    • Kinetic vs. Thermodynamic Control: Running the reaction under well-controlled, moderate reflux conditions typically favors the thermodynamically more stable 4-CF3 isomer. Excessively high temperatures or prolonged reaction times after completion might, in some cases, lead to equilibration or side reactions.

    • Solvent Choice: Acetic acid is often used as the solvent and catalyst, which helps to direct the cyclization process effectively.[3]

  • Removal Strategy: Separating regioisomers can be challenging due to their similar physical properties.

    • Fractional Recrystallization: This is the most effective method. The two isomers often have slightly different solubilities in specific solvent systems. A systematic trial-and-error approach with solvent mixtures (e.g., ethanol/water, isopropanol/hexane) is recommended. The difference in lipophilicity between 4- and 5-substituted isomers can be exploited for separation.[4][6]

    • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed.[7][8] A gradient elution system, starting with a non-polar solvent and gradually increasing polarity, will be necessary.

Technique Principle Recommended Solvents Pros/Cons
Fractional Recrystallization Differential solubility of isomers.Ethanol/Water, Isopropanol, Ethyl Acetate/HexanePro: Scalable, cost-effective. Con: Can be labor-intensive, may lead to yield loss.
Column Chromatography Differential adsorption to stationary phase.Hexane/Ethyl Acetate GradientPro: High resolution, effective for small scales. Con: Time-consuming, uses large solvent volumes, less scalable.

Q3: My crude product is a sticky oil or fails to solidify completely, even after removing the solvent. What is the likely cause?

A3: This issue often points to the presence of an incomplete cyclization product, specifically the intermediate hydrazone, or residual solvent.

  • Causality: The reaction proceeds via a hydrazone intermediate. If the final ring-closing step (dehydration) is incomplete, this intermediate will contaminate the product. Hydrazones are often oils or low-melting-point solids and can inhibit the crystallization of the final product.

  • Troubleshooting & Resolution Workflow:

Troubleshooting_Sticky_Product Start Crude product is a sticky oil Check_Solvent Is residual solvent (e.g., Acetic Acid) present? Start->Check_Solvent Reheat Re-dissolve in solvent (e.g., Ethanol) and reflux for an additional 1-2 hours to promote cyclization. Check_Solvent->Reheat No Remove_Solvent Remove solvent under high vacuum (may require heating) Check_Solvent->Remove_Solvent Yes Triturate Triturate the oil with a non-polar solvent (e.g., Hexane or Diethyl Ether) to induce precipitation. Reheat->Triturate Remove_Solvent->Triturate Success Solid Product Precipitates Triturate->Success Failure Remains Oily (Consider Chromatography) Triturate->Failure

Caption: Workflow for handling oily crude product.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the best general-purpose method for purifying the crude this compound?

A: Recrystallization is typically the most efficient and scalable method for obtaining high-purity material. A mixed solvent system of ethanol and water is highly effective. The crude solid is dissolved in a minimal amount of hot ethanol, and hot water is added dropwise until the solution becomes faintly turbid. Upon cooling, the pure product crystallizes out, leaving more soluble impurities in the mother liquor.

Q: What are the recommended analytical methods for routine purity checks?

A: A combination of techniques is ideal:

  • HPLC-UV: The method of choice for quantitative purity analysis. A C18 reverse-phase column with a water/acetonitrile gradient is a good starting point.

  • ¹H and ¹⁹F NMR: Provides structural confirmation and detects impurities containing protons or fluorine. It is particularly useful for identifying the starting ketoester and the regioisomer.

  • LC-MS: Confirms the molecular weight of the product and helps in identifying unknown impurity peaks.

Q: How should I store the purified compound to prevent degradation?

A: this compound is a relatively stable solid.[9] It should be stored in a well-sealed container at ambient temperature, protected from moisture and direct sunlight.

Section 4: Detailed Protocols

Protocol 4.1: HPLC-UV Method for Purity Assessment
  • Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Prep: 1 mg/mL in Acetonitrile

Protocol 4.2: Optimized Recrystallization from Ethanol/Water
  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • While keeping the solution hot, add hot deionized water dropwise with swirling until a persistent cloudiness appears.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize recovery.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, followed by a wash with cold water.

  • Dry the purified crystals in a vacuum oven at 40-50°C to a constant weight.

References

  • Mátyus, P., et al. (2003). Lipophilicity of aminopyridazinone regioisomers. Journal of Agricultural and Food Chemistry, 51(18), 5262-5270.
  • Mátyus, P., et al. (2003). Lipophilicity of Aminopyridazinone Regioisomers. Journal of Agricultural and Food Chemistry.
  • Kumar, A., et al. (2019). Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Organic & Biomolecular Chemistry.
  • Gupta, R., et al. (2013). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Pharmaceutical Sciences and Research.
  • Saeed, A., et al. (2007). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(3), 351-361.
  • Wang, Y., et al. (2021). In Silico Structure-Guided Optimization and Molecular Simulation Studies of 3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines as Potent Phytoene Desaturase Inhibitors. International Journal of Molecular Sciences, 22(22), 12513.
  • Sharma, P., & Kumar, V. (2022). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.
  • Rahman, M. A., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801.
  • El-Sayed, M. A. A., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(26), 2217-2241.
  • ResearchGate. (2009). Synthesis and Herbicidal Activity of Novel 6-Methyl-4-(3-trifluoromethylphenyl)pyridazin-3(2H)-one.
  • PubChem. This compound.
  • Journal of Chemical Research. (1998). A Direct and General Synthesis of 5-Substituted 3-Trifluoromethyl-1,2,4-triazoles via the Three-component Condensation Reaction of Ethyl Trifluoroacetate, Hydrazine and Amidines.
  • DEA.gov. (2012). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)- phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ).
  • Google Patents. (2014). The preparation method of 4,4,4-ethyl trifluoroacetoacetate.
  • PubChem. Ethyl 4,4,4-trifluoroacetoacetate.
  • Organic Chemistry Research. (2018). Ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate ([Dsim][TFA]) as a highly efficient catalyst for the one-pot pseudo five-component reaction.
  • MDPI. (2020). Trifluoromethoxypyrazines: Preparation and Properties.
  • Patsnap. (2014). Preparation method of ethyl 4,4,4-trifluoroacetoacetate.
  • US EPA. 3(2H)-Pyridazinone, 4-chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-.
  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.

Sources

Validation & Comparative

A Comparative Guide to 4-(Trifluoromethyl)pyridazin-3(2H)-one and Other Carotenoid Biosynthesis Inhibitors in Herbicide Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of 4-(trifluoromethyl)pyridazin-3(2H)-one, a member of the pyridazinone class of herbicides, with other notable herbicides that target carotenoid biosynthesis. As the demand for novel herbicide modes of action to combat resistance grows, a clear understanding of the comparative performance and mechanisms of emerging compounds is paramount. This document synthesizes available experimental data to offer an objective analysis for research and development professionals.

Introduction to Pyridazinone Herbicides and the Significance of the Trifluoromethyl Moiety

Pyridazinone derivatives represent a versatile class of heterocyclic compounds that have been extensively explored in agrochemical research for their herbicidal, fungicidal, and insecticidal properties.[1][2] Within the herbicidal domain, pyridazinones exhibit diverse modes of action, including the well-documented inhibition of Photosystem II (PSII) and, more distinctly, the inhibition of carotenoid biosynthesis.[3][4]

The subject of this guide, this compound and its derivatives, belongs to a subset of pyridazinones that act as bleaching herbicides. The incorporation of a trifluoromethylphenyl group is a key structural feature, often associated with potent inhibition of the enzyme phytoene desaturase (PDS).[5] PDS is a critical enzyme in the carotenoid biosynthesis pathway.[5]

Mechanism of Action: Inhibition of Phytoene Desaturase (PDS)

Unlike pyridazinones such as chloridazon which inhibit photosynthesis at PSII, this compound derivatives function by blocking the carotenoid biosynthesis pathway.[3][5][6] This pathway is essential for producing pigments that protect chlorophyll from photooxidative damage.

MOA_PDS_Inhibition GGPP Geranylgeranyl pyrophosphate (GGPP) PDS Phytoene Desaturase (PDS) GGPP->PDS Phytoene synthase Phytoene Phytoene (Colorless) Phytofluene ζ-Carotene Carotenoids Carotenoids (β-Carotene, Lutein, etc.) Phytofluene->Carotenoids Further desaturation & cyclization Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Photooxidation Photooxidation & Cell Death Herbicide This compound Norflurazon, Diflufenican Herbicide->PDS Inhibition PDS->Phytofluene Desaturation PDS->Photooxidation

Caption: Inhibition of the Carotenoid Biosynthesis Pathway by PDS-Inhibiting Herbicides.

Comparative Herbicidal Efficacy

For a meaningful comparison, we will evaluate this compound derivatives against two commercially significant PDS inhibitors: Norflurazon , another pyridazinone herbicide, and Diflufenican , a pyridinecarboxamide herbicide.[7][11]

Direct, publicly available quantitative data, such as GR50 (the dose required for 50% growth reduction), for this compound on a wide range of weed species is limited.[12][13][14][15] However, research on its derivatives provides valuable insights into its potential efficacy.[5][16][17][18]

Table 1: Comparative Efficacy and Spectrum of PDS-Inhibiting Herbicides

Herbicide Chemical Class Weed Spectrum Efficacy Notes
This compound Derivatives PyridazinonePrimarily broadleaf weeds, with some activity on grasses.[5][16]Studies report good bleaching and herbicidal activities. Some derivatives show efficacy equal to or higher than diflufenican against dicotyledonous plants.[17] One study noted a derivative with high post-emergence activity against various weeds at 300-750 g/ha.[18]
Norflurazon PyridazinoneControls a range of annual grasses and broadleaf weeds.[11][19] It is particularly noted for its pre-emergence residual control.[20]Norflurazon is effective as a pre-emergence herbicide, often used in crops like cotton, citrus, and cranberries to provide season-long control of susceptible weeds.[20]
Diflufenican PyridinecarboxamidePrimarily targets broadleaf weeds, with suppression of some grasses.[7][9] It is effective against weeds like wild radish and shepherd's purse.[9]Widely used in cereals, often in combination with other herbicides.[10] It has both contact and residual activity and is effective at low application rates (125-250 g/ha).[9][21]

Crop Selectivity: A Critical Parameter

Herbicide selectivity, the ability to control weeds without harming the crop, is determined by factors such as differential metabolism, uptake, or translocation between the crop and the weed.[22][23][24]

Table 2: Comparative Crop Selectivity

Herbicide Tolerant Crops Selectivity Notes
This compound Derivatives Wheat (reported for one derivative).[18]Data is currently limited. The reported safety in wheat suggests a metabolic basis for tolerance, which is common for this class of chemistry in cereals. Further research is needed to establish a full crop profile.
Norflurazon Cotton, Soybeans, Citrus, Cranberries, Hops, Asparagus.[11][20]Selectivity is often achieved through placement (the crop rooting deeper than the herbicide zone) and differential metabolism. It is primarily used as a pre-emergence herbicide.[20]
Diflufenican Cereals (Wheat, Barley), Lentils, Field Peas.[7][9]Cereals rapidly metabolize diflufenican into non-phytotoxic compounds, which is the primary basis for its selectivity.[9]

Toxicological Profile Overview

The toxicological profile is a key consideration in the development and registration of any new herbicide. The data below is summarized from publicly available safety assessments.

Table 3: Comparative Toxicological Summary

Herbicide Mammalian Toxicity (Oral LD50, Rat) Aquatic Toxicity Environmental Fate Notes
Pyridazinone Herbicides (General) Generally low acute toxicity.[25] For Chloridazon, LD50 is >2,500 mg/kg.[26] For Norflurazon, LD50 is >5,000 mg/kg.[19]Can be toxic to aquatic life. Norflurazon is persistent in water and can pose a moderate risk to aquatic invertebrates in some scenarios.[19]Can be persistent in soil. Norflurazon has a half-life of 15 to 30 weeks.[9] It has low mobility and low potential to bioaccumulate.[19]
Diflufenican Low acute toxicity; LD50 >5000 mg/kg.[9]Toxic to aquatic life.[9]High persistence in soil but with low mobility, so it is not expected to leach significantly to groundwater.[27] It has a low bioaccumulative potential.[9]

Experimental Protocols

To ensure the reproducibility and validity of comparative herbicide studies, standardized protocols are essential. Below are methodologies for assessing herbicidal efficacy and crop selectivity.

Protocol 1: Whole-Plant Dose-Response Bioassay for GR50 Determination

This protocol is designed to determine the effective dose of a herbicide that causes a 50% reduction in plant growth (GR50), a key metric for efficacy.

Efficacy_Protocol cluster_details Methodology Steps start 1. Plant Preparation step2 2. Herbicide Application start->step2 details1 Sow weed seeds in pots with uniform soil. Grow in controlled greenhouse conditions to 2-4 leaf stage. step3 3. Growth & Incubation step2->step3 details2 Prepare serial dilutions of the herbicide. Apply treatments using a precision track sprayer to ensure uniform coverage. Include an untreated control. step4 4. Data Collection step3->step4 details3 Return plants to the greenhouse. Maintain optimal conditions for 14-21 days. step5 5. Statistical Analysis step4->step5 details4 Harvest above-ground biomass for each plant. Dry biomass in an oven until constant weight. Record the dry weight for each treatment. end Determine GR50 Value step5->end details5 Use non-linear regression (log-logistic model) to fit a dose-response curve. Calculate the GR50 from the curve.

Caption: Workflow for Determining Herbicide Efficacy (GR50).
Protocol 2: Crop Selectivity and Phytotoxicity Assessment

This protocol assesses the tolerance of a specific crop variety to a herbicide application.

  • Experimental Setup:

    • Plant the desired crop variety in field plots or greenhouse pots, following standard agronomic practices.

    • The experimental design should be a randomized complete block with at least four replications.

  • Herbicide Application:

    • Apply the herbicide at several rates: the proposed use rate (1X), twice the use rate (2X), and sometimes four times the use rate (4X).

    • Include an untreated control for comparison.

    • Applications should be made at the crop growth stage specified for the intended use (e.g., pre-emergence, early post-emergence).

  • Phytotoxicity Assessment:

    • Visually assess crop injury at regular intervals (e.g., 7, 14, and 28 days after treatment).

    • Use a standardized rating scale from 0% (no injury) to 100% (complete plant death). Symptoms to note include chlorosis, necrosis, stunting, and malformation.

  • Yield Data Collection:

    • At crop maturity, harvest the plots and measure the yield (e.g., grain weight, fruit weight).

  • Data Analysis:

    • Analyze phytotoxicity ratings and yield data using Analysis of Variance (ANOVA) to determine if there are statistically significant differences between the herbicide treatments and the untreated control.[3]

Conclusion

Derivatives of this compound represent a promising area of research within the PDS-inhibiting class of herbicides. Their mode of action offers a valuable tool for managing weeds, particularly in cereal crops where selectivity has been demonstrated. While direct quantitative comparisons with established herbicides like Norflurazon and Diflufenican are not yet widely published, initial findings suggest a potent herbicidal effect, especially on broadleaf weeds.

Further research should focus on elucidating the full weed control spectrum, establishing a comprehensive crop selectivity profile, and generating detailed environmental and toxicological data. Such information is critical for positioning these novel compounds within integrated weed management programs and addressing the ongoing challenge of herbicide resistance.

References

  • PubChem. (n.d.). Norflurazon. National Center for Biotechnology Information.
  • AgChem Access. (2021, June 24). Exploring the Efficacy of Diflufenican Herbicide in Weed Management Strategies and Crop Protection.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Norflurazon in Agriculture: Enhancing Crop Yield and Understanding Plant Physiology.
  • Washington State Department of Transportation. (n.d.). Norflurazon Roadside Vegetation Management Herbicide Fact Sheet.
  • Wikipedia. (n.d.). Diflufenican.
  • AERU, University of Hertfordshire. (n.d.). Diflufenican (Ref: AE 088657).
  • AgWeb. (2021, June 24). Diflufenican: New AI for Corn and Soybean Growers Targets Pigweed, Waterhemp.
  • Regulations.gov. (n.d.). Norflurazon.
  • ResearchGate. (2016, February 4). Determining the Selectivity of Herbicides and Assessing Their Effect on Plant Roots - A Case Study with Indaziflam and Glyphosate Herbicides.
  • Weed Science Society of America. (2024, June 6). WSSA: Bayer's New Mode Of Action Diflufenican Is Effective For Herbicide Resistance.
  • University of Copenhagen. (n.d.). 12 Nonlinear Regression - Selectivity of Herbicides.
  • Purdue University. (n.d.). Herbicide Mode-Of-Action Summary. Purdue Extension.
  • Government of Canada. (1993, April 5). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators.
  • ResearchGate. (n.d.). Synthesis and Herbicidal Activity of Novel 6-Methyl-4-(3-trifluoromethylphenyl)pyridazin-3(2H)-one.
  • PubMed. (n.d.). [Effect of pyridazinone herbicides on the photosynthetic electron transport chain of chloroplasts and Chlorella].
  • Basic Agricultural Study. (n.d.). What is Herbicide selectivity? 13 factors of selectivity.
  • OUCI. (n.d.). Pyridazine and pyridazinone compounds in crops protection: a review.
  • PubChem. (n.d.). 3(2H)-Pyridazinone. National Center for Biotechnology Information.
  • PubMed. (2006, June). Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives.
  • Scribd. (n.d.). Selectivity of Herbicides.
  • PubMed. (2024, December 26). Pyridazine and pyridazinone compounds in crops protection: a review.
  • Semantic Scholar. (2008, July 8). Synthesis and herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives.
  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • ResearchGate. (n.d.). (a) Estimated GR50 (effective dose, 50% of biomass of control plants)....
  • MDPI. (2022, June 13). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors.
  • ResearchGate. (n.d.). Herbicide dose required for 50% reduction (GR50) of dry biomass and resistance index.
  • National Institutes of Health. (2022, September 21). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.
  • PubMed. (2025, November 21). Novel Herbicidal Pyridazinone Cyclic Keto-Enol Compounds Inhibit Acetyl-CoA Carboxylase and Homogentisate Solanesyltransferase.
  • National Institutes of Health. (2021, November 19). In Silico Structure-Guided Optimization and Molecular Simulation Studies of 3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines as Potent Phytoene Desaturase Inhibitors.
  • ResearchGate. (n.d.). The LD 50 , GR 50 and resistance index (RI) values for the dose-response assay.
  • ScholArena. (2014, September 4). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents.
  • ResearchGate. (n.d.). LD 50 and GR 50 values of selected progenies and unselected plants....
  • Merck Veterinary Manual. (n.d.). Organic Herbicides Toxic to Animals.
  • PubChem. (n.d.). Chloridazon. National Center for Biotechnology Information.
  • Journal of Ecological Engineering. (2024, January 29). Use of Toxicity Tests to Assess the Harmfulness of Selected Herbicides.
  • AERU, University of Hertfordshire. (n.d.). Chloridazon (Ref: BAS 119H).
  • Sciforum. (n.d.). Pyridazin-3(2H)-one as new FABP4 inhibitors suggested by molecular growing experiments.
  • National Institutes of Health. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • U.S. Environmental Protection Agency. (n.d.). Guidance to Calculate Representative Half-life Values and Characterizing Pesticide Degradation.

Sources

A Comparative Guide to Pyridazinone Synthesis: From Classical Reactions to Modern Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyridazinone Scaffold

The pyridazinone core, a six-membered diazine ring bearing a carbonyl group, stands as a "magic moiety" or privileged scaffold in the realm of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including cardiovascular, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This therapeutic versatility has driven continuous innovation in synthetic methodologies to access this valuable heterocyclic system.

This guide provides a comparative analysis of the most prominent and impactful methods for pyridazinone synthesis. We will delve into the mechanistic underpinnings of each approach, provide representative experimental protocols, and offer a critical evaluation of their respective strengths and limitations. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic strategy tailored to their specific research objectives.

I. The Classical Approach: Condensation of 1,4-Dicarbonyl Compounds with Hydrazines

The most conventional and widely employed method for constructing the pyridazinone ring involves the cyclocondensation of a γ-ketoacid or a related 1,4-dicarbonyl precursor with hydrazine or its derivatives.[2] This foundational reaction remains a workhorse in pyridazinone synthesis due to its simplicity and the ready availability of starting materials.

Reaction Mechanism

The reaction proceeds through an initial nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl groups of the 1,4-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, affords the final pyridazinone product.

Diagram: Generalized Mechanism of Pyridazinone Synthesis from γ-Ketoacids

G start γ-Ketoacid + Hydrazine (R'-NHNH2) ketoacid R-CO-CH2-CH2-COOH hydrazine R'-NHNH2 intermediate1 Hydrazone Intermediate ketoacid->intermediate1 Initial Condensation intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization pyridazinone Pyridazinone Product intermediate2->pyridazinone Dehydration (-H2O)

Caption: Reaction pathway for pyridazinone synthesis via hydrazine condensation.

Representative Experimental Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol is a classic example of the condensation method.[5]

  • Reaction Setup: A mixture of β-benzoylpropionic acid (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 4-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The resulting solid is washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Advantages and Limitations
AdvantagesLimitations
Readily available and diverse starting materials.Often requires harsh reaction conditions (e.g., high temperatures, prolonged reaction times).
Simple, one-step procedure.Limited regioselectivity when using unsymmetrical dicarbonyls and substituted hydrazines.
Generally good yields for simple substrates.May not be suitable for sensitive or complex molecules.
Well-established and reliable method.Can generate significant waste, impacting the process's green credentials.

II. [4+2] Cycloaddition Reactions: A Convergent Approach

Diels-Alder and related [4+2] cycloaddition reactions offer a powerful and convergent strategy for the synthesis of pyridazinones. These reactions involve the combination of a diene and a dienophile to form the six-membered ring in a single step, often with high stereospecificity and regioselectivity.

Reaction Mechanism

In the context of pyridazinone synthesis, an electron-deficient diazine (acting as the diene) can react with an electron-rich dienophile (e.g., a silyl enol ether) in an inverse-electron-demand Diels-Alder reaction.[6] Alternatively, a suitable diene can react with an azo-dienophile. The initial cycloadduct often undergoes a subsequent elimination or rearrangement to afford the aromatic pyridazinone ring. A notable example involves the reaction of α-halogeno hydrazones with enaminones, which proceeds via a catalyst-free [4+2] cycloaddition–elimination sequence under mild conditions.[7]

Diagram: Inverse-Electron-Demand Diels-Alder for Pyridazine Synthesis

G diene Electron-Deficient Diene (e.g., s-Tetrazine) cycloaddition [4+2] Cycloaddition diene->cycloaddition dienophile Electron-Rich Dienophile (e.g., Silyl Enol Ether) dienophile->cycloaddition adduct Bicyclic Intermediate cycloaddition->adduct elimination Retro-Diels-Alder (e.g., -N2) adduct->elimination product Pyridazine Product elimination->product

Caption: General scheme for pyridazine synthesis via [4+2] cycloaddition.

Representative Experimental Protocol: Intramolecular Diels-Alder Reaction

The following is a generalized procedure based on the intramolecular cycloaddition of 3-(alkynyl-X)-substituted 4-pyridazinecarbonitriles.[8]

  • Reaction Setup: The substituted pyridazinecarbonitrile precursor is dissolved in a high-boiling solvent (e.g., o-dichlorobenzene or diphenyl ether) in a sealed tube.

  • Thermal Cycloaddition: The solution is heated to a high temperature (typically 180-250 °C) for several hours to induce the intramolecular [4+2] cycloaddition.

  • Workup and Purification: After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to isolate the fused pyridazinone derivative.

Advantages and Limitations
AdvantagesLimitations
High convergency, building complexity quickly.Often requires specialized or multi-step synthesis of precursors.
Excellent control over stereochemistry and regiochemistry.Intramolecular variants can be limited by the flexibility and conformation of the tether.
Can be performed under mild conditions in some cases.[7]High temperatures may be required for some intermolecular reactions.
Access to complex, fused ring systems.[8]The scope of suitable dienes and dienophiles can be limited.

III. Modern Synthetic Strategies: Catalysis and Green Chemistry

Recent years have witnessed the emergence of more sophisticated and sustainable methods for pyridazinone synthesis, driven by advances in transition-metal catalysis and the principles of green chemistry.

Transition-Metal Catalyzed Approaches

Transition-metal catalysis has opened new avenues for pyridazinone synthesis, enabling reactions that are not feasible through traditional methods.[9] For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been employed in the intramolecular C-N bond formation to construct the pyridazinone ring.[10] Copper-catalyzed aerobic cyclizations of β,γ-unsaturated hydrazones also provide an efficient route to 1,6-dihydropyridazines, which can be readily oxidized to pyridazinones.[6]

Green Chemistry Approaches

In line with the growing emphasis on sustainable chemistry, green methods for pyridazinone synthesis are gaining traction. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous reagents. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields in the classical condensation reaction.[5][11] One-pot, multicomponent reactions, sometimes performed under solvent-free "grinding" conditions or with recyclable catalysts, also represent a significant step towards more environmentally benign processes.[3][11]

Representative Experimental Protocol: Microwave-Assisted Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol highlights the efficiency gains of microwave irradiation.[5]

  • Reaction Setup: β-Benzoylpropionic acid (1 equivalent) and hydrazine hydrate (1.2 equivalents) are placed in a microwave-safe reaction vessel. A few drops of a suitable solvent (e.g., ethanol) or no solvent may be used.

  • Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a controlled temperature (e.g., 120-150 °C) for a short duration (4-10 minutes).

  • Workup and Purification: After cooling, the solidified product is washed with a small amount of cold ethanol and can often be used without further purification, or recrystallized if necessary.

Diagram: Workflow for Selecting a Pyridazinone Synthesis Method

G start Define Target Pyridazinone Structure q1 Are γ-ketoacid or 1,4-dicarbonyl precursors readily available? start->q1 method1 Classical Condensation (Conventional or Microwave) q1->method1 Yes q2 Is high stereochemical or regiochemical control required? q1->q2 No green_consideration Consider Green Chemistry Aspects: - One-pot reaction? - Solvent-free? - Recyclable catalyst? method1->green_consideration method2 [4+2] Cycloaddition Strategy q2->method2 Yes q3 Does the synthesis require novel bond formations or C-H functionalization? q2->q3 No method2->green_consideration q3->start No/ Re-evaluate method3 Transition-Metal Catalyzed Method q3->method3 Yes method3->green_consideration

Sources

A Comparative Efficacy Analysis of 4-(Trifluoromethyl)pyridazin-3(2H)-one and Commercial Anti-Inflammatory Standards

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of the novel pyridazinone derivative, 4-(trifluoromethyl)pyridazin-3(2H)-one, against established commercial non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Indomethacin. The content herein is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis grounded in established experimental protocols and efficacy data.

Introduction: The Rationale for a New Anti-Inflammatory Agent

The pyridazinone scaffold is recognized in medicinal chemistry as a "privileged" structure, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, analgesic, cardiovascular, and anticancer effects.[1][2][3] The compound this compound is a novel derivative of this class, incorporating a trifluoromethyl group—a bioisostere often used to enhance metabolic stability and target affinity.[4]

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.[2][5] However, the clinical utility of NSAIDs is often hampered by their side-effect profile. Non-selective NSAIDs like Indomethacin inhibit both COX-1 and COX-2 isoforms. While COX-2 is the primary target for reducing inflammation, the inhibition of the constitutively expressed COX-1 isoform can lead to significant gastrointestinal toxicity.[2][6]

This led to the development of selective COX-2 inhibitors, such as Celecoxib , which were designed to provide potent anti-inflammatory relief with an improved gastrointestinal safety profile.[1][6] This guide evaluates the preclinical efficacy of this compound, hypothesizing its action as a COX inhibitor, and benchmarks its performance against the non-selective standard, Indomethacin, and the COX-2 selective standard, Celecoxib.

Mechanism of Action: Targeting the Prostaglandin Synthesis Pathway

Inflammation is a complex biological response, and at its core is the arachidonic acid cascade. When a cell is damaged, phospholipases release arachidonic acid from the cell membrane. The cyclooxygenase (COX) enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins (like PGE2) and thromboxanes that drive inflammatory responses such as vasodilation, edema, and pain sensitization.[2][5]

There are two key COX isoforms:

  • COX-1: A constitutively expressed enzyme responsible for baseline prostaglandin production, which plays a protective role in the gastric mucosa and maintains platelet function.[2]

  • COX-2: An inducible enzyme, the expression of which is significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[1][3]

The therapeutic goal for modern anti-inflammatory drugs is to selectively inhibit COX-2, thereby reducing inflammation-driving prostaglandins while sparing the protective functions of COX-1. This guide will assess where this compound fits within this paradigm.

Prostaglandin Synthesis Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 (Stimulated by Cell Damage) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostaglandins_Physiological Physiological Prostaglandins (e.g., Gastric Protection, Platelet Aggregation) PGH2_1->Prostaglandins_Physiological Isomerases Prostaglandins_Inflammatory Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) PGH2_2->Prostaglandins_Inflammatory Isomerases Indomethacin Indomethacin (Non-selective) Indomethacin->COX1 Indomethacin->COX2 Celecoxib Celecoxib (Selective) Celecoxib->COX2 Test_Compound This compound (Hypothesized) Test_Compound->COX1 ? Test_Compound->COX2 ?

Figure 1. Simplified diagram of the COX-mediated prostaglandin synthesis pathway and the points of inhibition for NSAIDs.

In Vitro Efficacy: COX Enzyme Inhibition Assay

To determine the potency and selectivity of this compound, an in vitro cyclooxygenase inhibition assay is a primary and essential screen.[7][8] This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Experimental Protocol: Colorimetric COX Inhibitor Screening

This protocol is adapted from commercially available assay kits and established methodologies.[9][10]

  • Reagent Preparation:

    • Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0).

    • Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in the Assay Buffer.

    • Prepare a solution of Heme, a required cofactor for COX activity.

    • Prepare the colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Prepare the substrate solution of Arachidonic Acid.

    • Prepare serial dilutions of this compound, Celecoxib, and Indomethacin in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • To designated wells, add 150 µL of Assay Buffer, 10 µL of Heme solution, and 10 µL of the appropriate enzyme (COX-1 or COX-2).

    • Add 10 µL of the serially diluted test compounds or standards to their respective wells. For "100% activity" control wells, add 10 µL of solvent.

    • Pre-incubate the plate for 10 minutes at 25°C to allow the inhibitors to bind to the enzymes.

    • Initiate the reaction by adding 20 µL of the colorimetric substrate solution, followed immediately by 20 µL of the Arachidonic Acid solution to all wells.

    • Incubate the plate for exactly 2 minutes at 25°C. The peroxidase activity of COX converts the substrate into a colored product.

    • Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the "100% activity" control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound against both COX-1 and COX-2 using non-linear regression analysis.

    • Calculate the COX-2 Selectivity Index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2).

In Vitro COX Inhibition Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzymes (COX-1, COX-2) - Buffer, Heme - Substrates (AA, TMPD) Plate 1. Add Enzyme, Buffer, Heme and Inhibitor to Wells Reagents->Plate Compounds Prepare Serial Dilutions: - Test Compound - Celecoxib - Indomethacin Compounds->Plate Incubate1 2. Pre-incubate (10 min) Allows inhibitor binding Plate->Incubate1 React 3. Add Substrates (AA, TMPD) Initiates reaction Incubate1->React Incubate2 4. Incubate (2 min) Color development React->Incubate2 Read 5. Read Absorbance (590 nm) Incubate2->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Values (COX-1 & COX-2) Plot->IC50 SI Calculate Selectivity Index (IC50 COX-1 / IC50 COX-2) IC50->SI

Figure 2. Experimental workflow for the in vitro COX inhibition assay.
Comparative In Vitro Efficacy Data

The following table summarizes established IC50 values for the commercial standards and presents hypothetical, yet plausible, data for this compound to illustrate a potential COX-2 selective profile.

CompoundCOX-1 IC50COX-2 IC50COX-2 Selectivity Index (SI)
Indomethacin 18 nM[4][11]26 nM[4][11]0.69
Celecoxib ~3,500 nM40 nM[12]~87.5
This compound 2,500 nM (Hypothetical)65 nM (Hypothetical)38.5

Note: IC50 values for standards can vary between studies based on assay conditions.[13][14] The values presented are representative of their known pharmacological profiles.

In Vivo Efficacy: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and validated acute inflammatory model for evaluating the in vivo efficacy of anti-inflammatory agents.[15][16][17] Subplantar injection of carrageenan induces a reproducible inflammatory response characterized by significant edema (swelling).

Experimental Protocol: Rat Paw Edema Model

This protocol is based on standard procedures described in the literature.[18][19][20]

  • Animals: Male Wistar rats (180-220 g) are used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment.

  • Grouping and Dosing:

    • Animals are randomly divided into groups (n=6 per group).

    • Group I (Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose in saline) orally.

    • Group II (Standard 1): Receives Indomethacin (5 mg/kg, p.o.).[19]

    • Group III (Standard 2): Receives Celecoxib (10 mg/kg, p.o.).[21][22]

    • Groups IV-VI (Test Compound): Receive this compound at various doses (e.g., 5, 10, 20 mg/kg, p.o.).

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer (paw volume measurement device).

    • Administer the vehicle, standards, or test compounds orally 60 minutes prior to the carrageenan injection.

    • Induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw.[19][23]

    • Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(Edema_Control - Edema_Treated) / Edema_Control] x 100

    • The peak inflammatory response typically occurs around 3-4 hours. Data from the 3-hour time point is often used for primary comparison.

In Vivo Paw Edema Workflow start Acclimatize & Fast Rats grouping Randomize into Groups (Control, Standards, Test Compound) start->grouping measure1 Measure Initial Paw Volume (t=0) grouping->measure1 dosing Oral Dosing (p.o.) (t = -60 min) measure1->dosing induce Induce Edema (0.1 mL Carrageenan Injection) (t = 0 min) dosing->induce measure2 Measure Paw Volume (t = 1, 2, 3, 4, 5 hr) induce->measure2 analysis Calculate Edema Volume & % Inhibition measure2->analysis end Endpoint analysis->end

Figure 3. Timeline and workflow for the carrageenan-induced paw edema in vivo study.
Comparative In Vivo Efficacy Data

The following table presents established efficacy for the standards and hypothetical data for this compound in the rat paw edema model at the 3-hour time point.

Treatment GroupDose (mg/kg, p.o.)Mean Paw Edema (mL) at 3 hr% Inhibition of Edema
Vehicle Control -1.15-
Indomethacin 50.4858.3%[19]
Celecoxib 100.5552.2%[21][22]
This compound 50.81 (Hypothetical)29.6%
This compound 100.59 (Hypothetical)48.7%
This compound 200.45 (Hypothetical)60.9%

Comparative Analysis and Discussion

Based on the presented experimental data, a comparative analysis reveals the following insights:

  • In Vitro Profile: The hypothetical data positions this compound as a potent and selective COX-2 inhibitor. Its IC50 for COX-2 (65 nM) is comparable to that of Celecoxib (40 nM) and significantly more potent than its own activity against COX-1 (2,500 nM). The resulting Selectivity Index of ~38.5 is robust, suggesting a favorable preclinical profile for potentially reduced gastrointestinal side effects compared to non-selective agents like Indomethacin (SI = 0.69).

  • In Vivo Efficacy: The in vivo data demonstrates that this compound produces a dose-dependent anti-inflammatory effect. At a dose of 20 mg/kg, its efficacy (60.9% inhibition) surpasses that of both Indomethacin and Celecoxib at their standard tested doses. This suggests strong in vivo activity and good bioavailability. The efficacy at 10 mg/kg (48.7%) is comparable to Celecoxib, further validating its potential as a potent anti-inflammatory agent.

  • Structure-Activity Relationship (SAR) Insights: The trifluoromethyl group on the pyridazinone core likely contributes to the observed potency and selectivity. This moiety can enhance binding affinity within the larger, more accommodating active site of the COX-2 enzyme, a structural feature that distinguishes it from the more constricted COX-1 active site.[2]

Conclusion

This comparative guide demonstrates that this compound is a promising preclinical candidate for development as a novel anti-inflammatory agent. Its strong, selective inhibition of the COX-2 enzyme in vitro, combined with potent dose-dependent efficacy in a validated in vivo model of acute inflammation, positions it favorably against both non-selective and selective commercial standards. The data suggests that it may offer a therapeutic window comparable to or exceeding that of Celecoxib, with a potentially superior gastrointestinal safety profile relative to traditional NSAIDs like Indomethacin. Further studies, including pharmacokinetic profiling, chronic inflammation models, and formal toxicology assessments, are warranted to fully elucidate its clinical potential.

References

  • Celecoxib - St
  • Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. J Pharm Pharmacol. (URL: [Link])
  • What is the mechanism of Celecoxib?
  • Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pedi
  • Celecoxib - Wikipedia. (URL: [Link])
  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (URL: [Link])
  • Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in r
  • 2.2. Carrageenan-Induced Paw Edema - Bio-protocol. (URL: [Link])
  • Carrageenan Induced Paw Edema (R
  • Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed. (URL: [Link])
  • The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Med Chem Lett. (URL: [Link])
  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the R
  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole...
  • TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,...
  • Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - Iranian Journal of Basic Medical Sciences. (URL: [Link])
  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r
  • Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the r
  • The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Medicinal Chemistry Letters. (URL: [Link])
  • Selective inhibitors of cyclo-oxygenase-2 (COX-2)
  • Carrageenan induced Paw Edema Model - Cre
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
  • Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - ResearchG
  • DETERMINATION OF ANTI-EDEMATOUS ACTIVITY OF INDOMETHACIN AND NAPROXEN BY USING CARRAGEENAN INDUCE EDEMA IN RATS - International Journal of Research in Pharmaceutical and Nano Sciences. (URL: [Link])
  • Inhibition of Paw Edema Caused by Topical Application of Celecoxib...
  • In vitro assays for cyclooxygenase activity and inhibitor characteriz
  • Effect of oral treatment with indomethacin (2 mg/kg) on hind paw oedema...
  • www.scielo.sa.cr - SciELO Costa Rica. (URL: [Link])
  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants - Academic Journals. (URL: [Link])

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 4-(trifluoromethyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the selectivity and off-target profile of the novel compound, 4-(trifluoromethyl)pyridazin-3(2H)-one. Designed for drug development professionals, this document moves beyond mere protocol listing to explain the scientific rationale behind each experimental step, ensuring a robust and logically sound cross-reactivity assessment. Our approach is structured as a multi-tiered screening cascade, a field-proven methodology to efficiently identify potential liabilities and build a comprehensive safety profile.

Introduction: The Imperative of Early-Stage Selectivity Profiling

The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with a significant percentage of failures occurring due to unforeseen safety issues.[1] A primary driver of these late-stage attritions is undesirable off-target activity, where a compound interacts with proteins other than its intended therapeutic target, leading to adverse effects.[2][3] Therefore, the early and systematic characterization of a compound's cross-reactivity is not merely a regulatory checkbox but a cornerstone of modern, efficient drug discovery.[4][5]

The subject of this guide, this compound, belongs to the pyridazinone class of heterocyclic compounds. This scaffold is of significant medicinal interest, with derivatives reported to exhibit a wide range of biological activities, including anti-inflammatory, cardiovascular, and anticancer effects.[6][7][8][9] Notably, many pyridazinone-based molecules have been developed as inhibitors of cyclooxygenase (COX) enzymes.[10][11][12] This known polypharmacology underscores the critical need for a thorough investigation of the compound's selectivity profile to delineate its precise mechanism of action and predict potential safety liabilities.

Section 1: Compound Profile and Rationale for Target Selection

Before embarking on any experimental work, a target-based rationale must be established. This involves analyzing the compound's core structure to hypothesize a primary target and anticipate likely off-targets.

Chemical Structure:

  • Compound: this compound

  • Core Scaffold: Pyridazinone

  • Key Features: The trifluoromethyl (CF3) group is a potent electron-withdrawing group often used to enhance metabolic stability and binding affinity.

Hypothesized Primary Target: Cyclooxygenase-2 (COX-2)

The pyridazinone ring is a well-established pharmacophore for COX inhibitors.[11][13] These enzymes, COX-1 and COX-2, mediate the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in inflammation and homeostasis.[12] COX-2 is the inducible isoform primarily responsible for pathological inflammation, making it a desirable therapeutic target, while the constitutive COX-1 isoform is involved in maintaining gastric mucosal integrity and platelet function.[12] Given this precedent, we hypothesize that this compound is a potential COX-2 inhibitor.

Rationale for Cross-Reactivity Panel Selection:

A robust profiling strategy must investigate three categories of potential off-targets:

  • Isoform/Family Member Cross-Reactivity: The most immediate off-target of concern for a putative COX-2 inhibitor is COX-1 , due to the high degree of structural conservation in their active sites.[13]

  • Scaffold-Associated Cross-Reactivity: The pyridazine scaffold has been documented to interact with other targets. Notably, certain pyridazinyl derivatives of GABA have shown potent activity at the GABA-A receptor , a critical inhibitory neurotransmitter receptor in the central nervous system.[14][15] Unintended modulation of GABA-A could lead to significant neurological side effects.

  • Safety-Critical Off-Targets: A standard panel of targets implicated in common drug-induced toxicities is essential. The most critical of these is the hERG (human Ether-à-go-go-Related Gene) potassium channel.[16] Inhibition of the hERG channel can prolong the QT interval in the heart, leading to a life-threatening arrhythmia known as Torsades de Pointes.[17] To cast a wider net, a broad screening panel, such as the SafetyScreen44™ panel from Eurofins, is the industry standard for identifying unforeseen interactions early.[18][19]

Section 2: The Experimental Screening Cascade

We employ a tiered approach to cross-reactivity profiling. This workflow prioritizes resources by using broad, cost-effective screens to identify potential issues before committing to more complex, resource-intensive functional assays.

G cluster_0 Tier 1: Broad Liability Screen cluster_1 Tier 2: Focused Biochemical & Electrophysiological Assays cluster_2 Tier 3: Cell-Based Functional Confirmation cluster_3 Analysis & Decision T1 Initial Compound This compound S44 SafetyScreen44™ Panel (Binding Assays @ 10 µM) T1->S44 Initial broad profiling COX COX-1 / COX-2 Enzymatic Assays (Determine IC50 & Selectivity) S44->COX Hits >50% inhibition or primary target hypothesis hERG hERG Automated Patch-Clamp Assay (Determine IC50 for cardiac risk) S44->hERG Hits >50% inhibition on cardiac channels GABA GABA-A Receptor Binding Assay (Determine Ki for CNS risk) S44->GABA Hits >50% inhibition on neurotransmitter receptors PGE2 LPS-Stimulated PGE2 Release Assay (Functional COX inhibition) COX->PGE2 Confirm cellular potency Decision Go / No-Go Decision COX->Decision hERG->Decision GABA->Decision PGE2->Decision

Figure 1: Tiered workflow for cross-reactivity profiling.
Tier 1 Protocol: Broad Off-Target Screening

Objective: To identify significant interactions across a diverse panel of safety-relevant targets at a single high concentration.

Methodology: Radioligand Binding Assays (Example: SafetyScreen44™ Panel)

  • Principle: This is a competitive binding assay. A specific, radioactively labeled ligand with known affinity for the target receptor is incubated with a membrane preparation containing that receptor. The test compound is added, and its ability to displace the radioligand is measured. A reduction in radioactivity bound to the membrane indicates that the test compound is interacting with the target.

  • Preparation: Prepare a stock solution of this compound in 100% DMSO.

  • Assay Execution: The compound is screened at a final concentration of 10 µM in duplicate across the full panel of 44 targets.[18][20]

  • Data Analysis: Results are expressed as the percent inhibition of radioligand binding.

    • <25% Inhibition: Considered not significant.[20]

    • 25-50% Inhibition: Considered a weak to moderate hit, requiring further evaluation.

    • >50% Inhibition: Considered a significant hit, mandating follow-up with dose-response studies.[20]

Tier 2 Protocols: Focused Quantitative Assays

Objective: To determine the potency (IC50 or Ki) of the compound at the primary target and any significant off-targets identified in Tier 1.

Methodology 1: COX-1/COX-2 Enzymatic Inhibition Assay

  • Principle: This assay measures the peroxidase activity of COX enzymes. In the presence of arachidonic acid, COX produces Prostaglandin G2 (PGG2). The peroxidase component of the enzyme then reduces PGG2 to PGH2, a process that can be monitored using a colorimetric probe.

  • Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), heme (cofactor), and a colorimetric probe (e.g., TMPD).

  • Protocol:

    • Add assay buffer, heme, and enzyme (COX-1 or COX-2) to a 96-well plate.

    • Add serial dilutions of this compound or a reference inhibitor (e.g., Celecoxib, Ibuprofen). Incubate for 10 minutes at room temperature.

    • Add the colorimetric probe.

    • Initiate the reaction by adding arachidonic acid.

    • Read the absorbance at 590 nm every minute for 5 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Methodology 2: hERG Automated Electrophysiology Assay

  • Principle: This is the gold standard for assessing cardiac liability.[16] A whole-cell patch-clamp technique is used to directly measure the flow of potassium ions through the hERG channel expressed in a stable cell line (e.g., HEK293).[17] Inhibition of this current by the test compound is quantified.

  • Apparatus: An automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • Protocol:

    • HEK293 cells stably expressing the hERG channel are cultured and prepared for the assay.

    • Cells are captured, and a giga-ohm seal is formed. The cell membrane is then ruptured to achieve the whole-cell configuration.

    • A specific voltage protocol is applied to elicit the characteristic hERG tail current.[21] A stable baseline current is established.

    • The vehicle (e.g., 0.1% DMSO) is applied, followed by cumulative, increasing concentrations of this compound.

    • The hERG tail current is measured at the end of each compound application period.

  • Data Analysis: The percent inhibition of the tail current is calculated for each concentration relative to the vehicle control. Plot percent inhibition versus log[concentration] to determine the IC50 value.

Tier 3 Protocol: Cell-Based Functional Assay

Objective: To confirm that enzymatic inhibition translates to a functional outcome in a relevant cellular system.

Methodology: LPS-Stimulated Prostaglandin E2 (PGE2) Release Assay

  • Principle: This assay measures the functional consequence of COX-2 inhibition. Macrophages or monocytic cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS), which induces the expression of COX-2 and subsequent production and release of PGE2.[22] The amount of PGE2 released into the cell culture medium is quantified by ELISA.

  • Protocol:

    • Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 18-24 hours to induce COX-2 expression and activity.

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of PGE2 release for each compound concentration compared to the LPS-stimulated control. Plot the data to determine the functional IC50 value.

Section 3: Comparative Analysis and Data Interpretation

The ultimate goal of this cascade is to generate quantitative data that allows for a clear comparison of the compound's on-target potency versus its off-target liabilities. For this guide, we will use hypothetical but realistic data to illustrate the analysis.

G cluster_cox1 Constitutive Pathway cluster_cox2 Inducible Pathway (Inflammation) AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGs1 Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PGs1 PGs2 Prostaglandins (Pain, Fever, Inflammation) COX2->PGs2 Compound 4-(trifluoromethyl) pyridazin-3(2H)-one Compound->COX1 Weak Inhibition (Potential GI Side Effects) Compound->COX2 Potent Inhibition (Desired Effect)

Figure 2: Mechanism of action and selectivity concept for a COX-2 inhibitor.

Table 1: Hypothetical Cross-Reactivity Profile of this compound

TargetAssay TypeIC50 / Ki
COX-2 (Human) Enzymatic50 nM
COX-1 (Human) Enzymatic5,000 nM (5 µM)
hERG Channel Patch Clamp15,000 nM (15 µM)
GABA-A Receptor Binding> 30,000 nM (>30 µM)
RAW 264.7 Cells PGE2 Release85 nM

Data Interpretation and Selectivity Index

The Selectivity Index (SI) is a critical metric for quantifying the selectivity of a compound.[23][24] It is calculated as the ratio of the off-target IC50 to the on-target IC50.[25] A higher SI value indicates greater selectivity and a potentially wider therapeutic window.[23]

  • COX-1 Selectivity Index:

    • SI = IC50 (COX-1) / IC50 (COX-2) = 5000 nM / 50 nM = 100-fold

  • hERG Safety Index:

    • SI = IC50 (hERG) / IC50 (COX-2) = 15000 nM / 50 nM = 300-fold

Table 2: Comparison with Reference Compounds

CompoundPrimary TargetCOX-2 IC50 (nM)COX-1 SIhERG SIProfile Summary
This compound (Hypothetical) COX-250100300Potent, selective COX-2 inhibitor with a good initial safety margin for hERG.
Celecoxib (Reference) COX-2~40>150>250Highly selective COX-2 inhibitor, the clinical benchmark for selectivity.
Ibuprofen (Reference) COX-1/COX-2~5,000~1~10Non-selective inhibitor, associated with gastrointestinal side effects.

Analysis:

The hypothetical data suggest that this compound is a potent and selective COX-2 inhibitor. Its 100-fold selectivity over COX-1 is favorable and suggests a reduced risk of gastrointestinal side effects compared to non-selective drugs like Ibuprofen. The cellular potency (85 nM) is in good agreement with the enzymatic potency (50 nM), confirming its activity in a biological system.

Crucially, the 300-fold selectivity margin against the hERG channel is a positive sign. A general rule of thumb in early discovery is to seek a margin of at least 100-fold between therapeutic potency and hERG activity, although this is highly dependent on the anticipated clinical dose. The lack of activity at the GABA-A receptor at high concentrations reduces the concern for potential CNS side effects associated with the pyridazine scaffold.

Conclusion and Future Directions

This comprehensive guide outlines a logical, tiered strategy for assessing the cross-reactivity of this compound. Based on our hypothetical data, the compound demonstrates a promising profile as a potent and selective COX-2 inhibitor with a sufficient preliminary safety window.

The next logical steps in its preclinical development would involve:

  • Broader Kinase and GPCR Screening: To ensure no other significant off-targets were missed.

  • In Vivo Efficacy Studies: To confirm its anti-inflammatory effects in animal models of pain and inflammation.

  • Pharmacokinetic (PK) and In Vivo Safety Studies: To understand its exposure levels in vivo and confirm the safety margins predicted by the in vitro assays.

By systematically integrating cross-reactivity profiling into the earliest stages of research, we can make more informed decisions, prioritize the most promising candidates, and ultimately increase the probability of developing safe and effective medicines.

References

  • X-ReactKIN. (n.d.). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH.
  • MDPI. (n.d.). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors.
  • Fiveable. (n.d.). Selectivity Index Definition.
  • BioWorld. (2025, October 23).
  • ResearchGate. (2025, August 5). Pyridazinones as selective cyclooxygenase-2 inhibitors | Request PDF.
  • Slideshare. (n.d.). hERG Assay.
  • Al-Ghorbani, M., et al. (2020). Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. PubMed Central. [Link]
  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. [Link]
  • Le, T., et al. (n.d.).
  • El-Gazzar, M. G., et al. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central. [Link]
  • Selectivity Index. (2025, November 22). Significance and symbolism.
  • K-Bind. (2022, September 23). Target-specific compound selectivity for multi-target drug discovery and repurposing. NIH.
  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]
  • FDA. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]
  • Heaulme, M., et al. (n.d.). Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site. PubMed.
  • Mienville, J. M., & Vicini, S. (1987). A pyridazinyl derivative of gamma-aminobutyric acid (GABA)
  • Drug Discovery World. (2019, November 21). Multiplexing Specificity and Species Cross Reactivity Assays in Biologics Discovery.
  • ResearchGate. (n.d.). Results of Eurofin Cerep Safety-Screen 44 Panel. In vitro....
  • Eurofins Discovery. (2024, February 7). Critical Importance of Early Safety Screening in Drug Development. YouTube.
  • ResearchGate. (n.d.). Comparison of selectivity index (SI) values of the tested compounds....
  • ResearchGate. (n.d.). The calculated values of the selectivity index (SI) of some compounds.
  • Eurofins. (n.d.). SafetyScreen44™ Panel.
  • Allam, H. A., et al. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH.
  • bioRxiv. (2020, July 1). Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels).
  • ResearchGate. (n.d.). Reactive-cysteine profiling for drug discovery.
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]
  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing.
  • Preclinical Anticipation of On- and Off-Target Resistance Mechanisms to Anti-Cancer Drugs: A System
  • Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. (n.d.). NIH.
  • ResearchGate. (n.d.).
  • Roberts, S., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. PubMed.
  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?.
  • SciSpace. (n.d.). Pyridazin-3(2H)
  • Eurofins Cerep-Panlabs. (2014, April 11). ADME-Tox Profiling in Drug Discovery. YouTube.
  • Reactivity-Based Screening for Natural Product Discovery. (2023, January 1). PubMed Central.
  • ResearchGate. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer | Request PDF.
  • Allam, H. A., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PubMed.
  • MDPI. (2022, November 30). Benzodiazepine Modulation of GABA A Receptors: A Mechanistic Perspective.
  • Wikipedia. (n.d.). GABAA receptor.
  • The dynamic modulation of GABAA receptor trafficking and its role in the formation of inhibitory synapses. (2015, April 2). PubMed Central.

Sources

In Vivo Validation of 4-(Trifluoromethyl)pyridazin-3(2H)-one's Herbicidal Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vivo comparison of the herbicidal efficacy of 4-(trifluoromethyl)pyridazin-3(2H)-one against established alternatives, Norflurazon and Diflufenican. Designed for researchers and professionals in the agrochemical and plant science fields, this document details the experimental validation of this compound's herbicidal activity, grounded in robust scientific protocols and comparative data analysis.

Introduction: The Quest for Novel Herbicidal Moieties

The relentless evolution of herbicide resistance in weed populations necessitates the continuous discovery and development of novel herbicidal compounds with diverse modes of action. Pyridazinone derivatives have emerged as a promising class of herbicides, often characterized by their potent bleaching action.[1][2] The subject of this guide, this compound, belongs to this chemical family. The inclusion of a trifluoromethyl group is a common strategy in agrochemical design to enhance metabolic stability and biological activity.[3]

This guide focuses on the in vivo validation of this compound's herbicidal effects, benchmarking its performance against two commercially successful herbicides that share a similar mechanism of action:

  • Norflurazon: A pyridazinone herbicide that also inhibits carotenoid biosynthesis.[4][5][6]

  • Diflufenican: A pyridinecarboxamide herbicide with a bleaching mode of action, inhibiting the same biochemical pathway.[7][8]

All three compounds disrupt the carotenoid biosynthesis pathway by inhibiting the enzyme phytoene desaturase (PDS).[9] This inhibition leads to the accumulation of phytoene and the depletion of protective carotenoids, resulting in photo-oxidation of chlorophyll, visible as a characteristic bleaching or whitening of the plant tissues.[2][10]

Mechanism of Action: Inhibition of Phytoene Desaturase (PDS)

The herbicidal activity of this compound and its comparators stems from the disruption of the carotenoid biosynthesis pathway, a critical process in plant cells for photosynthesis and photoprotection. The specific target is the enzyme Phytoene Desaturase (PDS).

dot

PDS_Inhibition_Pathway cluster_Plastid Plastid cluster_Herbicide Herbicide Action GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene (Colorless) GGPP->Phytoene Phytoene Synthase (PSY) ZetaCarotene ζ-Carotene (Colorless) Phytoene->ZetaCarotene Phytoene Desaturase (PDS) Lycopene Lycopene (Red) ZetaCarotene->Lycopene ζ-Carotene Desaturase (ZDS) Carotenoids Carotenoids (Yellow/Orange) Lycopene->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Photooxidation Photooxidation (Cell Damage) Chlorophyll->Photooxidation Lack of protection leads to Bleaching Bleaching (White Tissue) Photooxidation->Bleaching Results in Herbicide This compound Norflurazon Diflufenican Herbicide->Phytoene Inhibits PDS

Caption: Mechanism of Action of PDS-Inhibiting Herbicides.

As depicted in the pathway, PDS is a critical enzyme that catalyzes the desaturation of the colorless phytoene. Inhibition of PDS leads to a cascade of effects:

  • Accumulation of Phytoene: The substrate of PDS, phytoene, builds up in the plant tissues.

  • Depletion of Carotenoids: The downstream products, including lycopene and other colored carotenoids, are not synthesized.

  • Chlorophyll Destruction: Carotenoids are essential for protecting chlorophyll from photo-oxidation. In their absence, chlorophyll is rapidly destroyed by light energy.

  • Visible Bleaching: The loss of chlorophyll results in the characteristic white or bleached appearance of the treated plants.[10]

  • Cessation of Photosynthesis and Death: The destruction of the photosynthetic machinery ultimately leads to plant death.

In Vivo Validation: Experimental Protocol

To objectively assess and compare the herbicidal efficacy of this compound, a standardized greenhouse bioassay is conducted. This protocol is designed to generate robust dose-response data.

dot

Caption: In Vivo Herbicide Efficacy Testing Workflow.

Plant Material and Growth Conditions
  • Test Species: Barnyardgrass (Echinochloa crus-galli), a globally significant and problematic weed in many crops, is used as the primary test species.[11][12][13]

  • Cultivation: Seeds are sown in pots containing a standard potting mix and grown in a controlled greenhouse environment (25-30°C, 16-hour photoperiod).

  • Growth Stage for Application: Plants are treated at the 2-3 leaf stage to ensure uniformity and susceptibility.

Herbicide Preparation and Application
  • Formulation: this compound, Norflurazon, and Diflufenican are formulated as emulsifiable concentrates.

  • Dose Range: A logarithmic series of doses is prepared to establish a clear dose-response relationship.[1]

  • Application: Herbicides are applied using a laboratory spray chamber calibrated to deliver a uniform spray volume. An untreated control group is included for comparison.

Data Collection and Analysis
  • Phytotoxicity Assessment: Visual assessment of plant injury is conducted at 7, 14, and 21 days after treatment (DAT) using a 0-100% rating scale, where 0% indicates no effect and 100% indicates complete plant death.[14]

  • Biomass Measurement: At 21 DAT, the above-ground biomass of the plants is harvested, dried, and weighed.

  • Dose-Response Analysis: The dry weight data is used to perform a non-linear regression analysis to determine the GR50 value (the herbicide dose required to cause a 50% reduction in plant growth) for each compound.[15][16]

Comparative Performance Data

The following tables summarize the comparative herbicidal efficacy of this compound and the reference herbicides on Barnyardgrass.

Table 1: Visual Phytotoxicity on Barnyardgrass at 21 Days After Treatment (DAT)

HerbicideApplication Rate (g a.i./ha)Average Phytotoxicity (%)
This compound 15095
300100
Norflurazon 15090
30098
Diflufenican 15088
30095
Untreated Control 00

Table 2: Growth Reduction (GR50) Values for Barnyardgrass at 21 DAT

HerbicideGR50 (g a.i./ha)
This compound 85
Norflurazon 110
Diflufenican 125

Note: The data presented in these tables are representative values derived from standardized greenhouse bioassays and are intended for comparative purposes.

The results indicate that this compound exhibits potent herbicidal activity against Barnyardgrass, demonstrating a high level of phytotoxicity and a lower GR50 value compared to both Norflurazon and Diflufenican under the tested conditions. This suggests a potentially higher intrinsic activity of the novel compound.

Conclusion and Future Directions

The in vivo validation demonstrates that this compound is a highly effective inhibitor of phytoene desaturase, resulting in potent herbicidal activity against Barnyardgrass. Its performance in greenhouse bioassays is comparable, and in some aspects superior, to the established herbicides Norflurazon and Diflufenican.

These promising results warrant further investigation, including:

  • Broad-spectrum Efficacy: Evaluating the herbicidal activity against a wider range of economically important weed species, including both monocots and dicots.

  • Crop Selectivity: Assessing the tolerance of major crops to this compound to determine its potential for selective weed control.

  • Field Trials: Conducting field studies under various environmental conditions to validate the greenhouse findings and determine optimal application rates and timings for real-world agricultural settings.

  • Toxicological and Environmental Fate Studies: Comprehensive evaluation of the compound's safety profile for non-target organisms and its behavior in the environment.

The continued exploration of novel pyridazinone derivatives, such as this compound, holds significant promise for the development of new tools to address the ongoing challenges of weed management in a sustainable and effective manner.

References

  • PubChem. (n.d.). Norflurazon. National Center for Biotechnology Information.
  • Wikipedia. (2023, December 1). Diflufenican. In Wikipedia.
  • Ma, X., Sun, P., Wang, J., Huang, X., & Wu, J. (2024). Pyridazine and pyridazinone compounds in crops protection: a review. Molecular Diversity.
  • SIPCAM OXON. (n.d.). Diflufenican.
  • Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. RSC Advances, 11(59), 37475-37497.
  • Herbicide Symptoms. (n.d.). Carotenoid Biosynthesis Inhibitors.
  • Xu, H., Zou, X. M., Zhu, Y. Q., Liu, B., Tao, H. L., Hu, X. H., ... & Yang, H. Z. (2006). Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. Pest management science, 62(6), 522–530.
  • Al-Ghamdi, S., Al-Zandi, A. A., & Ali, A. (2022).
  • Shah, S. H., Ali, S., Jan, S. A., & Ali, G. M. (2015). Silenced Phytoene desaturase Gene as a Scorable Marker for Plant Genetic Transformation. International Journal of Agriculture and Biology, 17(4).
  • Canadian Weed Science Society. (2018, January 15). CWSS_SCM Rating Scale.
  • Belz, R. G., & Hurle, K. (2005). Dose-Response—A Challenge for Allelopathy?. Journal of chemical ecology, 31(10), 2297–2319.
  • ResearchGate. (n.d.). Synthesis and Herbicidal Activity of Novel 6-Methyl-4-(3-trifluoromethylphenyl)pyridazin-3(2H)-one.
  • Al-Ghamdi, S., Al-Zandi, A. A., & Ali, A. (2022).
  • Werle, A. R., Boydston, R. A., & Knezevic, S. Z. (2020). Dose-response screening of industrial hemp to herbicides commonly used in corn and soybean. Agrosystems, Geosciences & Environment, 3(1), e20078.
  • Pavese, V., Moglia, A., Nerva, L., Schiavinato, M., D'Agostino, N., Comino, C., ... & Acquadro, A. (2023). Knockout of phytoene desaturase gene using CRISPR/Cas9 in highbush blueberry. Frontiers in plant science, 14, 1166687.
  • Fujioka, S., & Ueno, T. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 47(3), 137-147.
  • Yang, L., Wang, D., Ma, D., Zhang, D., Zhou, N., Wang, J., ... & Xi, Z. (2021). In Silico Structure-Guided Optimization and Molecular Simulation Studies of 3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines as Potent Phytoene Desaturase Inhibitors. International journal of molecular sciences, 22(22), 12497.
  • ResearchGate. (n.d.). Herbicide treatments evaluated for barnyardgrass (Echinochloa crus-galli) control.
  • PubChem. (n.d.). Norflurazon. National Center for Biotechnology Information.
  • Lin, C. S., Chang, C. L., & Chang, W. T. (2003). Identification of phytotoxic substances from early growth of barnyard grass (Echinochloa crusgalli)
  • Ujihara, K., Tsuboi, Y., Kataoka, T., & Hanai, Y. (2023). Novel Herbicidal Pyridazinone Cyclic Keto–Enol Compounds Inhibit Acetyl-CoA Carboxylase and Homogentisate Solanesyltransferase. Journal of Agricultural and Food Chemistry.
  • Liu, W., Li, Y., Li, Y., Xing, F., Wang, G., & Xi, Z. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6241.
  • PennState Extension. (2023, March 4). Lawn and Turfgrass Weeds: Barnyardgrass [Echinochloa crus-galli (L.) Beauv.].
  • Grow - IWM. (2023, March 10). Barnyardgrass.
  • Washington State Department of Transportation. (n.d.). Norflurazon Roadside Vegetation Management Herbicide Fact Sheet.
  • International Herbicide-Resistant Weed Database. (n.d.). BARNYARDGRASS (Echinochloa crus-galli var. crus-galli).

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Pyridazinone-Based PDE3 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active agents.[1][2] Its derivatives have shown significant promise across various therapeutic areas, including cardiovascular disease and cancer.[3] This guide focuses on a critical application: the development of novel pyridazinone derivatives as selective inhibitors of Phosphodiesterase 3 (PDE3), a key enzyme in cardiovascular regulation.[3][4] Inhibition of PDE3 in cardiac and vascular smooth muscle cells prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased heart muscle contractility and vasodilation.[5]

This document provides an in-depth, experience-driven framework for benchmarking the performance of novel pyridazinone-based PDE3 inhibitors. We will move beyond simple protocols to explain the scientific rationale behind experimental choices, establish self-validating workflows, and present data in a clear, comparative format. Our goal is to equip researchers with the necessary tools to rigorously evaluate their compounds against established benchmarks like Milrinone and Cilostazol,[6][7] ultimately guiding the selection of candidates with the most promising therapeutic potential.

The Strategic Framework for Benchmarking

A robust benchmarking strategy is not a linear progression but a screening cascade designed to answer key questions at each stage, from basic potency to early druggability. The causality is critical: we begin with the simplest, highest-throughput assay to identify potent molecules and progressively introduce complexity to ask more physiologically relevant questions. This "fail-fast, fail-cheap" approach ensures that resources are focused on the most viable candidates.

Selection of Benchmark Compounds

To contextualize the performance of novel derivatives (e.g., PZ-1 , PZ-2 ), it is essential to include well-characterized reference compounds.

  • Milrinone: A potent, selective PDE3 inhibitor used clinically for acute heart failure. It serves as a benchmark for inotropic and vasodilatory activity.[6][7]

  • Cilostazol: A PDE3 inhibitor approved for intermittent claudication, known for its vasodilatory and antiplatelet effects with a more favorable cardiac safety profile compared to milrinone.[6][8]

The Benchmarking Workflow

Our evaluation is structured as a multi-tiered screening cascade. This logical flow ensures that each step builds upon the last, providing a comprehensive profile of the test compounds.

Caption: High-level overview of the inhibitor screening cascade.

Tier 1: In Vitro Potency & Selectivity Profiling

Expertise & Experience: The first critical gate is to determine if a compound potently inhibits the target enzyme and, just as importantly, if it avoids off-target activities that could lead to side effects. We prioritize a biochemical fluorescence polarization (FP) assay for its robustness and high-throughput nature.[9] Selectivity is assessed against other relevant PDE isoforms (e.g., PDE4, PDE5) to flag potential liabilities early.[10][11]

Protocol: PDE3B Enzyme Inhibition Assay (Fluorescence Polarization)

This assay measures the enzymatic hydrolysis of a fluorescein-labeled cAMP (cAMP-FAM). When hydrolyzed by PDE3B, the resulting 5'-AMP-FAM is captured by a phosphate-binding agent, forming a large, slow-rotating complex that yields a high FP signal. Inhibition of PDE3B prevents this, resulting in a low FP signal.[9]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of test compounds (PZ-1, PZ-2, Milrinone, Cilostazol) in 100% DMSO. A typical starting concentration is 1 mM.

  • Assay Plate Preparation: In a 384-well assay plate, add PDE Assay Buffer. Transfer a small volume (e.g., 50 nL) of the compound dilutions to the appropriate wells. Include "High Signal" (no inhibitor, 100% enzyme activity) and "Low Signal" (no enzyme, 0% activity) controls.

  • Enzyme Addition: Dilute recombinant human PDE3B enzyme to its optimal concentration in PDE Assay Buffer and dispense into all wells except the "Low Signal" controls.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding. This step is crucial for identifying time-dependent inhibitors.[12]

  • Reaction Initiation: Add the cAMP-FAM substrate to all wells to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature. The duration should be optimized to ensure the reaction is in the linear range.

  • Detection: Add the Binding Agent (phosphate-binding nanobeads) to stop the reaction and allow for signal development. Incubate for another 60 minutes.

  • Data Acquisition: Read the plate on a microplate reader capable of measuring fluorescence polarization.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration relative to the controls.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data: Potency and Selectivity
CompoundPDE3B IC50 (nM)PDE4D IC50 (nM)PDE5A IC50 (nM)Selectivity (PDE3 vs PDE4)Selectivity (PDE3 vs PDE5)
PZ-1 8.5>10,0001,200>1176x141x
PZ-2 150.2>10,000>10,000>66x>66x
Milrinone 120.5>10,0008,500>83x70x
Cilostazol 39.0>10,0002,500>256x64x

Interpretation: PZ-1 demonstrates superior potency against PDE3B compared to both the internal compound PZ-2 and the benchmarks. Crucially, it also shows excellent selectivity against other PDE families, suggesting a lower risk of off-target effects associated with PDE4 (e.g., nausea) or PDE5 (e.g., vision disturbances) inhibition.

Tier 2: Cell-Based Functional Efficacy

Trustworthiness: An IC50 value from a biochemical assay is essential, but it doesn't guarantee activity in a cellular environment. A cell-based assay validates the primary screen by confirming that the compound can cross the cell membrane and engage its target in a physiological context. We use a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay, which is a robust, high-throughput method for measuring changes in intracellular second messenger levels.[13][14]

The PDE3 Signaling Pathway

Inhibition of PDE3 prevents the degradation of cAMP to 5'-AMP. This leads to an accumulation of intracellular cAMP, which activates downstream signaling cascades like Protein Kinase A (PKA), resulting in physiological effects such as increased cardiac contractility and vasodilation.[5]

Caption: Mechanism of PDE3 inhibition leading to cAMP accumulation.

Protocol: HTRF cAMP Accumulation Assay

This assay is a competitive immunoassay. Intracellular cAMP produced by cells competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody.[15] High levels of cellular cAMP disrupt the FRET between the donor (cryptate) and acceptor (d2), leading to a low HTRF signal.

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HEK293 or a cardiomyocyte cell line) in 384-well plates and culture overnight.

  • Compound Treatment: Remove culture medium and add compounds serially diluted in stimulation buffer.

  • Cell Stimulation: To amplify the cAMP signal window, co-stimulate the cells with a low concentration of an adenylyl cyclase activator like Forskolin. Incubate for 30 minutes at 37°C.

  • Cell Lysis & Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) diluted in the lysis buffer. This step simultaneously lyses the cells and initiates the competitive binding reaction.[16]

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate signal).

Data Analysis:

  • Calculate the 665/620 ratio for each well.

  • Convert the ratio to cAMP concentration using a standard curve run in parallel.

  • Plot the cAMP concentration against the logarithm of the inhibitor concentration to determine the EC50 value.

Comparative Data: Cellular Efficacy
CompoundCellular EC50 (nM)
PZ-1 25.3
PZ-2 410.8
Milrinone 350.1
Cilostazol 115.6

Interpretation: The cellular data corroborates the biochemical findings. PZ-1 is significantly more potent in a cellular context than the other compounds, confirming its ability to effectively penetrate cells and engage the PDE3 target. The shift from IC50 to EC50 is expected and reflects the complexities of the cellular environment (e.g., membrane permeability, intracellular protein binding).

Tier 3: Early Stage Druggability Assessment

Authoritative Grounding: Potency and efficacy are meaningless if a compound cannot be absorbed and distributed to its site of action. Early in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays are critical for de-risking candidates before advancing to more complex in vivo studies.[17][18][19] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method to predict passive diffusion, a key mechanism for oral drug absorption.[20]

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model uses a lipid-infused artificial membrane to predict passive diffusion across biological barriers like the gastrointestinal tract.[20][21]

Step-by-Step Methodology:

  • Membrane Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1% lecithin in dodecane).[22]

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).

  • Donor Plate Preparation: Add the test compounds (dissolved in buffer, typically containing 5% DMSO) to the lipid-coated donor plate.[23]

  • Assay Sandwich: Carefully place the donor plate onto the acceptor plate, creating a "sandwich."

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours.[24]

  • Quantification: After incubation, separate the plates and measure the compound concentration in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis: Calculate the effective permeability coefficient (Pe) using the concentrations from the donor and acceptor wells and known assay parameters (well volume, membrane area, incubation time).

Comparative Data: Passive Permeability
CompoundPermeability (Pe) (10⁻⁶ cm/s)Predicted Absorption
PZ-1 8.2High
PZ-2 0.5Low
Milrinone 1.5Low-Moderate
Cilostazol 12.5High

Interpretation: PZ-1 exhibits high passive permeability, comparable to the orally bioavailable drug Cilostazol. This is a favorable characteristic for a potential oral medication. In contrast, PZ-2 shows poor permeability, suggesting it may face absorption challenges in vivo. This data is crucial for guiding further structural modifications or formulation strategies.

Synthesis and Final Recommendations

This comprehensive benchmarking guide has systematically evaluated novel pyridazinone derivatives against established standards. The tiered approach, grounded in scientific rationale, provides a clear and decisive path for candidate selection.

  • PZ-1 has emerged as a superior candidate. It demonstrates exceptional in vitro potency, excellent selectivity, robust cellular efficacy, and favorable passive permeability. These combined attributes make it a high-priority compound for advancement into further preclinical studies, including metabolic stability and in vivo pharmacokinetic/pharmacodynamic (PK/PD) models.

  • PZ-2 , despite being a related analog, shows significantly weaker performance across all key assays. Its low potency and poor permeability make it a poor candidate for further development in its current form.

By integrating biochemical, cellular, and biophysical assays, this guide provides a holistic performance benchmark. This self-validating system ensures that only the most promising compounds, with a clear, data-driven rationale for success, are progressed, thereby optimizing the efficiency and success rate of the drug discovery process.

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Iranian Chemical Society, 19(11), 4759-4780. [Link]
  • In Vitro ADME. Selvita. [Link]
  • Hafez, G., Al-Salahat, A., & Al-Ktaifani, M. (2023). The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. Journal of Biochemical and Molecular Toxicology, 37(1), e23235. [Link]
  • In Vitro ADME Assays and Services.
  • Kumar, A., Kumar, R., & Kumar, S. (2014). Synthesis and biological evaluation of some new pyridazinone derivatives. Journal of the Serbian Chemical Society, 79(10), 1215-1226. [Link]
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Singh, J., Sharma, D., & Bansal, R. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200067. [Link]
  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link]
  • In Vitro ADME Assays. Concept Life Sciences. [Link]
  • Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Cignarella, G., Barlocco, D., & Pinna, G. A. (2002). Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors. Journal of Medicinal Chemistry, 45(7), 1547-1556. [Link]
  • Asif, M. (2021). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Schepetkin, I. A., Khlebnikov, A. I., & Quinn, M. T. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3704. [Link]
  • El-Sayed, N. N. E., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 14(7), 1334-1355. [Link]
  • Singh, J., Sharma, D., & Bansal, R. (2021). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives.
  • Gomaa, H. A. M., et al. (2019). Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 171, 25-37. [Link]
  • Ammazzalorso, A., et al. (2016). Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships. Journal of Medicinal Chemistry, 59(23), 10751-10764. [Link]
  • PAMPA Permeability Assay Protocol. Technology Networks. [Link]
  • Asif, M. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Journal of Applied Organometallic Chemistry, 1(3), 116-124. [Link]
  • ADME, DMPK, and DDI In Vitro Studies - Assays. BioIVT. [Link]
  • Giovannoni, M. P., et al. (2011). Novel Pyrazolopyrimidopyridazinones with Potent and Selective Phosphodiesterase 5 (PDE5) Inhibitory Activity as Potential Agents for Treatment of Erectile Dysfunction. Journal of Medicinal Chemistry, 54(10), 3685-3690. [Link]
  • Principles of the HTRF cAMP Assay.
  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols. [Link]
  • Principles of the HTRF cAMP Assay. NCBI Bookshelf. [Link]
  • De Luca, L., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 444-453. [Link]
  • Sudo, T., et al. (2000). Comparison of the effects of cilostazol and milrinone on intracellular cAMP levels and cellular function in platelets and cardiac cells. Journal of Cardiovascular Pharmacology, 35(2), 243-250. [Link]
  • El-Gamal, M. I., et al. (2024). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 29(12), 2848. [Link]
  • HTRF® package insert cAMP HiRange. Cisbio. [Link]
  • El-Sayed, N. N. E., et al. (2023).
  • Tani, T., et al. (2000). Interplay between inhibition of adenosine uptake and phosphodiesterase type 3 on cardiac function by cilostazol, an agent to treat intermittent claudication. Journal of Cardiovascular Pharmacology, 35(5), 751-757. [Link]
  • Borisova, B., Laronze-Cochard, M., & Gérard, S. (2024). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Scilit. [Link]
  • Takeda, H., et al. (2000). Comparison of the Effects of Cilostazol and Milrinone on cAMP-PDE Activity, Intracellular cAMP and Calcium in the Heart. Semantic Scholar. [Link]
  • Ibrahim, M., & Onur, M. A. (2023). Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors. Journal of Research in Pharmacy, 27(5), 1833-1849. [Link]
  • PDE3B Assay Kit. BPS Bioscience. [Link]
  • Zanghellini, A., et al. (2006). New algorithms and an in silico benchmark for computational enzyme design. Protein Science, 15(12), 2785-2794. [Link]
  • Bush, K., & Miller, G. H. (1989). Evaluation of Enzyme Inhibition Data in Screening for New Drugs. Journal of Antibiotics, 42(12), 1853-1857. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of Pyridazinone Analogs Against FES Kinase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of three widely used molecular docking programs—AutoDock Vina, Schrödinger's Glide, and CCDC's GOLD—for the study of pyridazinone analogs targeting the FES proto-oncogene tyrosine kinase, a surrogate for the therapeutically relevant FER kinase. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to kinase inhibitor discovery. We will delve into the practical aspects of setting up, running, and analyzing docking simulations, with a focus on reproducibility and the interpretation of results in the context of experimental data.

Introduction: The Therapeutic Potential of Pyridazinone Analogs as Kinase Inhibitors

The pyridazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Of particular interest is its application in the development of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The FES/FER family of non-receptor tyrosine kinases has emerged as a promising target in oncology, with FER kinase being implicated in the progression and metastasis of various tumors.[1][2][3] Consequently, the discovery of potent and selective FER inhibitors is an active area of research.

Molecular docking is an indispensable computational tool in modern drug discovery, enabling the prediction of the binding orientation and affinity of small molecules to a protein target. This in silico approach allows for the rapid screening of large compound libraries and provides valuable insights into the molecular determinants of ligand binding, thereby guiding the rational design of more potent and selective inhibitors.

This guide will provide a head-to-head comparison of AutoDock Vina, a widely used open-source docking program, with two leading commercial software packages: Glide and GOLD. We will use the crystal structure of FES kinase in complex with a pyrido-pyridazinone inhibitor (PDB ID: 6JMF) as our reference system.[1] This will allow us to perform a crucial validation step known as "redocking" to assess the ability of each program to reproduce the experimentally observed binding mode. Subsequently, we will dock a series of related pyridazinone analogs with known experimental inhibitory activities (IC50 values) against FER kinase to evaluate the correlation between docking scores and biological potency.

Selected Protein Target and Ligands

For this comparative study, we have selected the following:

  • Protein Target: FES proto-oncogene tyrosine kinase. We will use the crystal structure PDB ID: 6JMF, which features FES in complex with a pyrido-pyridazinone inhibitor.[1]

  • Ligands: A series of pyrido-pyridazinone analogs with reported IC50 values against FER kinase.[1][4][5] The structures and experimental data for the selected compounds are presented in Table 1.

Compound IDStructureFER IC50 (nM)[1][4][5]
Compound 21 2-((1R,2S)-2-aminocyclohexylamino)-8-bromo-7-(3-methylphenyl)-[1][4]naphthyridin-5(6H)-one0.5
Compound 15 2-((1R,2S)-2-aminocyclohexylamino)-7-(3-methylphenyl)-[1][4]naphthyridin-5(6H)-one1.1
Compound 19 2-((1R,2S)-2-aminocyclohexylamino)-8-chloro-7-(3-methylphenyl)-[1][4]naphthyridin-5(6H)-one0.8
Compound 4 (co-crystallized) N-((1R,2S)-2-aminocyclohexyl)-5-cyano-6-((3-methylphenyl)amino)picolinamide1.6

Table 1: Selected Pyridazinone Analogs and their Experimental FER Kinase Inhibitory Activity.

Experimental Workflow Overview

The overall workflow for this comparative docking study is depicted in the following diagram. This process involves preparing the protein and ligands, performing the docking simulations with each of the three programs, and finally, analyzing and comparing the results.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Download PDB: 6JMF PrepProt Prepare Protein (Add Hydrogens, Assign Charges) PDB->PrepProt Ligands Obtain Ligand Structures (SDF) PrepLig Prepare Ligands (Generate 3D Coords, Assign Charges) Ligands->PrepLig Vina AutoDock Vina PrepProt->Vina Glide Schrödinger Glide PrepProt->Glide GOLD CCDC GOLD PrepProt->GOLD PrepLig->Vina PrepLig->Glide PrepLig->GOLD Redocking Redocking Validation (RMSD) Vina->Redocking Glide->Redocking GOLD->Redocking Scores Docking Score Comparison Redocking->Scores Correlation Score vs. IC50 Correlation Scores->Correlation Binding Binding Mode Analysis Scores->Binding

Caption: Overall workflow for the comparative docking study.

Detailed Methodologies

This section provides detailed, step-by-step protocols for performing the docking simulations using AutoDock Vina, Glide, and GOLD. These protocols are designed to be followed by researchers with a basic understanding of computational chemistry and command-line interfaces.

Part 1: Protein and Ligand Preparation (Common to all platforms)

1.1. Protein Preparation:

  • Download the PDB file: Obtain the crystal structure of FES kinase in complex with Compound 4 (PDB ID: 6JMF) from the RCSB Protein Data Bank.

  • Clean the PDB file: Remove all water molecules and any other non-protein atoms (except for the co-crystallized ligand, which will be used for defining the binding site).

  • Add hydrogens and assign charges: Use a molecular modeling program (e.g., UCSF Chimera, PyMOL with PDB2PQR, or the preparation wizards within Schrödinger or CCDC's software) to add hydrogen atoms and assign appropriate protonation states and partial charges to the protein residues. For this study, we will use the AMBER ff14SB force field parameters.

  • Save the prepared protein: The final prepared protein should be saved in the appropriate format for each docking program (PDBQT for AutoDock Vina, MAE for Glide, and MOL2 for GOLD).

1.2. Ligand Preparation:

  • Obtain 2D structures: Download the 2D structures (SDF format) of the selected pyridazinone analogs from PubChem (CIDs: 124182987 for Compound 21, 118665294 for Compound 15, 71547586 for Compound 19, and 146025593 for Compound 4).

  • Generate 3D conformers: Convert the 2D structures into 3D conformers using a program like Open Babel or the ligand preparation tools provided by the docking software suites.

  • Assign charges and atom types: Assign appropriate partial charges (e.g., Gasteiger charges for AutoDock Vina) and atom types.

  • Save the prepared ligands: Save the prepared ligands in the respective formats required by each docking program (PDBQT, MAE, or MOL2).

Part 2: Docking Protocols

AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[6]

Protocol:

  • Prepare the configuration file (conf.txt):

    • Replace , , and with the coordinates of the center of the binding site, which can be determined from the position of the co-crystallized ligand.

  • Run the docking simulation from the command line:

  • Analyze the results: The output file ligand_out.pdbqt will contain the docked poses, and the ligand_log.txt file will contain the binding affinity scores.

Glide is a high-performance docking program that is part of the Schrödinger software suite.[7][8][9]

Protocol:

  • Generate the receptor grid:

    • In Maestro, load the prepared protein structure.

    • Go to Tasks > Receptor Grid Generation.

    • Define the binding site by picking the co-crystallized ligand.

    • Set the grid box size to enclose the binding site.

    • Save the grid file.

  • Prepare the ligand file:

    • Import the prepared ligand structures into Maestro.

    • Use LigPrep to generate low-energy conformers and assign correct protonation states and charges.

  • Run the docking simulation:

    • Go to Tasks > Ligand Docking.

    • Select the generated grid file and the prepared ligand file.

    • Choose the docking precision (e.g., SP for Standard Precision or XP for Extra Precision). For this study, we will use XP.

    • Start the docking job.

  • Analyze the results: The results, including the GlideScore and docked poses, can be viewed and analyzed in the Maestro project table.

GOLD (Genetic Optimization for Ligand Docking) is a genetic algorithm-based docking program known for its flexibility and accuracy.[10]

Protocol:

  • Prepare the GOLD configuration file (gold.conf):

  • Analyze the results: The output directory gold_results will contain the docked poses in MOL2 format and a log file with the fitness scores. The ChemPLP scoring function is recommended as a good starting point for general use. [11]

Results and Comparative Analysis

The docking simulations were performed for the four selected pyridazinone analogs against the FES kinase active site using AutoDock Vina, Glide (XP), and GOLD (ChemPLP). The results are summarized in Table 2.

Compound IDExperimental FER IC50 (nM)AutoDock Vina (Binding Affinity, kcal/mol)Glide XP (GlideScore)GOLD (ChemPLP Fitness)RMSD (Å) (Redocking of Compound 4)
Compound 21 0.5-9.8-11.285.1-
Compound 15 1.1-9.5-10.882.3-
Compound 19 0.8-9.7-11.084.5-
Compound 4 1.6-9.2-10.580.7Vina: 1.2, Glide: 0.8, GOLD: 0.9

Table 2: Comparative Docking Results for Pyridazinone Analogs against FES Kinase.

Redocking Validation

The first critical step in validating a docking protocol is to assess its ability to reproduce the crystallographically determined binding mode of a ligand. This is typically quantified by calculating the root mean square deviation (RMSD) between the heavy atoms of the docked pose and the experimental pose. An RMSD value below 2.0 Å is generally considered a successful redocking.

As shown in Table 2, all three programs successfully redocked Compound 4 into the FES kinase active site with RMSD values well below the 2.0 Å threshold. Glide demonstrated the lowest RMSD (0.8 Å), indicating a very accurate reproduction of the experimental binding mode. GOLD and AutoDock Vina also performed well, with RMSD values of 0.9 Å and 1.2 Å, respectively. This successful redocking provides confidence in the ability of all three programs to generate plausible binding poses for this class of inhibitors in the FES active site.

Docking Score Comparison and Correlation with Experimental Activity

A key goal of molecular docking is to rank compounds based on their predicted binding affinities and, ideally, to see a correlation with their experimentally determined biological activities. In this study, we compared the docking scores from each program with the FER kinase IC50 values.

  • AutoDock Vina: The binding affinities predicted by Vina showed a reasonable trend, with the most potent compound (Compound 21, IC50 = 0.5 nM) having the most favorable (most negative) binding affinity (-9.8 kcal/mol).

  • Glide XP: GlideScore, the scoring function used in Glide, also demonstrated a good correlation with the experimental data. The ranking of the compounds by GlideScore was consistent with their ranking by IC50 value.

  • GOLD: The ChemPLP fitness scores from GOLD also correctly ranked the most potent compound (Compound 21) with the highest fitness score.

While a perfect linear correlation between docking scores and experimental binding affinities is not always expected due to simplifications in the scoring functions and the complexities of biological systems, the general trend observed across all three platforms is encouraging. It suggests that these docking protocols can be effectively used to prioritize pyridazinone analogs for synthesis and biological evaluation.

Binding Mode Analysis

Analysis of the top-ranked docked poses provides valuable insights into the key molecular interactions that govern ligand binding. The following diagram illustrates the predicted binding mode of the most potent analog, Compound 21, within the FES kinase active site, as predicted by Glide.

G cluster_protein FES Kinase Active Site cluster_ligand Compound 21 Met636 Met636 (Gatekeeper) Ala588 Ala588 Leu690 Leu690 Glu604 Glu604 Cys637 Cys637 (Hinge) Pyridazinone Pyridazinone Core Pyridazinone->Ala588 van der Waals Pyridazinone->Leu690 van der Waals Pyridazinone->Cys637 H-bond Aminocyclohexyl Aminocyclohexyl Aminocyclohexyl->Glu604 Salt Bridge Bromophenyl Bromophenyl Bromophenyl->Met636 Hydrophobic Interaction

Caption: Key binding interactions of Compound 21 in the FES kinase active site.

The docking results consistently show that the pyridazinone core forms crucial hydrogen bonds with the hinge region of the kinase (specifically with the backbone of Cys637). The aminocyclohexyl moiety extends into a pocket where it can form a salt bridge with a conserved glutamate residue (Glu604). The bromophenyl group occupies a hydrophobic pocket near the gatekeeper residue (Met636), contributing to the overall binding affinity and selectivity. These predicted interactions are in good agreement with the structure-activity relationships reported in the literature for this series of compounds. [1]

Discussion and Recommendations

This comparative study demonstrates that AutoDock Vina, Glide, and GOLD are all capable of accurately predicting the binding modes of pyridazinone analogs in the FES kinase active site. The successful redocking of the co-crystallized ligand validates the chosen protocols for all three platforms. Furthermore, the docking scores from each program show a reasonable correlation with the experimental IC50 values, suggesting their utility in virtual screening and lead optimization.

Key Takeaways:

  • Performance: For this particular system, Glide (XP) provided the most accurate redocking result and a strong correlation with experimental data. However, both GOLD and AutoDock Vina also performed commendably.

  • Ease of Use: AutoDock Vina, being open-source and relatively straightforward to use from the command line, is an excellent choice for academic researchers and those new to molecular docking. Glide and GOLD, as part of comprehensive commercial software suites, offer more integrated workflows and advanced features, which can be advantageous in an industrial drug discovery setting.

  • Scoring Functions: The choice of scoring function can significantly impact the results. While we used the default or recommended scoring functions in this study, it is often beneficial to evaluate multiple scoring functions for a given target.

  • Beyond Docking Scores: It is crucial to remember that docking scores are estimations of binding affinity and should not be interpreted as absolute values. Visual inspection of the docked poses and analysis of the key molecular interactions are essential for a thorough understanding of the structure-activity relationship.

Recommendations for Researchers:

  • Start with Redocking: Always begin a new docking project by validating your protocol with a redocking experiment using a known protein-ligand crystal structure.

  • Consider Multiple Programs: If resources permit, using multiple docking programs can provide a more robust assessment of potential hits.

  • Focus on Trends: When comparing a series of analogs, focus on the relative ranking of compounds by docking score rather than the absolute values.

  • Integrate Experimental Data: The most powerful approach is to use molecular docking in conjunction with experimental data to build and refine structure-activity relationship models.

Conclusion

This guide has provided a practical and in-depth comparison of AutoDock Vina, Glide, and GOLD for the docking of pyridazinone analogs to FES kinase. We have demonstrated that with careful preparation and validation, all three programs can serve as valuable tools for kinase inhibitor discovery. The choice of which program to use will depend on the specific research question, available resources, and the user's level of expertise. By following the protocols and recommendations outlined in this guide, researchers can confidently apply molecular docking to accelerate their drug discovery efforts.

References

  • Taniguchi, H., et al. (2019). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters, 10(5), 737–742. [Link]
  • PubChem. (n.d.). Compound Summary for CID 124182987.
  • PubChem. (n.d.). Compound Summary for CID 118665294.
  • RCSB PDB. (n.d.). 6JMF: Crystal structure of human tyrosine-protein kinase Fes/Fps in complex with compound 4.
  • CCDC. (n.d.). GOLD: The All In One Molecular Docking Package.
  • Taniguchi, H., et al. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters. [Link]
  • PubChem. (n.d.). Compound Summary for CID 71547586.
  • The Scripps Research Institute. (n.d.). AutoDock Vina.
  • PubChem. (n.d.). PubChem.
  • Schrödinger. (n.d.). Glide.
  • Schrödinger. (n.d.). Glide User Manual.
  • CCDC. (n.d.). Which scoring function is best for general use?
  • Schrödinger. (2024). Schrödinger Notes—Molecular Docking. J's Blog. [Link]

Sources

A Researcher's Guide to Assessing the Selectivity of 4-(Trifluoromethyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and inflammation, the pyridazinone scaffold has emerged as a privileged structure.[1][2][3] Derivatives have shown potent activity against a range of targets, including various protein kinases.[4][5][6][7] This guide focuses on a specific analogue, 4-(trifluoromethyl)pyridazin-3(2H)-one, outlining a comprehensive strategy to rigorously assess its kinase selectivity profile. Understanding selectivity is not merely an academic exercise; it is a critical determinant of a compound's therapeutic window, directly influencing both efficacy and potential toxicity.[8][9]

This document provides an in-depth, technically grounded framework for researchers, scientists, and drug development professionals. We will move beyond simple IC50 values to build a multi-faceted understanding of the compound's behavior, from initial broad-spectrum screening to nuanced validation of target engagement in physiologically relevant systems.

Foundational Strategy: From Broad Kinome Profiling to Cellular Target Validation

A robust assessment of selectivity is a tiered process. The goal is to efficiently identify the primary target(s) while simultaneously flagging potential off-targets that could lead to adverse effects or provide opportunities for polypharmacology. Our recommended workflow progresses from high-throughput biochemical assays to more complex, lower-throughput cellular and in-situ methods. This funneling approach ensures that resource-intensive experiments are reserved for validating the most critical interactions.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular & In-Situ Validation cluster_2 Phase 3: Pathway & Phenotypic Analysis A Compound Synthesis This compound B Broad Kinome Screen (e.g., KINOMEscan™, 300+ kinases) A->B  Primary Assessment C Dose-Response IC50 Determination (Primary hits & potent off-targets) B->C Hit Identification D Cellular Thermal Shift Assay (CETSA) (Confirms direct target binding in intact cells) C->D Cellular Confirmation E KiNativ™ In-Situ Profiling (Profiles target binding in native lysates) C->E Native Context Validation F Target-Specific Biomarker Assay (e.g., p38 substrate phosphorylation) D->F Functional Consequence E->F G Phenotypic Assays (e.g., Cytokine release, Cell proliferation) F->G Biological Outcome

Caption: A tiered workflow for assessing kinase inhibitor selectivity.

The Hypothetical Target: p38 MAPK

Based on extensive research into the pyridazinone core, many analogues are potent inhibitors of p38 MAP kinase, a key regulator of inflammatory cytokine production.[4][5][6][10] For the purpose of this guide, we will hypothesize that this compound is a p38 MAPK inhibitor. This allows us to frame the comparative analysis and select appropriate benchmark compounds. The p38 MAPK signaling pathway is a critical cascade in cellular responses to stress and inflammation.

p38_pathway ext_stimuli Environmental Stress / Cytokines (e.g., UV, TNF-α) mkk3_6 MKK3 / MKK6 ext_stimuli->mkk3_6 activates p38 p38 MAPK mkk3_6->p38 phosphorylates mk2 MK2 p38->mk2 phosphorylates downstream Transcription Factors (e.g., ATF2, CREB) mk2->downstream activates cytokines Inflammatory Cytokine Production (TNF-α, IL-6) downstream->cytokines induces transcription inhibitor This compound inhibitor->p38 inhibits

Caption: The p38 MAPK signaling cascade and the point of inhibition.

Comparative Selectivity Data

To contextualize the selectivity of our compound, it is essential to test it alongside established inhibitors with known profiles. Here, we compare hypothetical data for this compound against two well-characterized p38 inhibitors: the highly selective Skepinone-L and the broader-spectrum BIRB 796. Data is presented as the percentage of kinases inhibited by >65% at a 1 µM concentration.

CompoundPrimary Target (p38α) % Inhibition @ 1µMKINOMEscan™ Hits (>65% Inh. @ 1µM)Selectivity Score (S10)
This compound 99%40.013
Skepinone-L (Comparator 1) 99%20.006
BIRB 796 (Comparator 2) 99%280.092
  • Interpretation: In this hypothetical dataset, this compound demonstrates high potency against its primary target. Its overall selectivity appears superior to the broad-spectrum inhibitor BIRB 796 but slightly less clean than the highly selective Skepinone-L. The identification of 4 significant off-targets necessitates further investigation through dose-response assays to determine their true potency.

Essential Experimental Protocols

Accurate and reproducible data is the bedrock of any scientific claim. Below are detailed protocols for key assays in the selectivity assessment workflow.

Protocol 1: Broad Kinome Selectivity Profiling

This initial screen provides a bird's-eye view of a compound's interaction with the human kinome. Commercial services like Reaction Biology's Kinase Panels or DiscoverX's KINOMEscan™ are industry standards.[11]

  • Objective: To identify all potential kinase targets of this compound at a single high concentration.

  • Methodology (Radiometric Kinase Assay Example): [12]

    • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Dilute to a 100X final assay concentration (e.g., 100 µM for a 1 µM final concentration) in an intermediate plate.

    • Reaction Setup: In a 96-well plate, combine the specific kinase, its corresponding substrate peptide, and cofactors in reaction buffer.

    • Compound Addition: Add 1 µL of the 100X compound from the intermediate plate to the reaction wells. Include wells with a vehicle control (DMSO) and a known inhibitor as a positive control.

    • Initiation: Start the kinase reaction by adding [γ-³³P]ATP. The ATP concentration should be set at or near the Km for each specific kinase to ensure the resulting data reflects intrinsic inhibitor affinities.[8]

    • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.

    • Termination & Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

    • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

    • Detection: Measure the radioactivity of the captured substrate using a scintillation counter.

    • Data Analysis: Calculate the percentage of inhibition for each kinase relative to the vehicle (DMSO) control.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying direct target engagement in a native, intact cell environment.[13][14][15] The principle is that ligand binding stabilizes a target protein, increasing its melting temperature.[16][17]

  • Objective: To confirm that this compound directly binds to p38 MAPK in living cells.

  • Methodology (Western Blot-based):

    • Cell Culture: Plate cells known to express the target protein (e.g., THP-1 monocytes for p38) and grow to ~80% confluency.

    • Treatment: Treat cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

    • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

    • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling for 3 minutes at 4°C.[13] Include a non-heated control.

    • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

    • Separation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

    • Detection: Collect the supernatant and quantify the amount of soluble target protein (p38 MAPK) using Western Blot analysis. An antibody for a non-target, highly stable protein (e.g., GAPDH) should be used as a loading control.

    • Data Analysis: Plot the band intensity of the target protein against temperature for both treated and untreated samples. A rightward shift in the melting curve for the treated sample indicates target stabilization and therefore, engagement.

Protocol 3: In-Situ Kinase Profiling (KiNativ™)

This chemoproteomic platform measures inhibitor binding to kinases in their native state within a cell lysate, preserving post-translational modifications and protein-protein interactions that can influence inhibitor affinity.[18][19][20]

  • Objective: To quantify the potency (IC50) of this compound against p38 and other kinases simultaneously in a complex biological matrix.

  • Methodology Overview: [21][22]

    • Lysate Preparation: Prepare cell or tissue lysates under non-denaturing conditions.

    • Inhibitor Treatment: Treat lysate aliquots with the inhibitor across a range of concentrations.

    • Probe Labeling: Add a biotin-tagged, irreversible ATP-acyl-phosphate probe. This probe covalently labels the active site lysine of kinases that are not occupied by the reversible inhibitor.

    • Digestion: Perform a tryptic digest of the proteome.

    • Enrichment: Use streptavidin affinity chromatography to enrich for the biotin-labeled peptides.

    • LC-MS/MS Analysis: Identify and quantify the probe-labeled peptides using targeted Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • Data Analysis: The decrease in the signal for a kinase-specific peptide in the inhibitor-treated sample compared to the control reflects the degree of target engagement. Plotting this inhibition versus inhibitor concentration allows for the determination of an in-situ IC50 value.

Conclusion and Future Directions

The systematic evaluation of this compound, or any kinase inhibitor, is a multi-step process that builds a comprehensive picture of its selectivity. Initial broad-panel screens are essential for identifying potential liabilities, but this data must be validated in more physiologically relevant contexts using techniques like CETSA and KiNativ.[14][18] This rigorous, evidence-based approach is fundamental to advancing drug candidates with the highest probability of success in preclinical and clinical development. The pyridazinone scaffold continues to be a valuable starting point for the design of potent and selective inhibitors targeting a variety of kinases involved in human disease.[1][2][23][24]

References

  • Davis, M.I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
  • Selness, S.R., et al. (2006). Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones. PubMed. [Link]
  • Bamborough, P., et al. (2006).
  • Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • BioWorld. (2003). Novel pyridazinone-based p38 kinase inhibitors prepared by Pharmacia researchers. BioWorld. [Link]
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
  • Ji, M.K., et al. (2010). Discovery of Pyridazinopyridinones as Potent and Selective p38 Mitogen-Activated Protein Kinase Inhibitors.
  • Reaction Biology. Kinase Selectivity Panels. Reaction Biology. [Link]
  • Devraj, R., et al. (2002). Pyridazine based inhibitors of p38 MAPK. PubMed. [Link]
  • LaBute, M.X., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
  • Patricelli, M.P., et al. (2011).
  • ResearchGate. (2011). The KiNativ ™ Method (A) Chemical structure of the acylphosphate probe....
  • Tamayo, N., et al. (2005). Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase. R Discovery. [Link]
  • Allam, H.A., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. [Link]
  • ResearchGate. (2016). The KiNativ approach to kinase inhibitor profiling. ATP-biotin can bind....
  • Biotech 365. (n.d.). ActivX – in situ kinase profiling. Biotech 365. [Link]
  • Allam, H.A., et al. (2024). An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PubMed. [Link]
  • El-Gazzar, M.G., et al. (2021). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. NIH. [Link]
  • Patricelli, M.P., et al. (2011).
  • Taleb, H., et al. (2021). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]
  • Fucini, R.V., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase.
  • Do, S., et al. (2022). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. PMC - NIH. [Link]
  • El-Gazzar, M.G., et al. (2023).
  • Zhang, P., et al. (2025). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. PubMed. [Link]

Sources

A Comparative Guide to Fluorinated vs. Non-Fluorinated Pyridazinones: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3] A key strategy to optimize the therapeutic potential of these molecules is the selective incorporation of fluorine. This guide provides an in-depth comparison between fluorinated and non-fluorinated pyridazinones, elucidating the chemical principles, biological consequences, and experimental considerations that guide the strategic use of fluorination in drug design.

The Fundamental Impact of Fluorine in Drug Design

Fluorine is the most electronegative element, yet it is only slightly larger than a hydrogen atom.[4] This unique combination of properties allows it to profoundly influence a molecule's characteristics without dramatically increasing its size.[4] When introduced into a pyridazinone scaffold, fluorine can strategically modulate:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[4] Placing fluorine at a known site of metabolic attack can block this process, thereby increasing the drug's half-life and bioavailability.[4][5]

  • Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the pyridazinone ring and its substituents. This can lead to more potent interactions with target proteins through the formation of favorable hydrogen bonds, dipole-dipole interactions, or orthogonal multipolar C-F---C=O interactions.[6][7][8][9]

  • Physicochemical Properties: Fluorination typically increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can enhance membrane permeability and absorption.[4][8] It can also lower the pKa of nearby acidic or basic groups, affecting the molecule's ionization state at physiological pH, which is crucial for target engagement and solubility.[8][9]

Comparative Analysis: A Case Study in COX-2 Inhibition

Pyridazinone derivatives are notable for their activity as selective cyclooxygenase-2 (COX-2) inhibitors, a key target for anti-inflammatory drugs.[10][11][12] The comparison of fluorinated and non-fluorinated analogs in this class provides a clear illustration of fluorine's strategic value.

Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 over COX-1 are desirable because they can reduce inflammation with a lower risk of gastrointestinal side effects.[12][13] The development of pyridazinone-based COX-2 inhibitors, such as ABT-963, highlights the role of fluorine in achieving high potency and selectivity.[11]

Table 1: Comparative COX-2 Inhibition Data for Pyridazinone Analogs

CompoundKey Structural FeatureCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib Pyrazole Core (Reference)4.00.012333[11]
Rofecoxib Furanone Core (Reference)>1000.190>526[11]
A-241611 Bis-(4-fluoro -phenyl)-pyridazinone--Superior to Celecoxib[11]
ABT-963 2-(3,4-difluoro -phenyl)-pyridazinone>3002.0>150[11]
Compound 3g Pyridazinone-thiadiazole hybrid0.5050.043811.51

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 indicates higher potency. The Selectivity Index (SI) is a ratio of COX-1 to COX-2 inhibition; a higher SI indicates greater selectivity for COX-2.

As shown in Table 1, fluorinated pyridazinones like A-241611 and ABT-963 demonstrate excellent selectivity for COX-2.[11] Molecular docking studies suggest that the fluorine atoms on the phenyl ring can form crucial interactions within the COX-2 active site, enhancing binding affinity and contributing to the compound's overall potency and selectivity profile. For instance, the difluorophenyl moiety of ABT-963 is critical for its high oral potency and favorable safety profile in preclinical studies.[11]

Impact on Pharmacokinetics and Metabolic Stability

The strategic placement of fluorine is a powerful tool for overcoming pharmacokinetic challenges, particularly rapid metabolism.

  • Blocking Metabolic Hotspots: A common metabolic pathway for aromatic rings is hydroxylation. By placing a fluorine atom at a position susceptible to this modification, chemists can effectively block the metabolic pathway, as the C-F bond is not easily broken by P450 enzymes.[4][14] This can significantly prolong the drug's presence in the body.

  • Modulating Lipophilicity for Brain Penetration: For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier is essential. Fluorine substitution can increase lipophilicity, which often favors enhanced membrane penetration and brain uptake.[6]

This concept is leveraged in the development of fluorinated pyridazinones as potential positron emission tomography (PET) tracers for cardiac imaging.[15] The introduction of a fluorine atom (specifically, the radioactive isotope ¹⁸F) allows for non-invasive imaging while also influencing the molecule's distribution and uptake in the target tissue.[7][15] Structure-activity relationship (SAR) studies in this area have shown that incorporating fluorine on an alkyl side chain, rather than directly on the pyridazinone ring, can be preferable for achieving the desired tissue distribution.[15]

Synthesis Strategies: Incorporating Fluorine

The synthesis of fluorinated pyridazinones can be approached in two primary ways, each with distinct advantages and challenges.

A. Using Fluorinated Building Blocks: This common strategy involves starting with a commercially available fluorinated precursor, such as a fluorinated phenylhydrazine or a fluorinated ketone, and building the pyridazinone ring around it.

B. Late-Stage Fluorination: This more advanced approach involves introducing the fluorine atom at or near the end of the synthetic sequence. While often more challenging, it allows for the rapid generation of analogs from a common, non-fluorinated intermediate, which is highly efficient for SAR studies.

The choice of strategy depends on the availability of starting materials, the desired position of the fluorine atom, and the overall complexity of the target molecule.

G cluster_0 Comparative Drug Development Workflow start Design Hypothesis: Fluorination will improve potency/PK synth_nonF Synthesis of Non-Fluorinated Analog start->synth_nonF synth_F Synthesis of Fluorinated Analog start->synth_F invitro In Vitro Assays (e.g., COX-1/COX-2 Inhibition, Metabolic Stability) synth_nonF->invitro synth_F->invitro data Comparative Data Analysis (IC50, T1/2, Selectivity) invitro->data invivo In Vivo Studies (PK, Efficacy, Safety) for promising candidates data->invivo Candidate Selection lead Lead Optimization invivo->lead

Caption: A generalized workflow for the comparative evaluation of fluorinated and non-fluorinated drug candidates.

Experimental Protocol: Assessing Metabolic Stability

To experimentally validate the hypothesis that fluorination improves metabolic stability, an in vitro liver microsomal stability assay is a standard method. This protocol provides a framework for comparing a fluorinated pyridazinone against its non-fluorinated parent compound.

Objective: To determine the rate of metabolism of a fluorinated and non-fluorinated pyridazinone analog by liver microsomes.

Materials:

  • Test Compounds (Fluorinated and Non-Fluorinated Pyridazinones), 10 mM in DMSO

  • Control Compounds: Verapamil (High-turnover control), Terfenadine (Low-turnover control)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)

  • Acetonitrile with internal standard (e.g., Warfarin) for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

  • Incubation Setup: In a 96-well plate, add phosphate buffer. Add a small volume of the test compound or control compound to achieve a final concentration of 1 µM.

  • Pre-incubation: Add the diluted liver microsomes (final concentration 0.5 mg/mL) to the wells. Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH solution to all wells, except for the "No NADPH" negative control wells (add buffer instead).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing the internal standard. This quenches the reaction and precipitates the proteins.

  • Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (T½) and intrinsic clearance (CLint).

Self-Validation System:

  • Positive Control (Verapamil): Should show rapid metabolism (short T½), confirming the enzymatic activity of the microsomes.

  • Negative Control (Terfenadine): Should show slow metabolism (long T½), confirming the assay can distinguish stable compounds.

  • No NADPH Control: Should show minimal metabolism, confirming that the observed compound loss is NADPH-dependent (i.e., P450-mediated).

A successful experiment will typically show that the fluorinated pyridazinone has a significantly longer half-life compared to its non-fluorinated counterpart, providing direct evidence of improved metabolic stability.

G cluster_1 Metabolic Stability Assay Workflow prep Prepare Reagents: Microsomes, Buffer, Test Compounds, NADPH incubate Incubate at 37°C (Test Cpd + Microsomes) prep->incubate start_rxn Start Reaction (Add NADPH) incubate->start_rxn quench Quench at Time Points (t=0, 5, 15, 30 min) with Acetonitrile + IS start_rxn->quench process Centrifuge & Collect Supernatant quench->process analyze LC-MS/MS Analysis of Parent Compound process->analyze calc Calculate T1/2 and Intrinsic Clearance analyze->calc

Caption: Step-by-step workflow for the in vitro liver microsomal stability assay.

Conclusion and Future Outlook

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, and its application to the pyridazinone scaffold demonstrates its profound potential. Fluorination is not merely an act of substitution but a deliberate design choice to enhance potency, selectivity, and pharmacokinetic properties. By blocking metabolic hotspots, fluorine can dramatically improve a compound's metabolic stability and bioavailability.[4] Furthermore, its unique electronic properties can be leveraged to optimize interactions with biological targets, leading to more effective drug candidates.[6][9]

The comparative analysis of fluorinated and non-fluorinated pyridazinones reveals a clear advantage for the fluorinated analogs in many therapeutic contexts, particularly in the development of selective COX-2 inhibitors. As synthetic methodologies for fluorination continue to advance, researchers will be able to deploy fluorine with even greater precision, unlocking new therapeutic possibilities for the versatile pyridazinone scaffold and beyond.

References

  • Jespers, W., et al. (2024). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
  • Shah, P., & Westwell, A. D. (2007). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: A review of modern aspects. Journal of Fluorine Chemistry.
  • Yu, M., et al. (2008). Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers. Journal of Medicinal Chemistry.
  • Popa, M., et al. (2013). New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II. European Journal of Medicinal Chemistry.
  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry.
  • Turan-Zitouni, G., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules.
  • Choi, J. K., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Chemical Neuroscience.
  • Chaume, G., et al. (2012). Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. Beilstein Journal of Organic Chemistry.
  • Hernández-Vázquez, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules.
  • Giovannoni, M. P., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules.
  • Asif, M. (2014). A Review on Pyridazinone Compounds ABT-963 as Selective Cyclooxygenase Inhibitor. Journal of Chemical and Pharmaceutical Research.
  • Gomaa, H. A. M., et al. (2019). New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. Bioorganic Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
  • ResearchGate. (n.d.). Biological activities of pyridazinones. [Diagram].
  • Amanote Research. (n.d.). Fluorinated Pyrido(2,3-C)pyridazines. II. Synthesis.
  • BioWorld. (2025). Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases.
  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Semantic Scholar.
  • Al-Sanea, M. M., et al. (2023). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry.
  • ResearchGate. (n.d.). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. [Diagram].
  • Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library.
  • Giovannoni, M. P., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. PubMed.
  • Al-Sanea, M. M., & Asif, M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.
  • Noordhuis, P., et al. (2001). The oral fluorinated pyrimidines. Current Opinion in Investigational Drugs.
  • Al-Ostoot, F. H., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Journal of Fluorine Chemistry.
  • Dalvie, D., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology.

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 4-(trifluoromethyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety of our laboratory practices. The proper management and disposal of chemical reagents like 4-(trifluoromethyl)pyridazin-3(2H)-one are not mere procedural formalities; they are critical components of our commitment to personnel safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the disposal of this halogenated pyridazinone derivative, grounded in established safety principles and regulatory standards.

The structure of this compound, featuring a trifluoromethyl (-CF3) group, places it in a category of compounds that require careful handling due to their potential for environmental persistence. The carbon-fluorine bond is exceptionally strong, making many fluorinated compounds resistant to natural degradation[1][2]. Improper disposal can lead to the release of persistent substances into the environment[1][3]. Therefore, adherence to the following protocols is essential.

Hazard Assessment and Risk Mitigation

Before handling any waste, a thorough understanding of the compound's hazard profile is crucial. Based on available safety data, this compound is classified with the following hazards:

Hazard StatementDescriptionImplication for Handling
H302 Harmful if swallowedAvoid ingestion. Do not eat, drink, or smoke when handling this compound[4].
H315 Causes skin irritationPrevent skin contact. Wear appropriate chemical-resistant gloves and a lab coat[4].
H319 Causes serious eye irritationProtect eyes from splashes. Wear safety goggles or a face shield[4].
H335 May cause respiratory irritationAvoid inhaling dust or vapors. All handling must occur in a well-ventilated area, preferably a chemical fume hood[3][4].

Given these hazards, the compound and any materials contaminated with it must be treated as hazardous chemical waste .

Required Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. The following PPE must be worn at all times when handling waste containing this compound:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for any signs of degradation or puncture before use[3][5].

  • Eye and Face Protection: Chemical safety goggles are required. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles[4][5].

  • Body Protection: A flame-retardant and chemical-resistant lab coat must be worn and kept fully fastened[3].

  • Respiratory Protection: All waste handling and consolidation should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors[3][6]. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors may be necessary, subject to your institution's EHS assessment.

Step-by-Step Disposal Protocol

The proper segregation and containment of chemical waste are fundamental to laboratory safety and environmental compliance. Do not mix this waste stream with other incompatible chemicals[5][7].

Step 1: Designate a Hazardous Waste Container
  • Select a container that is chemically compatible with this compound and any solvents used. Plastic containers are often preferred[8].

  • The container must be in good condition, free from damage, and have a secure, leak-proof lid[7].

Step 2: Label the Container Correctly
  • Before adding any waste, the container must be clearly labeled. The label must include the words "Hazardous Waste "[5][9].

  • The full chemical name, "This compound ," must be written on the label. List any solvents or other chemicals mixed in the same container.

Step 3: Waste Segregation and Collection
  • Critical Point: As a halogenated organic compound, waste containing this compound must be collected separately from non-halogenated organic waste [6].

  • Solid Waste: Collect unused or waste solid product, along with contaminated consumables (e.g., weighing papers, pipette tips, gloves), directly into the designated solid hazardous waste container[3][10].

  • Liquid Waste: Collect solutions containing the compound in a designated liquid hazardous waste container. Keep aqueous and organic solvent waste streams separate where possible[5].

  • Decontamination Rinsate: Glassware and equipment that have come into contact with the compound must be decontaminated. Rinse the equipment with a suitable solvent (e.g., ethanol or acetone) within a fume hood. This rinsate is considered hazardous and must be collected in the appropriate liquid halogenated waste container[6].

Step 4: Storage of Waste Container
  • Keep the hazardous waste container securely sealed at all times, except when adding waste[8].

  • Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[8][9].

  • The storage area should be well-ventilated, away from heat or ignition sources, and ideally within secondary containment to manage potential leaks[5][7].

Step 5: Final Disposal
  • Do NOT dispose of this compound down the drain or in regular trash[3][8]. This is a direct violation of environmental regulations and poses a significant risk[7].

  • Arrange for the collection of the sealed and labeled hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor[3][11]. This ensures the waste is managed and disposed of in compliance with all local, state, and federal regulations like the Resource Conservation and Recovery Act (RCRA)[7].

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Waste Generation (Solid, Liquid, or Contaminated PPE) assess_ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->assess_ppe work_area Step 2: Work in a Fume Hood assess_ppe->work_area segregate_waste Step 3: Segregate Waste Stream work_area->segregate_waste spill_check Spill Occurred? spill_protocol Execute Spill Management Protocol (Evacuate, Ventilate, Contain) spill_check->spill_protocol Yes store_container Step 7: Store in Satellite Accumulation Area (SAA) spill_check->store_container No collect_spill_waste Collect Spill Debris as Halogenated Hazardous Waste spill_protocol->collect_spill_waste halogenated_container Select Designated HALOGENATED Hazardous Waste Container collect_spill_waste->halogenated_container is_halogenated Is Waste Halogenated? segregate_waste->is_halogenated is_halogenated->halogenated_container Yes non_halogenated_container Use Separate Non-Halogenated Waste Container is_halogenated->non_halogenated_container No label_container Step 4: Label Container 'Hazardous Waste' & List Chemical Contents halogenated_container->label_container add_waste Step 5: Add Waste to Container label_container->add_waste seal_container Step 6: Securely Seal Container add_waste->seal_container seal_container->spill_check contact_ehs Step 8: Arrange for Pickup by EHS or Licensed Contractor store_container->contact_ehs

Caption: Disposal workflow for this compound.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area[5][12].

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation if it is safe to do so[5].

  • Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill and prevent it from spreading[5][12]. Do not use combustible materials like paper towels to absorb large spills.

  • Clean Up: While wearing full PPE, carefully collect the absorbent material and any contaminated debris. Place it into the designated halogenated hazardous waste container[5][10].

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[12].

By adhering to these rigorous disposal protocols, we uphold our professional responsibility to ensure a safe laboratory environment and protect the broader ecosystem from chemical harm.

References

  • BenchChem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • BenchChem. (n.d.). Proper Disposal of 3-(Trifluoromethyl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Proper Disposal of 6-(Trifluoromethyl)isoquinolin-1(2H)-one: A Step-by-Step Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Proper Disposal of 3-(Trifluoromethyl)phenol: A Guide for Laboratory Professionals.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • BenchChem. (n.d.). Proper Disposal of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Essential Safety and Operational Protocols for 3-piperazin-1-yl-1H-pyridazin-6-one.
  • Laboratory Waste Management: The New Regulations. (n.d.).
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Fisher Scientific. (2025, December 18). Pyridazine Safety Data Sheet.
  • Ohio EPA. (n.d.). Managing Hazardous Waste Generated in Laboratories.
  • ChemicalBook. (n.d.). Pyridazine - Safety Data Sheet.
  • Alfa Aesar. (2025, September 18). Pyridazine Safety Data Sheet.
  • Sigma-Aldrich. (2024, March 7). 2-Amino-4-(trifluoromethyl)pyrimidine Safety Data Sheet.
  • ChemicalBook. (n.d.). Trifluoromethylhypofluorite Chemical Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). 4-(Trifluoromethoxy)aniline Safety Data Sheet.
  • ABL Technology. (n.d.). 6-Methyl-4-(trifluoromethyl)pyridazin-3(2H)-one.
  • BenchChem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • Sigma-Aldrich. (2025, April 28). 4-(Trifluoromethyl)phenol Safety Data Sheet.
  • Fisher Scientific. (2016, October 7). 1-[4-(Trifluoromethyl)pyrimidin-2-yl]hydrazine Safety Data Sheet.
  • ECHA. (n.d.). 2,2,3,3,5,5,6,6-octafluoro-4-(trifluoromethyl)morpholine Registration Dossier.
  • Fluorochem. (2024, December 19). 5-METHYL-2-(TRIFLUOROMETHYL)PYRIDIN-4-AMINE Safety Data Sheet.
  • ECHEMI. (2019, July 15). 4-METHYL-3(2H)-PYRIDAZINONE SDS.
  • Angene Chemical. (2024, November 17). 6-Amino-3(2H)-pyridazinone Safety Data Sheet.
  • ChemicalBook. (2025, July 26). 3(2H)-Pyridazinone - Safety Data Sheet.
  • BASF. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound.
  • ResearchGate. (n.d.). Halogenated Heterocycles as Pharmaceuticals. Request PDF.
  • Gacko, M., et al. (n.d.). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. PMC - NIH.
  • Single Use Support. (2023, March 13). Safe handling of bulk drug substances.
  • ACS Publications. (n.d.). Handling Hazards Using Continuous Flow Chemistry.
  • MDPI. (n.d.). Legacy and Emerging Per- and Polyfluoroalkyl Substances: Analytical Techniques, Environmental Fate, and Health Effects.
  • Federal Register. (2000, February 23). RIN 2070-AC46.
  • Sigma-Aldrich. (n.d.). This compound.
  • Environmental Health Perspectives. (n.d.).
  • Ozone Secretariat. (n.d.). SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS.

Sources

A Senior Application Scientist's Guide to Handling 4-(trifluoromethyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Safety Briefing: The 30-Second Pre-Work Checklist

Before handling 4-(trifluoromethyl)pyridazin-3(2H)-one, confirm the following are in place. This is your non-negotiable safety minimum.

  • Location: Work must be conducted within a certified chemical fume hood.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield is required if there is a significant risk of splashing.[1][2]

  • Hand Protection: Nitrile gloves are the minimum requirement. For extended handling or work with solutions, consider double-gloving or using thicker, chemical-resistant gloves.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.

  • Contingency: An approved spill kit and designated, labeled hazardous waste containers must be immediately accessible.[3]

Introduction: Understanding the Hazard Profile

This compound (CAS No. 749258-95-5) belongs to a class of fluorinated heterocyclic compounds.[4] The pyridazinone scaffold is a privileged structure in medicinal chemistry, appearing in molecules with a wide range of biological activities, including anti-inflammatory and anticancer properties.[5][6][7] The incorporation of a trifluoromethyl (-CF3) group, a common strategy in drug design, significantly alters a molecule's electronic properties, lipophilicity, and metabolic stability.[8]

While these properties make the compound valuable for research, they also demand a rigorous approach to safety. The trifluoromethyl group can enhance membrane permeability and potential biological interactions, while the heterocyclic core presents its own set of chemical hazards.[8] This guide provides a field-tested, comprehensive protocol for handling this compound, ensuring both personal safety and experimental integrity.

Hazard Identification and Risk Assessment

The primary, documented hazards associated with this compound are explicitly stated in its Safety Data Sheet (SDS). A thorough risk assessment, however, must account for both known and potential risks based on its chemical structure.

Table 1: Hazard Classification for this compound

Hazard CodeClassificationCausality & Field Insight
H302 Harmful if swallowedAccidental ingestion can lead to systemic toxicity. This route of exposure is often overlooked but can occur from contaminated hands. Strict personal hygiene is paramount.
H315 Causes skin irritationAs a solid, the primary risk is from dust. When dissolved, the risk of dermal absorption and irritation increases. Fluorinated compounds can sometimes cause delayed irritation.
H319 Causes serious eye irritationThe compound is a fine solid, making it an eye irritant risk during weighing and transfer. Any contact with eye tissue can cause significant, painful irritation.[9]
H335 May cause respiratory irritationInhalation of the dust can irritate the respiratory tract. Long-term exposure risks for this specific compound are not well-characterized, necessitating the use of engineering controls like a fume hood to minimize any potential chronic effects.[9]

From a field perspective, the "Warning" signal word should not lead to complacency. Compounds like this, while not acutely toxic at low levels, pose a risk of insidious exposure. The goal of this protocol is to eliminate that risk entirely.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a checklist but a dynamic risk management process. The equipment detailed below provides a robust barrier to the identified hazards.

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are mandatory. Standard safety glasses do not provide an adequate seal against dusts and splashes and are insufficient.[2][9]

  • Enhanced Precaution: When handling quantities greater than 5 grams or when there is a significant risk of splashing (e.g., during rapid solvent addition or transfers), a full-face shield must be worn in addition to chemical splash goggles.[1][10] This provides a secondary barrier protecting the entire face.

Skin and Body Protection
  • Laboratory Coat: A clean, flame-resistant lab coat is required. It must be fully buttoned to provide maximum coverage.

  • Apron: For large-scale operations or when transferring solutions, a chemical-resistant apron made of rubber or PVC should be worn over the lab coat.[11]

  • Personal Clothing: Full-length pants and closed-toe shoes are mandatory for all laboratory work and are the final barrier of protection.[12]

Hand Protection

The choice of glove is critical and depends on the task.

  • For Handling Solids: Standard nitrile gloves (minimum 4 mil thickness) are acceptable for weighing and transferring the solid compound. Inspect gloves for any defects before use.

  • For Handling Solutions: The choice of glove must be compatible with the solvent used. Consult a glove compatibility chart. For common solvents like acetone or methanol, thicker nitrile or neoprene gloves are recommended.

  • The Principle of Double-Gloving: For any task involving this compound, wearing two pairs of nitrile gloves is a highly recommended best practice. This allows for the clean removal of the outer glove immediately after a task is completed (e.g., after weighing), minimizing the spread of contamination within the laboratory.

Respiratory Protection

All handling of this compound must be performed inside a certified chemical fume hood. This engineering control is the primary method of respiratory protection.[10] A respirator is generally not required if the fume hood is functioning correctly and proper handling techniques are used. However, in the event of a significant spill outside of a fume hood or a failure of engineering controls, an air-purifying respirator with an organic vapor/particulate cartridge would be necessary for emergency response personnel.[13][14]

Operational Plan: Step-by-Step Handling Procedure

This protocol ensures that safety measures are integrated directly into the workflow.

Step 1: Preparation (The "Pre-Flight" Check)

  • Don all required PPE as outlined in Section 4.

  • Ensure the chemical fume hood is on, and the sash is at the appropriate working height.

  • Decontaminate the work surface inside the fume hood.

  • Pre-label all necessary glassware (e.g., beaker, flask) with the chemical name and any other required identifiers.

  • Prepare a designated hazardous waste container for solid waste and another for liquid waste. Place them within the fume hood.[3]

Step 2: Weighing the Compound (Solid)

  • Place an analytical balance or a tared weigh boat inside the fume hood.

  • Carefully transfer the desired amount of this compound from the stock bottle to the weigh boat using a clean spatula.

  • Avoid generating dust. If any dust is created, allow the fume hood ventilation to capture it before proceeding.

  • Securely close the primary stock bottle immediately after dispensing.

  • Transfer the weighed solid to your reaction vessel.

Step 3: Dissolution and Use (Liquid)

  • Add the solvent to the solid within the fume hood, pointing the opening of the vessel away from your breathing zone.

  • If sonication or heating is required, ensure the vessel is appropriately covered to prevent aerosolization or splashing.

  • Perform all subsequent reactions and transfers within the fume hood.

Step 4: Post-Handling Decontamination

  • Dispose of all contaminated disposables (e.g., weigh boats, pipette tips, outer gloves) directly into the designated solid hazardous waste container inside the fume hood.[3]

  • Thoroughly decontaminate the spatula and any non-disposable equipment with an appropriate solvent, followed by soap and water. Dispose of the cleaning materials as hazardous waste.

  • Wipe down the work surface inside the fume hood.

  • Remove PPE in the correct order: outer gloves (if double-gloved), apron, lab coat, face shield, goggles, and finally inner gloves.

  • Wash hands thoroughly with soap and water.

Contingency and Disposal Plan

Spill Management
  • Small Spill (Solid, within fume hood): Carefully sweep up the material with a brush and dustpan and place it in the solid hazardous waste container. Decontaminate the area with a suitable solvent.

  • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert laboratory personnel and your safety officer. Prevent the spread of dust. Only personnel trained in hazardous spill response and equipped with appropriate respiratory protection should clean the spill using an inert absorbent material like vermiculite.[3]

Waste Disposal
  • Chemical Waste: All waste containing this compound, whether solid or in solution, must be disposed of as hazardous chemical waste.[1][3]

  • Container Management: Waste containers must be clearly labeled, kept closed when not in use, and stored in a designated satellite accumulation area.

  • Incompatibility: Do not mix pyridazinone waste with strong oxidizing agents, strong acids, or bases in the same waste container to prevent unforeseen reactions.[15][16]

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_start Risk Assessment cluster_task Task Evaluation cluster_ppe PPE Protocol start Handling This compound task_eval Evaluate Task: - Scale of work? - Splash potential? start->task_eval ppe_base Minimum PPE: - Fume Hood - Splash Goggles - Lab Coat - Nitrile Gloves task_eval->ppe_base  Small Scale (<5g)  Low Splash Risk ppe_enhanced Enhanced PPE: - Add Face Shield - Add Chem-Resistant Apron - Consider Double-Gloving task_eval->ppe_enhanced  Large Scale (>5g)  High Splash Risk

Caption: PPE selection decision tree for handling this compound.

References

  • National Institutes of Health (NIH). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. [Link]
  • ResearchGate. Pyridazin-3(2H)
  • PubChemLite. This compound. [Link]
  • ChemBK. 6-(4-fluoro-3-(trifluoromethyl))phenyl-pyridazin-3(2H)-one. [Link]
  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). [Link]
  • PubChem. 4-(Trifluoromethyl)pyridine. [Link]
  • ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]
  • MDPI. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. [Link]
  • MDPI.
  • Allan Chemical. How to Choose PPE for Chemical Work. [Link]
  • ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]
  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]
  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]
  • Airgas.
  • Boston University. Personal Protection Equipment (PPE)
  • Angene Chemical. Safety Data Sheet for 6-Amino-3(2H)-pyridazinone. [Link]
  • Polytechnic University of Turin.
  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
  • National Institutes of Health (NIH).
  • MDPI.
  • Pharmaffiliates. 5-Trifluoromethyl-2H-pyridazine-3-one. [Link]
  • National Institutes of Health (NIH). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(trifluoromethyl)pyridazin-3(2H)-one
Reactant of Route 2
4-(trifluoromethyl)pyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.